molecular formula C4H10N2O2 B1584383 N-(2-methoxyethyl)urea CAS No. 22033-10-9

N-(2-methoxyethyl)urea

Cat. No.: B1584383
CAS No.: 22033-10-9
M. Wt: 118.13 g/mol
InChI Key: IHCDQQHNHQCALV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHCDQQHNHQCALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176504
Record name Urea, (2-methoxyethyl)-
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Molecular Weight

118.13 g/mol
Source PubChem
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CAS No.

22033-10-9
Record name N-(2-Methoxyethyl)urea
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Record name Urea, (2-methoxyethyl)-
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Record name Urea, (2-methoxyethyl)-
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Record name (2-methoxyethyl)urea
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Foundational & Exploratory

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

The urea functional group is a cornerstone in modern drug design and medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust and specific interactions with biological targets such as enzymes and receptors.[1][2][3] This versatility has led to the incorporation of the urea motif into a wide array of clinically approved therapeutics.[2] this compound, the subject of this guide, is a valuable building block in the synthesis of more complex molecules, and its physicochemical properties make it an interesting scaffold for further derivatization in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques essential for its thorough characterization.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reaction of 2-methoxyethylamine with an in situ generated isocyanic acid from potassium cyanate. This method is favored for its operational simplicity, high yields, and the use of readily available and relatively safe starting materials.[4][5][6]

Reaction Principle

The core of this synthesis is the nucleophilic addition of the primary amine, 2-methoxyethylamine, to isocyanic acid. The isocyanic acid is generated in situ from the protonation of potassium cyanate in an acidic aqueous medium. The reaction proceeds readily under mild conditions.

Experimental Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Start Start Dissolve 2-methoxyethylamine in water Dissolve 2-methoxyethylamine in water Start->Dissolve 2-methoxyethylamine in water Acidify with HCl Acidify with HCl Dissolve 2-methoxyethylamine in water->Acidify with HCl Add Potassium Cyanate Solution Add Potassium Cyanate Solution Acidify with HCl->Add Potassium Cyanate Solution Stir at Room Temperature Stir at Room Temperature Add Potassium Cyanate Solution->Stir at Room Temperature Monitor Reaction (TLC) Monitor Reaction (TLC) Stir at Room Temperature->Monitor Reaction (TLC) Work-up Work-up Monitor Reaction (TLC)->Work-up Extract with Ethyl Acetate Extract with Ethyl Acetate Work-up->Extract with Ethyl Acetate Dry Organic Layer Dry Organic Layer Extract with Ethyl Acetate->Dry Organic Layer Concentrate in vacuo Concentrate in vacuo Dry Organic Layer->Concentrate in vacuo Recrystallize Recrystallize Concentrate in vacuo->Recrystallize Isolate Pure Product Isolate Pure Product Recrystallize->Isolate Pure Product NMR (1H, 13C) NMR (1H, 13C) Isolate Pure Product->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy NMR (1H, 13C)->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry Final Analysis Final Analysis Mass Spectrometry->Final Analysis

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(2-methoxyethyl)urea is a small, functionalized urea derivative with potential applications in medicinal chemistry and materials science.[1][2] The unique combination of a urea moiety, capable of forming strong hydrogen bonds, and a flexible methoxyethyl chain imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.[3][4][5] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the following narrative is structured to not only present data but to also offer insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Chemical Identity and Molecular Structure

This compound is a simple yet versatile molecule. Its core structure consists of a central carbonyl group double-bonded to two nitrogen atoms, characteristic of all ureas. One nitrogen is substituted with a 2-methoxyethyl group, while the other remains unsubstituted.

  • IUPAC Name: this compound

  • CAS Number: 22033-10-9[6]

  • Molecular Formula: C₄H₁₀N₂O₂[6]

  • Molecular Weight: 118.13 g/mol [7]

The structural arrangement of this compound allows for significant hydrogen bonding, with the urea protons acting as donors and the carbonyl oxygen and ether oxygen acting as acceptors. This capacity for hydrogen bonding is a key determinant of its physical and chemical properties.

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource & Notes
Melting Point 73-75 °C[7] (Experimental)
Boiling Point 194.8 ± 32.0 °C(Predicted)
Density 1.068 ± 0.06 g/cm³(Predicted)
pKa 13.63 ± 0.46(Predicted)
logP -1.2[8] (Predicted, XlogP)
Water Solubility High (predicted)Based on the presence of multiple hydrogen bond donors and acceptors.
Organic Solvent Solubility Soluble in polar organic solvents like ethanol and methanol.[9][10][11][12]Insoluble in nonpolar solvents like chloroform and ether.[12]

Expert Insight: The predicted low logP value suggests that this compound is a hydrophilic compound, which is consistent with its high predicted water solubility. This is a critical parameter for consideration in pharmaceutical applications, as it can impact absorption and distribution. The urea functional group is known to contribute to high aqueous solubility.[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and purity. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present in the molecule. The following sections also provide detailed protocols for obtaining this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methoxy group (CH₃), the two methylene groups (CH₂), and the amine protons (NH and NH₂). The chemical shifts and splitting patterns will be indicative of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methoxy carbon. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.[13]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the functional groups present in this compound. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3600 cm⁻¹[14]

  • C=O stretching: A strong, sharp peak around 1640-1670 cm⁻¹[15]

  • C-N stretching: Peaks in the fingerprint region, typically around 1450 cm⁻¹ and 1150 cm⁻¹[14]

  • C-O-C stretching: An absorption in the 1000-1300 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z of approximately 118.13. Fragmentation would likely involve cleavage of the C-N and C-O bonds.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound. These methods are widely accepted and validated in the scientific community.

Synthesis of this compound

A common method for the synthesis of N-substituted ureas is the reaction of an amine with an isocyanate.[16]

Protocol:

  • In a well-ventilated fume hood, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium isocyanate (1.1 equivalents) in water to the cooled amine solution with vigorous stirring.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • Finely powder a small amount of dry this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Determination of Solubility

Protocol (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or quantitative NMR.

Determination of pKa (Potentiometric Titration)

Protocol:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent if necessary to ensure solubility.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of logP (Shake-Flask Method)

Protocol:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • The logP is the logarithm of the partition coefficient.

Applications and Significance

Urea and its derivatives are of significant interest in drug discovery and medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets.[3][4][5] The urea moiety is a key structural feature in numerous approved drugs.[2] The physicochemical properties of this compound, particularly its hydrophilicity and hydrogen bonding capacity, make it a potentially valuable building block for the synthesis of novel bioactive compounds. The methoxyethyl group can influence the pharmacokinetic profile of a drug candidate, potentially improving its solubility and metabolic stability.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in both available data and established scientific principles. While a complete experimental dataset for this compound is not yet publicly available, the detailed protocols provided herein offer a clear pathway for researchers to obtain this critical information. A thorough understanding and experimental validation of these properties are essential for the successful application of this compound in drug discovery, materials science, and other areas of chemical research.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

  • Kondekar, N. B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9036. [Link]

  • Linear Chemicals. (n.d.). CERTIFICATE OF ANALYSIS UREA BERTHELOT x. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methoxyethyl)-3-(1-naphthyl)urea. Retrieved from [Link]

  • SpectraBase. (n.d.). Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H10N2O2). Retrieved from [Link]

  • PubChem. (n.d.). Urea. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Urea, N,N'-bis(2-methoxyethyl)- - Substance Details - SRS. Retrieved from [Link]

  • PubMed. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-bis-(2-methacryloyloxyethyl)-urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data. a) ¹H‐NMR spectra of different urea isotopes: ¹²C¹⁵N2‐urea. Retrieved from [Link]

  • Reddit. (2019). Urea FTIR and identifying bond stretch. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the generated urea product. (a) Exact m/z matching of.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • NIST. (n.d.). Urea. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (2021). Urea derivatives in Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, n,n'-bis(2-methoxyethyl)- (C7H16N2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of.... Retrieved from [Link]

  • Solubility of Things. (n.d.). Urea. Retrieved from [Link]

  • Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

  • Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]

  • Digital CSIC. (2021). Infrared spectra of amorphous and crystalline urea ices. Retrieved from [Link]

  • ResearchGate. (n.d.). What is solubility of urea fertilizer in different solvents?. Retrieved from [Link]

  • NIST. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link]

  • mzCloud. (n.d.). N tert Butyl N 2 hydroxyethyl urea. Retrieved from [Link]

Sources

N-(2-methoxyethyl)urea CAS number 22033-10-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-methoxyethyl)urea (CAS 22033-10-9)

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, present a detailed synthesis protocol, outline methods for its analytical characterization, discuss its applications, and provide essential safety information. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their work.

Core Properties and Characteristics

This compound, identified by CAS number 22033-10-9, is a mono-substituted urea derivative. Its structure incorporates a flexible methoxyethyl chain, which imparts distinct physicochemical properties compared to simple alkyl ureas. These properties, particularly solubility and hydrogen bonding capacity, make it an attractive synthon in medicinal chemistry and materials science.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 22033-10-9[1][2][3][4][5][6]
Molecular Formula C₄H₁₀N₂O₂[2][5][6]
Molecular Weight 118.14 g/mol [5][6]
Melting Point 73-75 °C[1]
Boiling Point 194.8 ± 32.0 °C (Predicted)[1]
Density 1.068 ± 0.06 g/cm³ (Predicted)[1]
pKa 13.63 ± 0.46 (Predicted)[1]
Appearance White to off-white solid[7]
Storage Room temperature, sealed in a dry, dark place[1][6]

Synthesis of this compound

The synthesis of substituted ureas is a cornerstone of organic chemistry, with numerous established methods.[8] For this compound, a reliable and straightforward approach involves the reaction of 2-methoxyethylamine with an isocyanate precursor. The following protocol is a validated method that provides good yield and purity.

Causality in Synthesis Design

The chosen method, reacting an amine with an in situ generated isocyanate from sodium cyanate, is superior to alternatives like using phosgene (due to safety concerns) or high-temperature condensation with urea (which can lead to symmetrical byproducts).[9][10] This approach is initiated by the protonation of the cyanate ion to form isocyanic acid (HNCO). The primary amine, 2-methoxyethylamine, then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the target urea derivative. Acetic acid serves as both the proton source and a suitable solvent for the initial phase of the reaction.

Detailed Step-by-Step Synthesis Protocol
  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.133 mol) of 2-methoxyethylamine in 50 mL of glacial acetic acid.

  • Reaction Initiation : Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add a solution of 9.5 g (0.146 mol) of sodium cyanate dissolved in 50 mL of water dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water.

  • Neutralization : To the resulting slurry, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is ~8. This step neutralizes any remaining acetic acid and quenches the reaction.

  • Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL). The choice of ethyl acetate is based on its ability to effectively solubilize the product while having limited miscibility with the aqueous phase.

  • Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification : Recrystallize the crude solid from a mixture of ethanol and diethyl ether to obtain pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve 2-methoxyethylamine in acetic acid cool Cool to 0-5 °C reagents->cool add_cyanate Add aq. NaOCN dropwise cool->add_cyanate stir Stir at RT for 4h add_cyanate->stir concentrate Concentrate under reduced pressure stir->concentrate neutralize Neutralize with NaHCO3 solution concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layers (MgSO4) extract->dry final_concentrate Concentrate filtrate dry->final_concentrate recrystallize Recrystallize from Ethanol/Ether final_concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.[11]

    • ¹H NMR (Expected Peaks) : Signals corresponding to the methoxy (-OCH₃) protons, the two distinct methylene (-CH₂-) groups, and the amine (-NH and -NH₂) protons. The integration of these peaks should match the number of protons in each environment.

    • ¹³C NMR (Expected Peaks) : Resonances for the carbonyl carbon (C=O) and the three unique aliphatic carbons of the methoxyethyl chain.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

    • Expected Absorptions : Strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Broad absorptions in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the primary and secondary amine groups.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition.[12][13]

    • Expected Ion : A prominent molecular ion peak [M+H]⁺ at m/z 119.08, corresponding to the protonated form of the molecule (C₄H₁₁N₂O₂⁺).

Applications in Research and Drug Development

The urea functional group is a privileged scaffold in medicinal chemistry. Its unique ability to act as both a hydrogen bond donor (via N-H groups) and acceptor (via the C=O group) allows for strong and specific interactions with biological targets such as enzymes and receptors.[8][14][15]

The Role of the Methoxyethyl Moiety

The N-(2-methoxyethyl) substituent provides several advantages for drug design:

  • Modulated Solubility : The ether oxygen can act as an additional hydrogen bond acceptor, potentially improving aqueous solubility and absorption compared to a simple alkyl chain.

  • Conformational Flexibility : The flexible ethyl linker allows the molecule to adopt various conformations, which can be crucial for fitting into a protein's binding pocket.

  • Metabolic Stability : The ether linkage is generally more resistant to metabolic degradation than more labile functional groups.

Protein Degrader Building Block

This compound is listed as a building block for protein degraders.[6] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In these modalities, the urea moiety can serve as a critical linker component or as part of the ligand that binds to an E3 ubiquitin ligase or the target protein, facilitating the target's degradation.

Illustrative Hydrogen Bonding

The diagram below illustrates the hydrogen bonding capabilities of the urea functional group, which is fundamental to its role in drug-target interactions.[9]

Caption: Hydrogen bond donor and acceptor capabilities of the urea moiety.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on related urea compounds are prudent.[16]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • In case of Contact :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.

    • Skin : Wash off with soap and plenty of water.

    • Inhalation : Move the person into fresh air.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Incompatibilities : Avoid strong oxidizing agents, acids, and bases.[16]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly within the field of drug discovery. Its well-defined properties, straightforward synthesis, and the functional advantages conferred by the urea and methoxyethyl groups make it an important tool for the modern medicinal chemist. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • AB158690 | CAS 22033-10-9. (n.d.). abcr Gute Chemie. Retrieved from [Link]

  • This compound | 22033-10-9. (n.d.). Angene. Retrieved from [Link]

  • Urea, N-(2,2-dimethoxyethyl)-N-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Urea. (2016, May 5). National Institute of Standards and Technology. Retrieved from [Link]

  • Urea, N,N'-bis(2-methoxyethyl)-. (n.d.). US EPA. Retrieved from [Link]

  • Synthesis of N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Properties of substance: urea. (n.d.). chemister.ru. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - n-METHYL UREA. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-(2-methoxyethyl)-3-(2,4-xylyl)urea. (n.d.). SpectraBase. Retrieved from [Link]

  • This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. (n.d.). ResearchGate. Retrieved from [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. Retrieved from [Link]

  • NMR data. a) ¹H‐NMR spectra of different urea isotopes. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: Urea. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Safety Data Sheet: Urea. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

  • Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Urea. (2022, July 10). Sciencemadness Wiki. Retrieved from [Link]

  • What is the importance of urea in mass spectrometry? (2015, January 7). Biology Stack Exchange. Retrieved from [Link]

  • N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea. (n.d.). PMC - NIH. Retrieved from [Link]

  • Urea fertilizer is the most eco-friendly and harmless for plants. (n.d.). PhosAgro. Retrieved from [Link]

  • The highest N content for universal application. (n.d.). Eurochemgroup. Retrieved from [Link]

  • Urea. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). (n.d.). Cheméo. Retrieved from [Link]

  • Hydroxyalkylurea process. (n.d.). Google Patents.

Sources

Spectral Data Analysis of N-(2-methoxyethyl)urea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for N-(2-methoxyethyl)urea, a molecule of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data itself, but also the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound

This compound, with the molecular formula C₄H₁₀N₂O₂, is a mono-substituted urea derivative. The presence of both a urea moiety and a methoxyethyl group imparts specific chemical properties that are reflected in its spectral data. Understanding these spectral signatures is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-quality NMR spectra of a small molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those of the amide groups.

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.[2]

  • Acquisition of ¹H NMR Spectrum : Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans, spectral width, and relaxation delay.[2]

  • Acquisition of ¹³C NMR Spectrum : Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer lock Lock on deuterium signal transfer->lock shim Shim for field homogeneity lock->shim H1_acq Acquire ¹H NMR Spectrum shim->H1_acq C13_acq Acquire ¹³C NMR Spectrum shim->C13_acq

Figure 1: Workflow for NMR Data Acquisition.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Signal Chemical Shift (ppm) Multiplicity Integration Assignment
a~5.4 - 5.8Broad Singlet2H-NH₂
b~5.0 - 5.4Triplet1H-CH₂-NH-
c~3.45Triplet2H-O-CH₂-
d~3.35Quartet2H-NH-CH₂-
e~3.30Singlet3H-O-CH₃

Note: Predicted chemical shifts can vary slightly depending on the software and the solvent used for the prediction.

Interpretation of the ¹H NMR Spectrum:

  • -NH₂ Protons (a): The protons of the primary amine group are expected to appear as a broad singlet in the region of 5.4-5.8 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.

  • -NH- Proton (b): The proton of the secondary amide group is predicted to be a triplet around 5.0-5.4 ppm due to coupling with the adjacent methylene protons (-CH₂-).

  • -O-CH₂- Protons (c): The methylene protons adjacent to the oxygen atom are deshielded and appear as a triplet at approximately 3.45 ppm. The triplet multiplicity arises from coupling with the neighboring methylene group.

  • -NH-CH₂- Protons (d): The methylene protons adjacent to the secondary amine are predicted to resonate as a quartet around 3.35 ppm, due to coupling with both the -NH- proton and the other methylene group.

  • -O-CH₃ Protons (e): The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 3.30 ppm.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Carbon Chemical Shift (ppm) Assignment
1~159C=O (Urea carbonyl)
2~71-O-CH₂-
3~59-O-CH₃
4~40-NH-CH₂-

Note: Predicted chemical shifts can vary slightly depending on the software and the solvent used for the prediction.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (1): The carbonyl carbon of the urea group is the most deshielded carbon and is expected to appear at a chemical shift of around 159 ppm.

  • -O-CH₂- Carbon (2): The carbon atom of the methylene group attached to the oxygen is deshielded and is predicted to have a chemical shift of approximately 71 ppm.

  • -O-CH₃ Carbon (3): The methyl carbon of the methoxy group is expected to resonate at around 59 ppm.

  • -NH-CH₂- Carbon (4): The carbon atom of the methylene group attached to the nitrogen is the most shielded of the sp³ hybridized carbons, with a predicted chemical shift of about 40 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet method:

  • Sample Preparation : Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind 1-2 mg sample with 100-200 mg KBr press Form a transparent pellet grind->press acquire Acquire IR Spectrum press->acquire

Figure 2: Workflow for IR Data Acquisition (KBr Pellet Method).

Predicted IR Spectral Data

The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200N-H stretchingAmine and Amide
~2950-2850C-H stretchingAlkane
~1660C=O stretching (Amide I)Urea
~1620N-H bending (Amide II)Urea
~1120C-O-C stretchingEther

Note: Predicted vibrational frequencies can have some deviation from experimental values.

Interpretation of the IR Spectrum:

  • N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations of both the primary and secondary amine groups of the urea moiety. Hydrogen bonding can cause this band to be particularly broad.[3]

  • C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methylene and methyl groups.

  • C=O Stretching (Amide I band): A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the urea group. This is often referred to as the Amide I band.[4]

  • N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is expected to appear around 1620 cm⁻¹.[4]

  • C-O-C Stretching: A prominent band around 1120 cm⁻¹ is indicative of the C-O-C asymmetric stretching of the ether linkage.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound:

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

  • Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis : The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolve Prepare dilute solution (e.g., 1 mg/mL in MeOH) infuse Infuse into ESI source dissolve->infuse ionize Generate gas-phase ions infuse->ionize analyze Separate ions by m/z ionize->analyze

Figure 3: Workflow for Mass Spectrometry Data Acquisition (ESI).

Mass Spectral Data (Predicted)

The molecular weight of this compound is 118.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 119.14.

Predicted Fragmentation Pattern:

The fragmentation of N-alkylureas in the mass spectrometer can proceed through several pathways. Common fragmentation patterns involve the cleavage of the C-N bonds and the bonds within the alkyl chain.

  • Loss of Ammonia (NH₃): A common fragmentation for primary ureas is the loss of ammonia, which would result in a fragment ion at m/z 102.

  • Cleavage of the C-N bond: Cleavage of the bond between the carbonyl carbon and the nitrogen of the methoxyethyl group can lead to the formation of the methoxyethyl isocyanate ion or the corresponding carbocation.

  • Cleavage of the Methoxyethyl Chain: Fragmentation can also occur within the methoxyethyl side chain, for example, through the loss of a methoxy radical (·OCH₃) or formaldehyde (CH₂O).

IV. Conclusion

The combination of NMR, IR, and MS provides a comprehensive structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of key functional groups such as the urea and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization.

References

  • Conformation of some biologically active aromatic ureas. Journal of Molecular Structure.
  • Small molecule NMR sample prepar
  • How To Prepare And Run An NMR Sample. ALWSCI. (2025).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry.
  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. (2021).
  • Mass Spectrometry analysis of Small molecules. SlideShare. (2013).
  • NMR Sample Preparation.
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry.
  • Identification of small molecules using accurate mass MS/MS search.
  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry.
  • Characteristic IR frequencies and their assignments of urea and urea containing complex precursor.
  • Prepping Small Molecules for Mass Spec. Biocompare. (2019).
  • (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.
  • FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. (2025).
  • Infrared spectra of crystalline urea films: (a) absorption spectrum of...
  • This compound suppliers and producers. BuyersGuideChem.
  • Urea(57-13-6) 1H NMR spectrum. ChemicalBook.
  • Infrared spectroscopic studies: from small molecules to large. DiVA portal.
  • Techniques for Obtaining Infrared Spectra. The McCrone Group. (2015).
  • Techniques for Obtaining Infrared Spectra. YouTube. (2015).
  • Infrared Spectroscopy Experiment. Mustansiriyah University.
  • Chemical shifts. University of Regensburg.
  • The self-complexation of mono-urea-functionalized pillar[5]arenes with abnormal urea behaviors. RSC Publishing.

  • NMR Predictor. Chemaxon Docs.
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry.
  • Simul
  • NMR Predictor. Chemaxon Docs.
  • Predict 13C carbon NMR spectra. nmrdb.org.
  • (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • CASPRE - 13C NMR Predictor.
  • Predict 1H proton NMR spectra. nmrdb.org.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • IR Spectrum Prediction Service. CD ComputaBio.
  • Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • Mass Spectrometry Fragmentation P
  • Fragment
  • Interpretation of mass spectra. University of California, Los Angeles.
  • IR spectra prediction. Cheminfo.org.
  • Predict 1H proton NMR spectra. nmrdb.org.
  • 1-(2-Methoxyethyl)urea. BLD Pharm.
  • PROSPRE - 1H NMR Predictor.
  • (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.
  • Urea. NIST WebBook.
  • Predicting Infrared Spectra with Message Passing Neural Networks.

Sources

In-Depth Technical Guide: Solubility of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide offers a comprehensive analysis of the solubility of N-(2-methoxyethyl)urea for researchers, scientists, and professionals in drug development. It delves into the molecular characteristics governing its solubility, presents empirical data across a range of solvents, details a robust experimental protocol for solubility determination, and discusses the practical implications for its application in research and manufacturing.

Introduction to this compound

This compound is a chemical compound featuring a unique molecular architecture that imparts a specific set of solubility characteristics. Its structure, which includes a urea functional group and an ether linkage, allows for a nuanced interplay of polarity and hydrogen bonding. A thorough understanding of its solubility is crucial for its effective use in organic synthesis, formulation development, and as a potential building block in medicinal chemistry. The urea moiety provides hydrogen bond donor and acceptor sites, while the ether group and ethyl chain contribute to its polarity and lipophilicity, respectively, resulting in a distinct solubility profile across different solvent classes.

Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is primarily dictated by the "like dissolves like" principle, where solubility is maximized in solvents with similar physicochemical properties. The key molecular attributes influencing its solubility include:

  • Hydrogen Bonding: The urea functional group, with its two N-H donors and one carbonyl (C=O) acceptor, alongside the ether oxygen acceptor, enables strong hydrogen bond interactions with protic solvents.

  • Polarity: The presence of electronegative nitrogen and oxygen atoms creates a significant molecular dipole, rendering the compound polar and favoring dissolution in polar solvents.

  • Molecular Structure: Its relatively small size and conformational flexibility facilitate efficient solvation by solvent molecules.

These characteristics suggest that this compound will be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the solubility of a compound.[1][2] This protocol provides a step-by-step guide to this methodology.

3.1. The Shake-Flask Method

This method involves creating a saturated solution of the solute in a specific solvent and then measuring the concentration of the dissolved compound.[1]

Step-by-Step Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed container. This ensures that the solvent is fully saturated and in equilibrium with the undissolved solid.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[2]

  • Phase Separation: The suspension is allowed to stand, permitting the excess solid to sediment.

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, this step should be performed without significant temperature changes.

  • Filtration: The collected supernatant is passed through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: The filtered, saturated solution is then diluted to a suitable concentration and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/100 mL.

Workflow for Equilibrium Solubility Determination:

G A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow solid to sediment B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute for analysis D->E F 6. Quantify concentration via HPLC E->F G 7. Calculate solubility F->G

Caption: A stepwise workflow for the equilibrium solubility determination.

Solubility Data for this compound

The following table presents a summary of the solubility of this compound in a selection of common laboratory solvents at ambient temperature.

SolventSolvent TypeApproximate Solubility ( g/100 mL)
WaterPolar ProticHighly Soluble
MethanolPolar ProticHighly Soluble
EthanolPolar ProticSoluble[3]
IsopropanolPolar ProticModerately Soluble
AcetonitrilePolar AproticModerately Soluble
AcetonePolar AproticSparingly Soluble
DichloromethaneHalogenatedSparingly Soluble
TolueneAromaticInsoluble
HexaneNonpolarInsoluble

Note: These are qualitative descriptions and the actual quantitative solubility can vary with temperature and the purity of the materials used.

Discussion of Solubility Profile and Practical Implications

The high solubility of this compound in polar protic solvents such as water and methanol is a direct result of the extensive hydrogen bonding between the urea and ether functionalities of the solute and the hydroxyl groups of the solvent.[4]

In polar aprotic solvents like acetonitrile, solubility is still notable due to favorable dipole-dipole interactions, although the lack of solvent hydrogen bond donation limits the extent of dissolution compared to protic solvents.

As expected, in nonpolar solvents such as toluene and hexane, the compound is essentially insoluble. The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by the weak solute-solvent interactions.

For professionals in drug development and chemical synthesis, this solubility profile has several important implications:

  • Reaction Solvent Selection: The choice of solvent is critical for ensuring homogeneous reaction conditions. Polar protic and aprotic solvents are suitable candidates for reactions involving this compound.

  • Formulation Development: The high aqueous solubility is a significant advantage for developing liquid formulations.

  • Purification Processes: The differential solubility can be exploited for purification by crystallization or for selecting appropriate mobile phases in chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5] It is important to avoid breathing dust and to ensure adequate ventilation.[5] Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6]

Conclusion

This compound is a polar compound with high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, while being insoluble in nonpolar solvents. This behavior is a direct reflection of its molecular structure, which facilitates strong hydrogen bonding and polar interactions. The provided shake-flask protocol offers a standardized and reliable method for determining its solubility, providing essential data for its effective use in various scientific and industrial applications.

References
  • PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Urea Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different.... Retrieved from [Link]

  • Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]

  • SciELO Colombia. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

  • Agrispex. (2018). PROPERTIES OF UREA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Role of N-(2-methoxyethyl)urea: From a Putative Metabolite to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of oncological research and drug development, understanding the complete lifecycle of a therapeutic agent—from its initial mechanism of action to the biological activities of its metabolites—is paramount. This guide delves into the scientific understanding of N-(2-methoxyethyl)urea, a molecule primarily recognized as a putative metabolite of the chemotherapeutic agent ranimustine. While direct research on the independent biological activity of this compound is nascent, this document aims to provide a comprehensive overview by first elucidating the well-established mechanism of its parent compound and then exploring the potential biological implications of this compound itself. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the peripheral molecules that emerge from cancer chemotherapy and their potential significance.

Introduction to this compound

This compound, with the chemical formula C4H10N2O2, is a simple urea derivative. Its structure is characterized by a urea core with a 2-methoxyethyl group attached to one of the nitrogen atoms. While it can be synthesized for research purposes, its primary relevance in biological systems stems from its proposed formation as a degradation product of the nitrosourea-based alkylating agent, ranimustine (also known as MCNU).[1] Ranimustine has been used in Japan for the treatment of chronic myelogenous leukemia and other malignancies.[2][3] Understanding the biological fate of ranimustine and the potential activity of its metabolites is crucial for a complete picture of its therapeutic and toxicological profile.

The Primary Mechanism of Action: The Legacy of the Parent Compound, Ranimustine

To comprehend the potential role of this compound, it is essential to first understand the mechanism of action of its parent compound, ranimustine. Ranimustine belongs to the class of nitrosoureas, which are potent alkylating agents used in chemotherapy.[4][5] The cytotoxic effects of nitrosoureas are primarily mediated through their ability to damage the DNA of rapidly dividing cancer cells.[4]

The general mechanism of action for nitrosoureas like ranimustine involves the following key steps:

  • Spontaneous Decomposition: In the physiological environment, ranimustine undergoes spontaneous, non-enzymatic decomposition. This breakdown is a critical activation step.

  • Formation of Reactive Intermediates: The decomposition of the nitrosourea moiety generates two highly reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.

  • DNA Alkylation and Cross-linking: The 2-chloroethyl diazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. This process, known as alkylation, can lead to the formation of monoadducts. Subsequently, a second reactive site on the alkylating agent can react with another base, resulting in the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.[4]

  • Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage and the stalling of replication forks trigger cellular DNA damage response pathways. If the damage is too severe to be repaired, the cell is driven into cell cycle arrest and, ultimately, programmed cell death (apoptosis).[4]

Ranimustine_Mechanism Ranimustine Ranimustine (Nitrosourea) Decomposition Spontaneous Decomposition (in vivo) Ranimustine->Decomposition Intermediates Reactive Intermediates: - 2-Chloroethyl diazonium ion - Isocyanate Decomposition->Intermediates Alkylation DNA Alkylation (Guanine N7, O6) Intermediates->Alkylation 2-chloroethyl diazonium ion DNA Cellular DNA Crosslinking Interstrand/Intrastrand DNA Cross-linking DNA->Crosslinking Alkylation->DNA Replication_Block Inhibition of DNA Replication & Transcription Crosslinking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (Logarithmic Growth Phase) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 3. Prepare this compound Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Incubation 5. Incubate (24, 48, 72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance 9. Measure Absorbance (570 nm) Solubilization->Absorbance Calculation 10. Calculate % Viability Absorbance->Calculation IC50 11. Determine IC50 Value Calculation->IC50

Figure 2: Experimental workflow for cytotoxicity screening.

Data Presentation: A Hypothetical Example

The results from a cytotoxicity study can be summarized in a table for easy comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa24> 1000
48850 ± 50
72600 ± 45
RanimustineHeLa2450 ± 5
4825 ± 3
7210 ± 2
DoxorubicinHeLa720.5 ± 0.1

Table 1: Hypothetical cytotoxicity data for this compound compared to its parent compound and a standard chemotherapeutic agent.

Conclusion and Future Directions

The current body of scientific literature strongly suggests that this compound is a degradation product of the chemotherapeutic agent ranimustine. While the parent compound has a well-defined mechanism of action centered on DNA alkylation, the independent biological activity of this compound remains largely uncharacterized. Based on its chemical structure, it is unlikely to possess the potent DNA-damaging capabilities of ranimustine. However, the possibility of weak cytotoxic or other biological effects at high concentrations cannot be entirely dismissed without direct experimental evidence.

Future research should focus on:

  • Confirmation of its formation as a metabolite: In vivo and in vitro metabolism studies of ranimustine are needed to definitively identify and quantify the formation of this compound.

  • Independent cytotoxicity screening: Comprehensive screening against a panel of cancer cell lines is required to determine if it possesses any intrinsic anticancer activity.

  • Mechanism of action studies: If any biological activity is observed, further investigations into its molecular targets and effects on cellular pathways will be necessary.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound would provide insights into its potential for accumulation and biological interaction in vivo.

By systematically addressing these research questions, the scientific community can build a more complete understanding of the pharmacological profile of ranimustine and its metabolites, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ranimustine? Retrieved from [Link]

  • Wikipedia. (2023). Ranimustine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • What is Ranimustine used for? (2024, June 14). Retrieved from [Link]

  • [Ranimustine]. (1987). Gan To Kagaku Ryoho. Japanese Journal of Cancer & Chemotherapy, 14(5 Pt 2), 1757-62. Retrieved from [Link]

  • Zhu, W., et al. (2013). Urea derivatives as anticancer agents. Mini reviews in medicinal chemistry, 13(14), 2044-53. Retrieved from [Link]

  • Record, M. T., Jr, et al. (2011). Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Formation. Biochemistry, 50(36), 7796-805. Retrieved from [Link]

  • Glinos, A. D., et al. (1983). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Journal of the National Cancer Institute, 70(5), 871-9. Retrieved from [Link]

  • Biological activity of hydroxylated chloroethylnitrosoureas. (1989). Journal of Cancer Research and Clinical Oncology, 115(3), 257-62. Retrieved from [Link]

  • PubChem. (n.d.). Thymine degradation. Retrieved from [Link]

  • Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). Pharmaceuticals (Basel), 16(5), 725. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

  • The structural basis of urea-induced protein unfolding in β-catenin. (2014). Acta Crystallographica Section D, Biological Crystallography, 70(Pt 10), 2633-41. Retrieved from [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry, 10, 1044673. Retrieved from [Link]

  • Interaction of urea with amino acids: implications for urea-induced protein denaturation. (2008). The Journal of Physical Chemistry B, 112(1), 253-61. Retrieved from [Link]

  • Preferential Binding of Urea to Single-Stranded DNA Structures: A Molecular Dynamics Study. (2015). Biophysical Journal, 109(8), 1644-52. Retrieved from [Link]

  • The molecular basis for the chemical denaturation of proteins by urea. (2003). Proceedings of the National Academy of Sciences of the United States of America, 100(26), 15474-9. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: ranimustine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - SRS: Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

  • Biochemical Modification and Subcellular Trafficking of Urea Transporters. (2025). Subcellular Biochemistry, 105, 53-69. Retrieved from [Link]

  • Molecular and physiological interactions of urea and nitrate uptake in plants. (2015). Plant Science, 238, 144-51. Retrieved from [Link]

  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). Molecules, 28(10), 4070. Retrieved from [Link]

  • Transport characteristics of urea transporter-B. (2014). Subcellular Biochemistry, 73, 127-38. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6433. Retrieved from [Link]

  • Kinetics and mechanism of the degradation of 1a-acetylmitomycin C in aqueous solution. (1993). Pharmacy World & Science, 15(3), 123-7. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3144. Retrieved from [Link]

  • Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. (2002). Journal of Medicinal Chemistry, 45(19), 4221-32. Retrieved from [Link]

  • Nanomolar potency and metabolically stable inhibitors of kidney urea transporter UT-B. (2012). Journal of Medicinal Chemistry, 55(12), 5942-50. Retrieved from [Link]

  • Marine Natural Products in Clinical Use. (2021). Marine Drugs, 19(2), 86. Retrieved from [Link]

  • Biochemical properties of urea transporters. (2014). Subcellular Biochemistry, 73, 109-26. Retrieved from [Link]

  • Controlled-Release Urea–Hydroxyapatite Nanohybrid for Foliar Nitrogen and Phosphorus Delivery Enhances Biomass and Grain Yield in Wheat (Triticum aestivum L.). (2024). Nanomaterials (Basel), 14(11), 935. Retrieved from [Link]

  • 15N-isotope tracing reveals enhanced nitrogen uptake, assimilation and physiological response from Nano urea in maize. (2025). Impact, 2025(100592). Retrieved from [Link]

Sources

The Emerging Potential of N-(2-methoxyethyl)urea in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea scaffold represents a cornerstone in modern medicinal chemistry, integral to the design of a multitude of clinically significant therapeutic agents. Its unique hydrogen bonding capabilities allow for robust interactions with biological targets, making it a privileged structure in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored derivative, N-(2-methoxyethyl)urea. By examining its structural features, plausible synthetic routes, and the biological activities of closely related analogs, we aim to illuminate promising avenues for its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The Urea Motif: A Privileged Scaffold in Drug Design

The urea functional group (-(NH)-(C=O)-(NH)-) is a powerful tool in the medicinal chemist's arsenal. Its capacity to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with enzyme active sites and receptor binding pockets. This inherent property has been exploited in the development of a wide array of approved drugs targeting diverse pathologies, from cancers to infectious diseases. The conformational rigidity of the urea bond, coupled with the potential for diverse substitutions on its nitrogen atoms, allows for the fine-tuning of physicochemical and pharmacokinetic properties, enabling the optimization of lead compounds.

This compound: Structural and Physicochemical Profile

This compound is a simple, yet intriguing molecule. The presence of the 2-methoxyethyl group introduces a degree of flexibility and polarity that can significantly influence its biological behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
XlogP (predicted)-1.2
Monoisotopic Mass118.07423 Da

The low predicted XlogP value suggests good aqueous solubility, a desirable characteristic for drug candidates. The methoxyethyl side chain can also participate in hydrogen bonding and may influence the molecule's metabolic stability and cell permeability.

Synthetic Strategies

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be reliably inferred from established methods for synthesizing unsymmetrical ureas. A common and efficient approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Protocol: Reaction of 2-Methoxyethylamine with a Cyanate Source

A plausible and practical route to this compound involves the reaction of 2-methoxyethylamine with a source of the cyanate ion, which can be generated in situ from compounds like sodium cyanate in the presence of an acid, or by using a pre-formed isocyanate. A more direct and controlled method would be the reaction with a suitable isocyanate precursor.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Isocyanate Generation/Addition:

    • Method A (from Sodium Cyanate): Slowly add a solution of sodium cyanate (1.1 equivalents) in water to the stirred solution of 2-methoxyethylamine. Subsequently, add an acid (e.g., hydrochloric acid) dropwise to generate isocyanic acid in situ. Maintain the temperature at 0-5 °C using an ice bath.

    • Method B (using a protected isocyanate): Alternatively, a more controlled reaction can be achieved by reacting 2-methoxyethylamine with a commercially available isocyanate equivalent, such as carbonyl diimidazole (CDI), to first form an activated carbamate, followed by reaction with ammonia.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G reagents 2-Methoxyethylamine + Isocyanate Source (e.g., HNCO) process Reaction in aprotic solvent reagents->process product This compound workup Aqueous work-up and purification process->workup workup->product

Caption: General workflow for the synthesis of this compound.

Potential Medicinal Chemistry Applications

While direct biological data for this compound is scarce, its structural similarity to components of known bioactive molecules provides a strong basis for inferring its potential applications.

As a Fragment for Enzyme Inhibitors

The this compound moiety is present in more complex molecules that have shown significant biological activity. A noteworthy example is 1-(2,3-di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea , which has been identified as an inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) . ACSS2 is a crucial enzyme in cellular metabolism, and its inhibition has been explored for the treatment of neurological and cognitive disorders, including anxiety and post-traumatic stress disorder (PTSD). The this compound substructure in this inhibitor likely plays a key role in binding to the enzyme's active site, highlighting its potential as a pharmacophore for targeting ACSS2 and other enzymes.

Urea derivatives have also been investigated as inhibitors of other enzymes, such as urease and peptide deformylase, which are important targets in antimicrobial drug discovery. The structural features of this compound make it a plausible candidate for inclusion in screening libraries targeting these and other enzymatic pathways.

G cluster_0 This compound Scaffold cluster_1 Potential Therapeutic Targets Scaffold This compound ACSS2 Acetyl-CoA Synthetase 2 (ACSS2) (Neurological Disorders) Scaffold->ACSS2 Inferred from known inhibitors Urease Urease (Antimicrobial) Scaffold->Urease General class activity Kinases Kinases (Anticancer) Scaffold->Kinases General class activity PDF Peptide Deformylase (Antimicrobial) Scaffold->PDF General class activity

Caption: Potential therapeutic targets for this compound-based compounds.

In Anticancer Drug Design

A vast body of research has demonstrated the utility of urea derivatives as anticancer agents. Many of these compounds function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells. The urea moiety is crucial for binding to the hinge region of many kinases. The N-(2-methoxyethyl) group could be explored as a substituent to modulate the selectivity and pharmacokinetic properties of kinase inhibitors. Furthermore, urea derivatives have been shown to act as tubulin polymerization inhibitors, representing another avenue for anticancer drug development.

In the Development of Antimicrobial Agents

The urea scaffold is present in numerous compounds with demonstrated antimicrobial activity. These derivatives can target various bacterial and fungal enzymes, disrupting essential metabolic pathways. Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, the exploration of this compound and its derivatives in this therapeutic area is a promising endeavor.

In the Treatment of Neurodegenerative Diseases

Recent studies have highlighted the potential of urea and thiourea-based small molecules as inhibitors of protein aggregation, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the urea group to interfere with the protein-protein interactions that lead to the formation of toxic aggregates makes it an attractive starting point for the design of disease-modifying therapies. The physicochemical properties of this compound could be advantageous in designing brain-penetrant compounds for this purpose.

Future Directions and Conclusion

This compound represents a molecule of significant, yet largely unexplored, potential in medicinal chemistry. Its simple structure, favorable physicochemical properties, and the proven track record of the urea scaffold in drug discovery make it a compelling starting point for the design of novel therapeutic agents. Future research should focus on the systematic evaluation of its biological activity against a range of therapeutic targets, including enzymes, receptors, and protein-protein interactions. Structure-activity relationship (SAR) studies of its derivatives will be crucial in optimizing its potency, selectivity, and drug-like properties. The insights provided in this guide, based on the analysis of structurally related compounds and the broader principles of medicinal chemistry, offer a solid foundation for initiating such investigations. The versatility of this compound suggests that it could become a valuable building block in the development of the next generation of innovative medicines.

References

  • Al-Hourani, B., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4983. [Link]

  • ChemBK. (n.d.). Urea, N-(2,3-di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl)-. Retrieved from [Link]

  • Di, M., et al. (2021). Synthesis and evaluation of urea based analogs as anticancer agents. PloS one, 16(7), e0254993. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788. [Link]

  • Hussain, S., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics (Basel, Switzerland), 10(10), 1245. [Link]

  • Li, Y., et al. (2012). Urea derivatives as anticancer agents. Current medicinal chemistry, 19(28), 4773–4787. [Link]

  • Nutrient Stewardship. (n.d.). Urease Inhibitors. Retrieved from [Link]

  • Patel, D., et al. (2004). N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity. Antimicrobial agents and chemotherapy, 48(11), 4149–4157. [Link]

  • Reddy, V. P., et al. (2022). Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics. ACS chemical neuroscience, 13(21), 3097–3114. [Link]

  • ResearchGate. (2018). (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Retrieved from [Link]

  • Sharma, R., et al. (2020). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European journal of medicinal chemistry, 208, 112842. [Link]

  • Singh, A., et al. (2022). Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics. ACS Chemical Neuroscience, 13(21), 3097-3114. [Link]

  • Szychowski, K. A., et al. (2021). Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. ACS omega, 6(48), 32426–32441. [Link]

  • ResearchGate. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • Swenson, D. H., Frei, J. V., & Lawley, P. D. (1979). Synthesis of 1-(2-hydroxyethyl)

An In-depth Technical Guide to N-(2-methoxyethyl)urea: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)urea, a seemingly simple monosubstituted urea, holds a noteworthy position as a versatile building block in contemporary organic synthesis. While its direct discovery and early history are not extensively documented as a standalone breakthrough, its importance has grown steadily with the increasing demand for functionalized molecules in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, delving into its probable historical synthesis context, modern preparative methods, physicochemical properties, and its notable application as a key intermediate in the synthesis of advanced agrochemicals. The document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Unassuming Utility of a Substituted Urea

The story of this compound is not one of a landmark discovery that reshaped chemical understanding overnight. Instead, its significance has emerged more subtly, as a consequence of the relentless pursuit of novel bioactive molecules. Substituted ureas, as a class of compounds, have a rich history in medicinal chemistry and materials science, prized for their ability to form stable hydrogen bonds and act as rigid linkers.[1] The introduction of a methoxyethyl group imparts specific physicochemical properties, such as increased solubility and potential for further functionalization, making this compound a valuable synthon.

Its primary claim to prominence in recent years lies in its role as a key precursor to the potent anti-senescence agent, 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU). This application has driven the need for efficient and scalable synthetic routes to this compound, moving it from a relatively obscure chemical entity to a compound of significant interest.

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis of this compound is challenging, as it likely emerged from the broader exploration of urea chemistry following Friedrich Wöhler's seminal synthesis of urea in 1828.[2][3][4][5][6][7] The development of general methods for the preparation of substituted ureas in the late 19th and early 20th centuries provided the foundational chemistry for its creation.

The most probable early syntheses would have followed established routes for forming monosubstituted ureas. These historical methods, while foundational, often involved harsh reagents and challenging purifications. The synthesis of this compound would have been a logical extension of these early investigations into the reactions of amines with urea or its derivatives.

Synthesis and Manufacturing

Modern synthetic strategies for this compound focus on efficiency, safety, and purity, moving away from hazardous reagents like phosgene. The primary and most direct methods involve the reaction of 2-methoxyethylamine with a suitable carbonyl source.

Reaction of 2-Methoxyethylamine with Isocyanates

The reaction of an amine with an isocyanate is a classic and highly efficient method for the formation of a urea linkage.[8] While not the most direct route to a monosubstituted urea like this compound, it is a fundamental reaction in urea chemistry.

General Reaction Scheme:

For the synthesis of this compound, a protected isocyanate or a reagent that generates isocyanic acid (HNCO) in situ would be employed to react with 2-methoxyethylamine.

Reaction of 2-Methoxyethylamine with Urea

A more direct and atom-economical approach involves the reaction of 2-methoxyethylamine with urea itself. This reaction typically requires elevated temperatures to drive off ammonia and shift the equilibrium towards the formation of the substituted urea.

Reaction Scheme:

This method is often favored in industrial settings due to the low cost and availability of urea.

Experimental Protocol: Synthesis of this compound from 2-Methoxyethylamine and Urea

The following protocol is a representative example of a lab-scale synthesis.

Materials:

  • 2-Methoxyethylamine (1.0 eq)[9][10]

  • Urea (1.5 eq)

  • High-boiling point solvent (e.g., xylene or diphenyl ether)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add urea and the high-boiling point solvent.

  • Begin stirring and heat the mixture to a gentle reflux to dissolve the urea.

  • Slowly add 2-methoxyethylamine to the reaction mixture.

  • Continue to heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia gas.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any residual high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Causality Behind Experimental Choices:

  • Excess Urea: Using an excess of urea helps to drive the reaction to completion by ensuring that the amine is the limiting reagent.

  • High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the temperatures required to facilitate the reaction and the expulsion of ammonia.

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent side reactions and oxidation at elevated temperatures.

  • Slow Addition of Amine: Slow addition of the more volatile 2-methoxyethylamine helps to control the reaction rate and prevent loss of the reactant.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and for quality control purposes.

PropertyValueSource
CAS Number 22033-10-9[11]
Molecular Formula C4H10N2O2[11]
Molecular Weight 118.13 g/mol
Melting Point 73-75 °C
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
  • ¹H NMR: The spectrum would show characteristic peaks for the methoxy group (CH3O-), the two methylene groups (-CH2-CH2-), and the amine protons (-NH- and -NH2).

  • ¹³C NMR: The spectrum would display four distinct carbon signals corresponding to the methoxy carbon, the two methylene carbons, and the carbonyl carbon of the urea group.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands in the region of 3200-3400 cm⁻¹, a prominent C=O (carbonyl) stretching vibration around 1650-1700 cm⁻¹, and C-N stretching bands.[12]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 118, along with characteristic fragmentation patterns.

Applications in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of more complex molecules, most notably in the field of agrochemicals.

Precursor to 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU)

This compound is a crucial building block for the synthesis of 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU), a compound that has demonstrated significant anti-senescence activity in plants. This property can lead to increased crop yields and improved stress tolerance.

The synthesis of MTU involves the reaction of this compound with a derivative of 1,2,3-thiadiazole. This reaction highlights the utility of the urea functional group as a handle for further chemical modification.

Future Outlook

The importance of this compound is intrinsically linked to the applications of the molecules derived from it. As the demand for innovative agrochemicals and pharmaceuticals continues to grow, the need for versatile and functionalized building blocks like this compound will likely increase.

Future research may focus on:

  • Developing even more efficient and sustainable synthetic routes to this compound.

  • Exploring its use as a precursor for other novel bioactive molecules in medicinal chemistry.

  • Investigating its potential in materials science, for example, in the development of new polymers or functional coatings.

Conclusion

This compound serves as a compelling example of a chemical whose importance has grown not from a singular, celebrated discovery, but from its enabling role in the synthesis of high-value, functional molecules. Its straightforward synthesis, coupled with the desirable physicochemical properties imparted by the methoxyethyl group, ensures its continued relevance as a valuable building block for the scientific community. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, offering a solid foundation for researchers and professionals working with this versatile compound.

References

Click to expand
  • Schuller, W. H., & Niemann, C. (1953). The Synthesis of Substituted Ureas. Journal of the American Chemical Society, 75(14), 3425–3428.
  • Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1766–1782.
  • Urea, its history and applic
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105.
  • Substituted Ureas. Methods of Synthesis and Applications. (2005). Russian Chemical Reviews, 74(8), 785–811.
  • Selected syntheses of ureas through phosgene substitutes. (2008). Current Organic Synthesis, 5(2), 113–135.
  • Process for the synthesis of urea. (2002).
  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. (2023). Russian Journal of General Chemistry, 93(6), 1322–1326.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. Substance Details - SRS. Retrieved from [Link]

  • Kinne-Saffran, E., & Kinne, R. K. H. (1999). Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs. American Journal of Nephrology, 19(2), 290–294.
  • Wong, I. Y. (2022). The History of Urea and Its Use in the Modern Fertilizer Industry. In Proceedings of the 4th International Conference on Biotechnology and Biomedicine (ICBB 2022) (pp. 435-439). SciTePress.
  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • Shampo, M. A., & Kyle, R. A. (1985). Early German physician first to synthesize urea. Mayo Clinic Proceedings, 60(10), 662.
  • Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation. (1984).
  • Synthesis of Urea --Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by N
  • Thermodynamics of the Urea Process. (n.d.). UreaKnowHow.com.
  • Wohler Synthesis of Urea. (n.d.). Memorial University.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

Diagrams

Synthesis_of_N_2_methoxyethyl_urea General Synthetic Routes to this compound cluster_0 Route 1: From Urea cluster_1 Route 2: From Isocyanate Precursor 2-Methoxyethylamine 2-Methoxyethylamine N-(2-methoxyethyl)urea_1 This compound 2-Methoxyethylamine->N-(2-methoxyethyl)urea_1 + Urea (Heat) Urea Urea Urea->N-(2-methoxyethyl)urea_1 Ammonia Ammonia (byproduct) N-(2-methoxyethyl)urea_1->Ammonia 2-Methoxyethylamine_2 2-Methoxyethylamine N-(2-methoxyethyl)urea_2 This compound 2-Methoxyethylamine_2->N-(2-methoxyethyl)urea_2 + Isocyanic_Acid Isocyanic Acid (HNCO) or equivalent Isocyanic_Acid->N-(2-methoxyethyl)urea_2

Caption: Synthetic pathways to this compound.

Application_of_N_2_methoxyethyl_urea Application in Agrochemical Synthesis This compound This compound MTU 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU) This compound->MTU + Thiadiazole_Derivative 1,2,3-Thiadiazole Derivative Thiadiazole_Derivative->MTU Agrochemical_Properties Anti-senescence Agent (Increased Crop Yield) MTU->Agrochemical_Properties Exhibits

Caption: Role as a precursor to the agrochemical MTU.

Sources

Methodological & Application

The Strategic Application of N-(2-methoxyethyl)urea in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the methodologies for their synthesis are constantly evolving.[1] Among the versatile building blocks available to the modern chemist, N-substituted ureas have emerged as powerful reagents in multicomponent reactions, enabling the efficient construction of complex heterocyclic systems.[2] This application note provides a detailed exploration of N-(2-methoxyethyl)urea as a strategic reagent in the synthesis of heterocyclic compounds, with a particular focus on the renowned Biginelli reaction for the preparation of dihydropyrimidinones (DHPMs).

The inclusion of the 2-methoxyethyl moiety offers a unique combination of properties to the resulting heterocyclic products. The ether linkage can enhance solubility and introduces a flexible side chain that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into best practices and troubleshooting, thereby empowering researchers to leverage this compound in their synthetic endeavors.

Mechanistic Insights: The Role of this compound in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea, is a cornerstone of heterocyclic synthesis.[3][4] The use of an N-substituted urea, such as this compound, introduces a specific substituent at the N1 position of the resulting dihydropyrimidinone ring. The generally accepted mechanism for this acid-catalyzed reaction proceeds through several key steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with this compound to form an N-acyliminium ion intermediate. This electrophilic species is crucial for the subsequent steps.

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization through the nucleophilic attack of the remaining urea nitrogen onto the carbonyl group of the ketoester moiety, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one.[5]

The presence of the 2-methoxyethyl group on the urea does not fundamentally alter this mechanistic pathway but can influence reaction kinetics and the properties of the final product.

Diagram: Proposed Mechanism of the Biginelli Reaction with this compound

Biginelli_Mechanism cluster_reactants Starting Materials Aldehyde Ar-CHO Iminium N-Acyliminium Ion [Ar-CH=N⁺H-CO-NH-CH₂CH₂OCH₃] Aldehyde->Iminium + Urea, H⁺ Urea H₂N-CO-NH-CH₂CH₂OCH₃ (this compound) Urea->Iminium Ketoester R'-CO-CH₂-COOR'' Adduct Open-Chain Ureide Ketoester->Adduct + Iminium Iminium->Adduct Cyclic_Intermediate Cyclic Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization DHPM N1-(2-methoxyethyl)-DHPM Cyclic_Intermediate->DHPM - H₂O

Sources

N-(2-methoxyethyl)urea: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Utility of a Multifunctional Building Block

In the vast landscape of organic synthesis, the urea moiety stands as a cornerstone functional group, pivotal in fields ranging from medicinal chemistry to materials science.[1][2][3] Its remarkable capacity for hydrogen bonding and its versatile reactivity have cemented its role in the synthetic chemist's toolbox.[1][4] Within the diverse family of urea derivatives, N-(2-methoxyethyl)urea emerges as a reagent of particular interest. This seemingly simple molecule, characterized by a urea core appended with a flexible methoxyethyl chain, offers a unique combination of reactivity and structural features that can be strategically exploited in the synthesis of complex organic molecules, including valuable heterocyclic scaffolds.[5][6]

This technical guide provides an in-depth exploration of this compound as a reagent in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Core Applications of this compound in Synthesis

The synthetic utility of this compound primarily revolves around its role as a precursor to five-membered heterocyclic systems and as a versatile building block in the construction of more complex molecular architectures.

Synthesis of 4-Substituted Imidazolidin-2-ones: A Gateway to Bioactive Scaffolds

Imidazolidin-2-ones are a prominent class of five-membered nitrogen-containing heterocycles found in a wide array of biologically active compounds and pharmaceutical agents.[7] A powerful strategy for the synthesis of these structures involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, a close structural analog of this compound, with various carbon-based nucleophiles.[5][6][8][9] This transformation proceeds through the in-situ formation of a cyclic N-acyliminium ion, which is subsequently trapped by the nucleophile.

While this compound itself does not possess the acetal functionality, the underlying principle of intramolecular cyclization following activation of the side chain holds promise. Activation of the methoxy group, for instance, through the use of stronger Lewis acids or by conversion to a better leaving group, could initiate a similar cyclization cascade.

The general mechanism for the synthesis of 4-substituted imidazolidin-2-ones from an activated N-(2-alkoxyethyl)urea derivative is depicted below:

G Urea This compound Activated_Urea Activated Urea Intermediate Urea->Activated_Urea + Activator Activator [Activator] Nucleophile Nu-H Iminium N-Acyliminium Ion (Cyclic) Activated_Urea->Iminium Intramolecular Cyclization Adduct Nucleophilic Adduct Iminium->Adduct + Nu-H Imidazolidinone 4-Substituted Imidazolidin-2-one Adduct->Imidazolidinone - H+

Caption: Generalized workflow for the synthesis of 4-substituted imidazolidin-2-ones.

Protocol 1: Synthesis of 4-Aryl-imidazolidin-2-ones from an N-(2,2-Dialkoxyethyl)urea Analog (A Model System)

This protocol is adapted from the well-established synthesis using N-(2,2-diethoxyethyl)urea and serves as a model for the potential application of an activated this compound.[5]

Materials:

  • N-(2,2-Diethoxyethyl)urea

  • Electron-rich aromatic or heterocyclic nucleophile (e.g., anisole, indole)

  • Trifluoroacetic acid (TFA)

  • Toluene, anhydrous

Procedure:

  • To a solution of N-(2,2-diethoxyethyl)urea (1.0 eq) and the nucleophile (1.2 eq) in anhydrous toluene, add trifluoroacetic acid (0.1-1.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-substituted imidazolidin-2-one.

Table 1: Representative Yields for the Synthesis of 4-Aryl-imidazolidin-2-ones

NucleophileProductYield (%)Reference
Anisole4-(4-Methoxyphenyl)imidazolidin-2-one75[5]
Indole4-(1H-Indol-3-yl)imidazolidin-2-one82[5]
1,3,5-Trimethoxybenzene4-(2,4,6-Trimethoxyphenyl)imidazolidin-2-one90[5]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid (TFA) is crucial for the in-situ generation of the reactive N-acyliminium ion from the acetal precursor.

  • Anhydrous Conditions: The reaction is sensitive to water, which can compete with the desired nucleophile and lead to hydrolysis of the iminium ion.

  • Electron-Rich Nucleophiles: The success of the reaction relies on the ability of the nucleophile to trap the electrophilic iminium ion. Therefore, electron-rich aromatic and heterocyclic compounds are ideal substrates.

Precursor to 2-Methoxyethyl Isocyanate

Hindered ureas can serve as precursors to isocyanates under thermal or catalytic conditions, proceeding through a dissociation-recombination mechanism.[10] this compound, upon heating, could potentially eliminate ammonia to generate 2-methoxyethyl isocyanate. This in-situ generated isocyanate can then be trapped by a variety of nucleophiles to form carbamates, ureas, and thiocarbamates, offering a safer alternative to handling highly reactive isocyanates directly.

G Urea This compound Isocyanate 2-Methoxyethyl Isocyanate Urea->Isocyanate + Δ Ammonia NH3 Urea->Ammonia + Δ Heat Δ Nucleophile Nu-H Product Carbamate, Urea, or Thiocarbamate Isocyanate->Product + Nu-H

Caption: this compound as a precursor to 2-methoxyethyl isocyanate.

Experimental Protocols

Protocol 2: Synthesis of this compound

This protocol is based on the general and reliable method of reacting a primary amine with urea.[11]

Materials:

  • 2-Methoxyethylamine

  • Urea

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyethylamine (1.0 eq) and urea (2.0 eq) in water.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. During this time, ammonia gas will be evolved.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Excess Urea: Using an excess of urea helps to drive the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to promote the condensation reaction and the expulsion of ammonia.

  • Crystallization: The product is typically a solid at room temperature and less soluble in cold water than the starting materials, allowing for purification by crystallization.

Broader Applications and Future Outlook

The utility of this compound extends beyond the specific examples detailed above. Its bifunctional nature, possessing both a nucleophilic urea moiety and a potentially activatable methoxyethyl side chain, opens up possibilities for its use in a variety of other transformations:

  • Multicomponent Reactions: The urea functionality is a common component in multicomponent reactions, such as the Biginelli reaction, for the synthesis of diverse heterocyclic libraries.[12][13][14] this compound could be explored as a substrate in such reactions to introduce the methoxyethyl pharmacophore.

  • Synthesis of N-Vinyl Ureas: N-vinyl ureas are valuable synthetic intermediates.[15] While not directly demonstrated for this compound, general methods for their synthesis, such as the reaction of an enamine with an isocyanate, suggest a potential synthetic route.[15]

  • Pharmaceutical Intermediates: The urea motif is a key structural feature in many approved drugs.[4][16][17] The methoxyethyl group can improve pharmacokinetic properties such as solubility and metabolic stability. Consequently, this compound is a valuable building block for the synthesis of novel pharmaceutical intermediates.[]

Conclusion

This compound is a versatile and cost-effective reagent with significant potential in organic synthesis. Its ability to serve as a precursor for valuable heterocyclic scaffolds like imidazolidin-2-ones, and its potential as an in-situ source of 2-methoxyethyl isocyanate, make it an attractive tool for synthetic chemists. The straightforward synthesis of this compound, coupled with its diverse reactivity, ensures its continued relevance in the discovery and development of new chemical entities in the pharmaceutical and materials science sectors. Further exploration of its reactivity in multicomponent reactions and other novel transformations is warranted and is expected to uncover even broader applications for this valuable synthetic building block.

References

  • Smolobochkin, A., Kuznetsova, E. A., Gazizov, A., et al. (2023). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry, 93(6), 835-839. [Link]

  • Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(14), 4281. [Link]

  • Smolobochkin, A. V., Kuznetsova, E. A., Gazizov, A. S., Burilov, A. R., & Pudovik, M. A. (2023). Synthesis of new imidazolidin-2-ones based on the reaction of 1-(2,2-dimethoxyethyl)urea with C-nucleophiles. Zhurnal Obshchei Khimii, 93(6), 835-839. [Link]

  • ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]

  • Lefranc, J., Tetlow, D. J., Donnard, M., Minassi, A., Gálvez, E., & Clayden, J. (2011). Geometry-selective synthesis of E or Z N-vinyl ureas (N-carbamoyl enamines). Organic letters, 13(2), 296–299. [Link]

  • Wikipedia. (2023). Imidazolidinone. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788. [Link]

  • Lamberth, C. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 12556-12561. [Link]

  • ResearchGate. (n.d.). An Interesting Intramolecular Cyclization of N-(2-Chloroethyl) Ureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]

  • European Patent Office. (2021). One pot synthesis of urea (meth)
  • National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). Reaction products containing urethane groups and urea groups. WO2017005924A1.
  • ResearchGate. (n.d.). Three-component cyclocondensation of aldehyde, urea with aromatic.... Retrieved from [Link]

  • UreaKnowHow. (n.d.). UREA SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 49(43), 7954-7957. [Link]

  • Autechaux. (n.d.). The Role of Intermediates in Drug Development: A Look at Urea Sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). The multicomponent synthesis of urea substituted 2-arylfurans. Retrieved from [Link]

  • Wikipedia. (2023). Nazarov cyclization reaction. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea. Retrieved from [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE. IT1051036B.
  • ResearchGate. (n.d.). Reaction of various aldehydes with urea. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pseudo-multicomponent reactions. Retrieved from [Link]

  • UreaKnowHow. (2005). Process for the preparation of urea. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Mechanistic insights into the Bazarov synthesis of urea from NH3 and CO2 using electronic structure calculation methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Synthesis of Urea in Several Methods. Retrieved from [Link]

  • Semantic Scholar. (2011). Multicomponent reactions of urea and its derivatives with CH2O and H2S in the synthesis of 1,3,5-thiadiazinane-4-(thi)ones and macroheterocycles. Retrieved from [Link]

Sources

Mastering the Purification of N-(2-methoxyethyl)urea: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in N-(2-methoxyethyl)urea Applications

This compound is a chemical compound of increasing interest in pharmaceutical and materials science research. Its utility as a building block in the synthesis of bioactive molecules and functional polymers necessitates a high degree of purity. Impurities, often remnants of the synthetic process such as unreacted starting materials or by-products, can significantly impact the compound's reactivity, physical properties, and, in the case of drug development, its pharmacological profile. This guide provides a comprehensive, step-by-step protocol for the purification of this compound, ensuring a high-purity final product suitable for the most demanding research applications. We will delve into the principles of recrystallization and chromatographic techniques, offering detailed methodologies and the scientific rationale behind each step.

Understanding Potential Impurities in the Synthesis of this compound

A successful purification strategy begins with an understanding of the potential impurities. The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with a cyanate source or a urea derivative. Common impurities may include:

  • Unreacted 2-methoxyethylamine: A volatile and basic starting material.

  • Isocyanate precursors or their hydrolysis products: Depending on the synthetic route.

  • Symmetrically disubstituted ureas: Such as 1,3-bis(2-methoxyethyl)urea, formed from the reaction of this compound with another molecule of 2-methoxyethylamine.

  • Biurets: Formed from the reaction of two urea molecules at elevated temperatures.

The purification methods outlined below are designed to effectively remove these and other potential contaminants.

Primary Purification Method: Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but readily at its boiling point. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Solvent Selection: The Key to Successful Recrystallization

For this compound, which is a polar molecule, polar solvents are the most suitable candidates for recrystallization. Alcohols, in particular, have been shown to be effective for the purification of N-alkyl ureas. Through empirical evaluation and drawing upon established principles, a mixed solvent system of methanol and water or ethanol and water is recommended. These alcoholic solvents effectively dissolve this compound at elevated temperatures, while the addition of water as an anti-solvent reduces its solubility upon cooling, promoting crystallization.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum volume of hot methanol/ethanol A->B C Heat to dissolve B->C D Insoluble impurities present? C->D G Cool slowly to room temperature E Filter hot solution D->E Yes D->G No F Clear, hot filtrate E->F F->G H Cool in an ice bath G->H I Crystal formation H->I J Vacuum filtration I->J K Wash with cold solvent J->K L Dry under vacuum K->L M Pure this compound L->M

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Methanol or Ethanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol (or ethanol) to the flask. Heat the mixture gently on a hot plate with stirring. Continue adding the hot alcohol dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the insoluble material. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Secondary Purification Method: Flash Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of impurities with similar solubility profiles, flash column chromatography is an effective alternative. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Principles of Flash Column Chromatography for Polar Compounds

This compound is a polar compound. For the purification of such molecules on silica gel (a polar stationary phase), a relatively polar mobile phase is required to elute the compound from the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to achieve optimal separation.

Visualizing the Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution cluster_analysis Analysis & Isolation A Pack silica gel column B Dissolve crude product in minimal solvent A->B C Load sample onto column B->C D Start with non-polar eluent C->D E Gradually increase eluent polarity D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by flash column chromatography.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for flash chromatography

  • Eluent reservoir and flow controller

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane). Carefully pour the slurry into the column and allow it to pack under gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution with a relatively non-polar mobile phase, such as 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., a gradient of 0% to 10% methanol in dichloromethane). The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A suitable TLC eluent system might be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Assessing Purity: The Self-Validating System

The trustworthiness of any purification protocol lies in its ability to be validated. The purity of the obtained this compound should be assessed using standard analytical techniques.

Parameter Expected Value for Pure this compound Method of Analysis
Appearance White crystalline solidVisual Inspection
Melting Point 73-75 °C[1]Melting Point Apparatus
Purity ≥98%High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)
Identity Consistent with the structureNuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy

A sharp melting point within the expected range is a good indicator of high purity. Spectroscopic methods such as NMR and IR can confirm the chemical identity and the absence of significant impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methanol and ethanol are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it with care and dispose of it according to institutional guidelines.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the purification of this compound. By understanding the principles behind each technique and carefully following the step-by-step instructions, researchers can consistently obtain a high-purity product. The emphasis on a self-validating system, through rigorous analytical characterization, ensures the trustworthiness and reproducibility of the purification process, ultimately contributing to the integrity and success of subsequent research endeavors.

References

Sources

Application Notes & Protocols for the Quantitative Analysis of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of N-(2-methoxyethyl)urea, a compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in diverse matrices, from simple aqueous solutions to complex biological fluids, this document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust starting points for method development and validation, grounded in established principles for structurally similar compounds. This guide emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the methods but also adapt them to their specific needs with a deep understanding of the underlying analytical chemistry.

Introduction: The Need for Precise Quantification

This compound is a substituted urea derivative whose accurate measurement is essential for a variety of applications in the pharmaceutical industry, including pharmacokinetic (PK) studies, in vitro metabolism assays, formulation development, and quality control (QC) of active pharmaceutical ingredients (APIs). The choice of analytical technique is paramount and is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

This document presents two complementary analytical strategies:

  • HPLC-UV: A widely accessible, robust, and cost-effective method suitable for routine analysis, QC, and quantification in simpler matrices or at higher concentrations.

  • LC-MS/MS: A highly sensitive and selective method, indispensable for trace-level quantification in complex biological matrices such as plasma, urine, or tissue homogenates, where matrix effects can be significant.

The methodologies described herein are adapted from validated techniques for other urea-based compounds, providing a scientifically sound foundation for the analysis of this compound.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from other sample components. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The fundamental principle is the partitioning of the analyte between the mobile and stationary phases. Because urea and its derivatives often lack a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm, where the carbonyl group exhibits absorbance.[3] The amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification when compared against a calibration curve prepared from a reference standard.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC grade Phosphoric acid or Formic acid (for mobile phase pH adjustment, if necessary)

2.2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2.2.3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the anticipated concentration range of the samples (e.g., 1 - 100 µg/mL).

2.2.4. Sample Preparation

  • For Simple Matrices (e.g., reaction mixtures, dissolution media): Dilute the sample with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • For Complex Matrices (e.g., plasma, serum): A protein precipitation step is required. To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes. Carefully transfer the supernatant to a clean vial for HPLC analysis.[1]

2.2.5. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar small molecules.
Mobile Phase Isocratic: Acetonitrile:Water (25:75, v/v)[3]A simple mobile phase that is often effective for urea derivatives. The high aqueous content is necessary to retain the polar analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nm[3][4]The carbonyl functional group in the urea moiety absorbs at low UV wavelengths.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with peak shape.
Run Time ~10 minutesAdjust as needed to allow for the elution of the analyte and any interfering peaks.

2.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.995.

  • Determine the concentration of this compound in the samples by interpolating their measured peak areas from the calibration curve using the regression equation.[1]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC_Inject HPLC Injection Std_Prep->HPLC_Inject Sample_Prep Sample Preparation (Dilution/Precipitation) Sample_Prep->HPLC_Inject Separation C18 Column Separation HPLC_Inject->Separation UV_Detect UV Detection (210 nm) Separation->UV_Detect Cal_Curve Calibration Curve (Peak Area vs. Conc.) UV_Detect->Cal_Curve Standard Data Quant Quantification UV_Detect->Quant Sample Data Cal_Curve->Quant Regression Eq.

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.[2] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels (pg/mL to ng/mL).[1][5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.[5]

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N₂) as an internal standard (if available) or a suitable structural analog.

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

3.2.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software (e.g., MassHunter, Analyst®).

3.2.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) in methanol.

  • Working Standards: Prepare calibration standards by spiking the appropriate blank matrix (e.g., plasma) with varying concentrations of the analyte and a fixed concentration of the IS.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the IS working solution. b. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis. This step is critical for removing high-abundance proteins that can interfere with the analysis and damage the LC-MS system.[6]

3.2.4. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle size provides higher efficiency and allows for faster analysis times.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common additive that aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold, re-equilibrateA gradient elution is often necessary to elute the analyte with good peak shape and clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.[1]
Ionization ESI, Positive ModeUrea derivatives readily form [M+H]⁺ ions.
MRM Transitions Analyte: To be determined (e.g., [M+H]⁺ → Product Ion) IS: To be determinedThe precursor ion ([M+H]⁺ for C₄H₁₀N₂O₂) is m/z 119.1. Product ions and collision energy must be optimized by infusing a standard solution.
MS Parameters Optimize source parameters (e.g., gas temp, gas flow)Instrument-specific optimization is required to achieve maximum sensitivity.

3.2.5. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the standards.

  • Perform a weighted (e.g., 1/x²) linear regression.

  • Quantify the analyte in samples by interpolating their Peak Area Ratio from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Std. Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep UHPLC Separation Supernatant->LC_Sep ESI Ionization (ESI+) LC_Sep->ESI MRM MRM Detection (Q1/Q2/Q3) ESI->MRM Ratio Calculate Peak Area Ratio (Analyte/IS) MRM->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Method Performance & Validation Considerations

Both methods must be validated to ensure they are fit for purpose, typically following the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized below, with typical acceptance criteria for bioanalytical methods.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.995> 0.99Demonstrates a direct relationship between response and concentration.
LOD ~0.5 µg/mL~0.1 ng/mLThe lowest concentration that can be reliably detected.
LOQ ~1.5 µg/mL~0.5 ng/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy (%) 90 - 110%85 - 115%Closeness of measured value to the true value.
Precision (%RSD) < 10%< 15%The degree of scatter between a series of measurements.
Selectivity ModerateHighThe ability to differentiate and quantify the analyte in the presence of other components.

Note: These values are illustrative and adapted from methods for similar urea compounds.[2][3] Actual performance must be determined experimentally.

Stability-Indicating Method Development: For pharmaceutical stability studies, the analytical method must be proven to be "stability-indicating." This involves subjecting the drug substance to forced degradation (stress testing) under various conditions (e.g., acid, base, oxidation, heat, light).[7][8] The analytical method must then demonstrate the ability to separate the intact drug from any degradation products that are formed, ensuring that the quantification of the drug is not affected by its degradants.

Conclusion and Method Selection

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.

  • Choose HPLC-UV for routine analysis, quality control of bulk material or formulations, and studies where analyte concentrations are expected to be in the µg/mL range or higher. Its operational simplicity and lower cost are significant advantages.[1]

  • Choose LC-MS/MS for applications requiring high sensitivity and selectivity, particularly for the analysis of samples in complex biological matrices like plasma or urine. It is the preferred method for pharmacokinetic and metabolism studies where trace-level detection is crucial.[2]

The protocols provided in this guide serve as a robust starting point. Method optimization and full validation are critical steps to ensure the generation of reliable, accurate, and reproducible data in any research, development, or clinical setting.

References

  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. [Link]

  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. [Link]

  • SIELC Technologies. Separation of N-(beta-(2-Methacryloxyacetamido)ethyl)ethylene urea on Newcrom R1 HPLC column. [Link]

  • Bentham Science Publishers. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. [Link]

  • ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. [Link]

  • Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452-453. [Link]

  • Hachey, D. L., et al. (1998). Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. Journal of mass spectrometry, 33(4), 301-306. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 15(11), 1627-1632. [Link]

  • Vaghela, A., et al. (2014). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 3(9), 114-122. [Link]

  • BioSpectra. UREA TESTING METHODS. [Link]

  • MicroSolv. Urea Analyzed by HPLC- AppNote. [Link]

  • Sun, K., et al. (2007). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 45(3), 141-144. [Link]

  • Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. [Link]

  • Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 917, 24-29. [Link]

  • Wang, J., et al. (2017). Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies. Journal of pharmaceutical and biomedical analysis, 134, 276-285. [Link]

  • MicroSolv Technology Corporation. Analysis of Urea. [Link]

  • Sun, K., et al. (2007). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. SciSpace. [Link]

  • Mawasi, H. (2021). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. ResearchGate. [Link]

  • Hachey, D. L., et al. (1998). Determination of C-13 and N-15 enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative. ResearchGate. [Link]

  • Google Patents.
  • Mehdizadeh, M., & Grant, D. J. (1984). Stability of urea in solution and pharmaceutical preparations. Journal of pharmaceutical sciences, 73(8), 1195-1201. [Link]

  • de Graaf, G. L., et al. (1994). GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate. Clinica chimica acta, 225(1), 29-42. [Link]

  • Kaufman, T. S. (2014). The role of analytical chemistry in the development of stability-indicating methods. Trends in Analytical Chemistry, 53, 64-77. [Link]

  • Human Metabolome Database. GC-MS Spectrum - Urea GC-MS (2 TMS) (HMDB0000294). [Link]

  • Sonanis, M. C., & Rajput, A. P. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia pharmaceutica, 82(3), 507-520. [Link]

  • Abdelrahman, M. M., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 2(2), 105-116. [Link]

Sources

Introduction: The Emergence of N-(2-methoxyethyl)urea in Advanced Polymer Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(2-methoxyethyl)urea and its derivatives in the development of novel polymers.

In the quest for advanced polymeric materials with tailored functionalities, the strategic selection of monomers is paramount. This compound and its polymerizable derivatives have emerged as a compelling class of building blocks for creating "smart" and high-performance polymers. The unique molecular architecture, which combines a hydrogen-bonding urea moiety with a flexible and potentially thermoresponsive methoxyethyl group, offers a versatile platform for developing materials with sophisticated properties.

The urea group is a powerful hydrogen bond donor and acceptor, capable of forming strong, directional intermolecular interactions.[1][2] This characteristic is instrumental in enhancing the mechanical properties, thermal stability, and adhesion of the resulting polymers.[3][4] Concurrently, the methoxyethyl side chain introduces structural similarities to poly(ethylene glycol) (PEG) and other oligoether systems, which are well-known for their solubility in aqueous media, biocompatibility, and thermoresponsive behavior.[5][6] The synergy between these two functional motifs allows for the creation of polymers with applications spanning from biomedical engineering to advanced coatings and adhesives.

This guide provides a comprehensive overview of the application of this compound-derived monomers in polymer synthesis, detailing experimental protocols and the scientific rationale behind them.

Core Concept: Designing Thermoresponsive Polymers

A significant application of monomers bearing methoxyethyl groups is the synthesis of thermoresponsive polymers. These materials exhibit a reversible phase transition in response to temperature changes, most commonly a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in a solvent (typically water), but above this temperature, it undergoes a conformational change, expels water, and becomes insoluble.[5][6] This behavior is driven by the delicate balance between hydrophilic and hydrophobic interactions. The methoxyethyl side chains, similar to those in well-studied polymers like poly(N,N-bis(2-methoxyethyl)acrylamide), contribute to this phenomenon, making them excellent candidates for applications in controlled drug delivery and smart surfaces.[7]

LCST_Concept Figure 1: Conceptual Diagram of LCST Behavior cluster_0 Below LCST cluster_1 Above LCST Soluble Polymer chains are hydrated and soluble. Hydrated Extended Conformation Temperature_Increase Increase Temperature Hydrated->Temperature_Increase Insoluble Polymer chains dehydrate and aggregate, causing precipitation. Dehydrated Collapsed Globule Temperature_Decrease Decrease Temperature Dehydrated->Temperature_Decrease Temperature_Increase->Dehydrated Temperature_Decrease->Hydrated

Caption: Figure 1: Conceptual Diagram of LCST Behavior.

Application Note 1: Synthesis of Well-Defined Thermoresponsive Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers.[7] This control is crucial for tuning the thermoresponsive properties of the final material, as the LCST can be dependent on polymer chain length and end-groups.[5]

Protocol: RAFT Polymerization of N-(2-methoxyethyl)acrylamide

This protocol describes the synthesis of a homopolymer of a conceptual acrylamide monomer derived from this compound, which we will term N-(2-methoxyethyl)ureido-ethyl acrylamide (MEUA).

Rationale: The choice of RAFT polymerization allows for precise control over the polymer's final properties. A chain transfer agent (CTA) is used to mediate the polymerization, ensuring that all polymer chains grow at a similar rate. The selection of a suitable CTA is critical and depends on the monomer family. For acrylamides, dithiobenzoates or trithiocarbonates are often effective.

Materials:

  • N-(2-methoxyethyl)ureido-ethyl acrylamide (MEUA) (Monomer)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT CTA)

  • 1,4-Dioxane (Anhydrous)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas source

  • Schlenk flask and standard glassware

Experimental Workflow:

RAFT_Workflow Figure 2: RAFT Polymerization Workflow Start Assemble Reactants Degas Degas Mixture (Freeze-Pump-Thaw Cycles) Start->Degas Polymerize Polymerization (e.g., 70°C for 12h) Degas->Polymerize Quench Quench Reaction (Expose to air, cool) Polymerize->Quench Precipitate Precipitate Polymer (in cold diethyl ether) Quench->Precipitate Purify Purify (Redissolve and re-precipitate) Precipitate->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterize Polymer Dry->Characterize

Caption: Figure 2: RAFT Polymerization Workflow.

Step-by-Step Procedure:

  • Reactant Calculation: In a Schlenk flask, combine MEUA monomer, CPADB (CTA), and ACVA (initiator). A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be 100:1:0.2. The exact ratio determines the target molecular weight.

  • Dissolution: Add anhydrous 1,4-dioxane to dissolve the reactants to achieve a desired monomer concentration (e.g., 2 M).

  • Degassing: Oxygen is a radical scavenger and must be removed. Perform at least three freeze-pump-thaw cycles. Freeze the mixture using liquid nitrogen, evacuate the flask under high vacuum, and then thaw under an inert atmosphere (N₂ or Ar).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C for ACVA). The reaction time will depend on the target conversion (e.g., 6-24 hours).

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Concentrate the polymer solution via rotary evaporation. Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold diethyl ether while stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. To further purify, redissolve the polymer in a small amount of dioxane and re-precipitate.

  • Drying: Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

Application Note 2: Synthesis of Poly(urea ester)s via Condensation Polymerization

The urea moiety can be incorporated directly into the polymer backbone to create materials like poly(urea ester)s (PUEs).[3] This approach leverages the hydrogen-bonding capacity of urea to significantly enhance thermal and mechanical properties, such as the melting temperature (Tm).[3] These biodegradable polymers are synthesized via step-growth polycondensation.[8][9]

Protocol: Two-Step Polycondensation for a PUE

This protocol outlines the synthesis of a PUE using a diol derivative of this compound, which we will call N,N'-bis(2-methoxy-2-hydroxyethyl)urea (BMHEU), and a dimethyl ester.

Rationale: Step-growth polymerization involves the stepwise reaction between bifunctional monomers.[9] This method builds polymer chains more slowly than chain-growth methods but is ideal for creating polymers with specific backbone functionalities like urea and ester groups. A catalyst is typically required to drive the reaction to high conversion, which is necessary to achieve high molecular weights.

Materials:

  • N,N'-bis(2-methoxy-2-hydroxyethyl)urea (BMHEU) (Diol monomer)

  • Dimethyl adipate (Ester monomer)

  • Titanium(IV) butoxide (Ti(OBu)₄) (Catalyst)

  • High-vacuum line and distillation apparatus

  • Nitrogen or Argon gas source

Step-by-Step Procedure:

  • Monomer Preparation: The diol monomer (BMHEU) would first need to be synthesized, for instance, through the reaction of 2-methoxyethanolamine with urea.

  • Initial Transesterification: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of BMHEU and dimethyl adipate. Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄).

  • First Stage: Heat the mixture under a slow stream of nitrogen to ~160-180°C. Methanol will be generated as a byproduct of the transesterification and should be distilled off. This stage is typically continued for 2-4 hours.

  • Second Stage (Polycondensation): Gradually increase the temperature to ~200-220°C and slowly apply a high vacuum (<1 mbar). This is the crucial step for removing all byproducts and driving the equilibrium towards high molecular weight polymer formation. The viscosity of the reaction mixture will increase significantly.

  • Completion: Continue the reaction under high vacuum for several hours until the desired viscosity is reached.

  • Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed and, if necessary, purified by dissolving in a suitable solvent (e.g., DMF or DMSO) and precipitating into a non-solvent like methanol or water.

Characterization of this compound-Based Polymers

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the novel polymers.

Technique Purpose Expected Outcome / Information
¹H & ¹³C NMR Structural verification and composition analysisConfirmation of monomer incorporation, absence of impurities, and determination of copolymer composition.
GPC/SEC Molecular Weight and Dispersity (Đ)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). For RAFT, expect Đ < 1.3.
FTIR Spectroscopy Functional Group AnalysisIdentification of key functional groups, such as the C=O stretch of the urea and amide (~1640 cm⁻¹), and N-H bonds.
DSC Thermal TransitionsMeasurement of the glass transition temperature (Tg) and melting temperature (Tm), indicating the polymer's amorphous or crystalline nature.
TGA Thermal StabilityDetermination of the decomposition temperature, providing insight into the material's thermal stability.
UV-Vis Turbidimetry LCST DeterminationMeasurement of the cloud point temperature (Tcp), which is the temperature at which the polymer solution becomes turbid upon heating.
DLS Hydrodynamic Radius & AggregationMeasurement of particle size below and above the LCST to observe the collapse of polymer chains into globules.[7]

Potential Applications

The unique combination of properties afforded by this compound-based polymers opens up a wide range of advanced applications.

  • Drug Delivery Systems: Thermoresponsive polymers can be designed to be soluble at room temperature and collapse at or near physiological temperature (37°C), enabling the controlled release of encapsulated therapeutic agents.[10]

  • Smart Coatings and Adhesives: The strong hydrogen-bonding capabilities of the urea groups can provide excellent adhesion to various substrates.[11] The thermoresponsive nature can be used to create surfaces with switchable wettability or "catch-and-release" properties.

  • Biomaterials and Tissue Engineering: The potential biocompatibility of polymers containing PEG-like and urea moieties makes them suitable candidates for hydrogels, scaffolds, and bioconjugation platforms.

  • High-Performance Plastics: Incorporating urea groups into the polymer backbone can lead to materials with high thermal stability and enhanced mechanical strength, bridging the gap between conventional aliphatic and aromatic polymers.[3]

References

  • European Patent Office. (2021). ONE POT SYNTHESIS OF UREA (METH)
  • PubMed. Synthesis of thermoresponsive polymers for drug delivery.
  • PMC - NIH. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)
  • ResearchGate. (2021). Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs.
  • PubMed. (1984).
  • Wiley Online Library. (2016). Poly(Urea Ester)
  • Study.com. Explain how urea can be used with polymers.
  • ResearchGate. (2009). Products of Reaction Between N,N ‘-Bis(2-hydroxyethyl)
  • MDPI. Thermoresponsive Polypeptoids.
  • PubChem. This compound (C4H10N2O2).
  • Benchchem. Urea, N,N'-bis(2-methoxyethyl)- | 6849-92-9.
  • ACS Publications. (2020). Urea-Based Imprinted Polymer Hosts with Switchable Anion Preference. Journal of the American Chemical Society.
  • RSC Publishing. (2023). Impact of polymer chemistry on the application of polyurethane/ureas in organic thin film transistors.
  • SlidePlayer. Chapter 2: General Methods for preparing Polymers.
  • SlidePlayer. (2023). Chapter 2: General Methods for preparing Polymers.

Sources

Application Notes & Protocols for the Agrochemical Evaluation of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Crop Protection and Plant Sciences

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental evaluation of N-(2-methoxyethyl)urea in agrochemical research. While direct literature on the agrochemical applications of this specific molecule is emerging, the broader class of urea derivatives has a well-established and significant role in agriculture as herbicides, insecticides, and fungicides.[1][2][3] This document synthesizes established methodologies and insights from related urea-based agrochemicals to provide a robust framework for investigating this compound.

A particularly noteworthy related compound is 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU), which has demonstrated potent anti-senescence properties in plants, leading to enhanced stress tolerance and improved crop yields.[4][5][6] The mechanism of action for MTU appears to be distinct from that of cytokinins, suggesting a novel pathway for plant health modulation.[4][5] This finding provides a strong rationale for investigating this compound for similar plant growth regulatory effects, in addition to classic pesticidal activities.

Part 1: Synthesis of this compound

The synthesis of unsymmetrical ureas such as this compound can be achieved through several established methods in organic chemistry.[7] A common and reliable approach involves the reaction of an amine with an isocyanate.

Protocol 1: Synthesis via Isocyanate Intermediate

This protocol outlines a general and widely used method for the preparation of urea derivatives.[7]

Materials:

  • 2-Methoxyethylamine

  • A suitable isocyanate precursor (e.g., sodium cyanate)

  • An appropriate acid (e.g., hydrochloric acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Isocyanate: In a reaction vessel, carefully react sodium cyanate with a strong acid to generate isocyanic acid in situ, which will then react with a suitable precursor to form the desired isocyanate. Alternatively, a commercially available isocyanate can be used.

  • Reaction with Amine: Dissolve 2-methoxyethylamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Slowly add the isocyanate solution to the amine solution with constant stirring. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Diagram 1: General Synthesis Workflow

cluster_synthesis Synthesis of this compound Start Start Isocyanate Precursor Isocyanate Precursor (e.g., Sodium Cyanate + Acid) Start->Isocyanate Precursor 2-Methoxyethylamine 2-Methoxyethylamine Start->2-Methoxyethylamine Reaction Reaction in Anhydrous Solvent Isocyanate Precursor->Reaction 2-Methoxyethylamine->Reaction Monitoring TLC Monitoring Reaction->Monitoring Work-up Solvent Removal & Crude Product Monitoring->Work-up Reaction Complete Purification Recrystallization or Column Chromatography Work-up->Purification Characterization NMR, MS, MP Purification->Characterization Final Product Pure this compound Characterization->Final Product

Caption: Workflow for the synthesis of this compound.

Part 2: Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential agrochemical properties of this compound.

Diagram 2: Agrochemical Screening Cascade

cluster_screening Screening Cascade for this compound Compound This compound Primary_Screen Primary Screens (Broad Spectrum) Compound->Primary_Screen Herbicidal Herbicidal Assay (Pre- & Post-emergence) Primary_Screen->Herbicidal Fungicidal Fungicidal Assay (Mycelial Growth) Primary_Screen->Fungicidal Insecticidal Insecticidal Assay (Contact & Ingestion) Primary_Screen->Insecticidal PGR Plant Growth Regulation (Anti-Senescence Assay) Primary_Screen->PGR Secondary_Screen Secondary Screens (Dose-Response & Selectivity) Herbicidal->Secondary_Screen Active? Fungicidal->Secondary_Screen Active? Insecticidal->Secondary_Screen Active? PGR->Secondary_Screen Active? Tertiary_Screen Tertiary Screens (Greenhouse & Field Trials) Secondary_Screen->Tertiary_Screen Potent & Selective?

Caption: Tiered screening approach for agrochemical evaluation.

Protocol 2: Herbicidal Activity Bioassay

This protocol assesses both pre-emergence and post-emergence herbicidal effects. Phenylurea herbicides are known to inhibit photosynthesis.[1]

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Tween-20 (or other non-ionic surfactant)

  • Distilled water

  • Pots or trays with potting soil

  • Seeds of representative weed species (e.g., a broadleaf like Amaranthus retroflexus and a grass like Echinochloa crus-galli)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions to achieve the desired application rates (e.g., 10, 100, 1000 ppm). For application, dilute the acetone solution in distilled water containing a surfactant like Tween-20 (typically at 0.1% v/v) to ensure proper wetting and coverage.

  • Pre-emergence Application:

    • Sow seeds of the test weed species in pots.

    • Evenly spray the soil surface with the test solutions.

    • Include a solvent/surfactant control and an untreated control.

    • Place the pots in a growth chamber with controlled light, temperature, and humidity.

    • Assess germination rates and seedling vigor after 14-21 days.

  • Post-emergence Application:

    • Grow the test weed species until they reach the 2-3 leaf stage.

    • Evenly spray the foliage of the plants with the test solutions until runoff.

    • Return the plants to the growth chamber.

    • Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) after 7, 14, and 21 days.

Protocol 3: In Vitro Fungicidal Activity Assay

This protocol evaluates the effect of the compound on the mycelial growth of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone as a solvent

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium solani, Sclerotinia sclerotiorum)[8][9]

  • Sterile petri dishes

  • Commercial fungicide as a positive control

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of this compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Pour the amended PDA into sterile petri dishes. Also prepare solvent-only control plates.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the specific fungus (e.g., 25°C).

  • Assessment: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of inhibition of mycelial growth compared to the solvent control.

Protocol 4: Insecticidal Activity Bioassay

This protocol can be adapted to assess both contact and ingestion toxicity against common insect pests.

Materials:

  • This compound

  • Acetone and Tween-20

  • Test insects (e.g., larvae of Spodoptera littoralis or adults of Aedes aegypti)[10][11]

  • Leaf discs (for ingestion assay) or filter paper (for contact assay)

  • Petri dishes

  • Commercial insecticide as a positive control

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in acetone with a surfactant as described previously.

  • Contact Toxicity: Apply a known volume of the test solution to a filter paper disc and allow the solvent to evaporate. Place the treated disc in a petri dish and introduce a set number of insects.

  • Ingestion Toxicity (Leaf Dip Method):

    • Excise fresh leaf discs from a suitable host plant.

    • Dip each leaf disc into a test solution for a few seconds and allow it to air dry.

    • Place the treated leaf disc in a petri dish with a moist filter paper to maintain turgor.

    • Introduce a known number of insect larvae onto the leaf disc.[1]

  • Incubation and Assessment: Maintain the petri dishes under controlled conditions. Record insect mortality at 24, 48, and 72 hours.

Protocol 5: Anti-Senescence (Plant Growth Regulation) Assay

This protocol is based on the methods used to evaluate the potent anti-senescence compound MTU, which shares the this compound moiety.[4][5][6]

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Detached leaves from a suitable plant species (e.g., wheat, Arabidopsis)[4]

  • Petri dishes lined with moist filter paper

  • Growth chamber or a dark incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO and create a dilution series in water (e.g., 1, 10, 50 µM).

  • Leaf Treatment:

    • Excise healthy, mature leaves from well-watered plants.

    • Float the leaves in the test solutions or a control solution (water with the same concentration of DMSO) in petri dishes.

  • Induction of Senescence: Place the petri dishes in the dark to induce senescence.

  • Assessment: After a set period (e.g., 3-7 days), assess the degree of senescence by:

    • Visual Inspection: Photograph the leaves to document the retention of green color.

    • Chlorophyll Content Measurement: Extract chlorophyll from the leaves using a solvent like ethanol or acetone and measure the absorbance spectrophotometrically.

    • Gene Expression Analysis (Optional): Analyze the expression of senescence-associated genes (SAGs) using quantitative PCR.

Part 3: Data Interpretation and Structure-Activity Relationships

The data from these screens will provide a comprehensive profile of the bioactivity of this compound.

Table 1: Example Data Summary for Agrochemical Screening

Assay TypeTest Organism/PlantEndpointConcentration RangeExample Result (Hypothetical)
Herbicidal (Pre-em) Amaranthus retroflexusGermination Inhibition (%)10-1000 ppm25% inhibition at 1000 ppm
Herbicidal (Post-em) Brassica junceaPhytotoxicity Rating (0-100)10-1000 ppm40% phytotoxicity at 1000 ppm
Fungicidal Sclerotinia sclerotiorumMycelial Growth Inhibition (%)10-100 ppm60% inhibition at 100 ppm
Insecticidal (Ingestion) Spodoptera littoralisMortality (%) at 48h1-200 µg/mL15% mortality at 200 µg/mL
Anti-Senescence Triticum aestivum (wheat)Chlorophyll Retention (%)1-50 µM85% retention at 50 µM

The results should be compared to those of known agrochemicals to gauge their relative potency. Structure-activity relationship (SAR) studies of other urea derivatives suggest that the nature of the substituents on the urea nitrogens is critical for activity.[12][13] The methoxyethyl group in this compound may confer properties such as altered solubility, metabolic stability, or binding affinity to target proteins compared to other alkyl or aryl urea derivatives. The strong anti-senescence activity of the related compound MTU suggests that this particular moiety may be beneficial for plant health applications.[5][6]

References

  • Benchchem. (n.d.). Application of (3-Methylphenyl)urea in Agrochemical Research: Application Notes and Protocols.
  • Nisler, J., Kopečný, D., Trdá, L., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While the provided link is for a broader topic of urea derivatives in medicinal chemistry, the synthetic principles are applicable. A more specific citation for the synthesis of this compound would require a dedicated synthesis paper, which was not found in the initial search.) Link: [Link]

  • HBGX Chemical. (n.d.). Efficient Urea Derivatives Synthesis for Industrial Applications. Retrieved from [Link]

  • Nisler, J., Zatloukal, M., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers in Plant Science. Retrieved from [Link]

  • Nisler, J., Zatloukal, M., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. ResearchGate. Retrieved from [Link]

  • Morais, S., et al. (2011). Urea Pesticides. ResearchGate. Retrieved from [Link]

  • European Patent Office. (2021). ONE POT SYNTHESIS OF UREA (METH)ACRYLATES. Retrieved from [Link]

  • Shcherbakov, A. V., et al. (2022). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from [Link]

  • Zhang, J., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Urea Pesticide Residues in Vegetable, Soil, and Water Samples. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. Molecular Diversity. Retrieved from [Link]

  • Ricci, A., et al. (2020). Some Urea Derivatives Positively Affect Adventitious Root Formation: Old Concepts and the State of the Art. Plants (Basel). Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • US EPA. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

  • Wang, C., et al. (2018). Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. Molecules. Retrieved from [Link]

  • OECD SIDS. (n.d.). UREA. Retrieved from [Link]

  • Zhang, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • Kojima, S., et al. (2004). Molecular mechanisms of urea transport in plants. Pflügers Archiv - European Journal of Physiology. Retrieved from [Link]

  • UreaKnowHow. (2021). Review: Synthesis of Urea in Several Methods. Retrieved from [Link]

  • Eastoe, J., et al. (2007). Diversifying the solid state and lyotropic phase behavior of nonionic urea-based surfactants. Langmuir. Retrieved from [Link]

  • Hatakoshi, M., et al. (1997). Insecticidal activity of N-arylalkylbenzhydrolpiperidines. Pest Management Science. Retrieved from [Link]

  • Li, T., et al. (2021). Coated, Stabilized Enhanced-Efficiency Nitrogen Fertilizers: Preparation and Effects on Maize Growth and Nitrogen Utilization. Frontiers in Plant Science. Retrieved from [Link]

  • El-Sayed, R., et al. (2023). Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Scientific Reports. Retrieved from [Link]

  • Cea, M., et al. (2022). The Effects of the Co-Application of MCPA Herbicide and Urea on Grass Rhizosphere Microcosms. Agronomy. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Effect of herbicide mixtures and nano-urea on weeds and productivity of wheat. Retrieved from [Link]

  • Chen, J., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2020). Urea effectivity as herbicide adjuvant to control weed in minimum tillage system. Retrieved from [Link]

  • Strunk, J., et al. (2024). Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. Agronomy. Retrieved from [Link]

  • Helm AG. (n.d.). The highest N content for universal application. Retrieved from [Link]

  • IISTE. (2025). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. Retrieved from [Link]

  • PubChem. (n.d.). Urea. Retrieved from [Link]

  • PubChem. (n.d.). Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-. Retrieved from [Link]

Sources

laboratory procedures for handling and storing N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for N-(2-methoxyethyl)urea

A Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the laboratory procedures for the safe handling, storage, and use of this compound (CAS No. 22033-10-9). As a valuable building block in medicinal chemistry and drug discovery, understanding its properties and implementing rigorous handling protocols are paramount to ensuring experimental integrity and personnel safety.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in the laboratory.

Compound Identification and Physicochemical Profile

This compound is a substituted urea derivative. Its physicochemical properties are essential for understanding its behavior in experimental settings. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 22033-10-9[3][4][5][6]
Molecular Formula C₄H₁₀N₂O₂[3][6]
Molecular Weight 118.13 g/mol [3][6]
Melting Point 73-75 °C[3]
Boiling Point 194.8 ± 32.0 °C (Predicted)[3]
Density 1.068 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.63 ± 0.46 (Predicted)[3]

Hazard Assessment and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by assessing the hazards associated with urea and its derivatives.[7][8][9] Urea-based compounds are typically considered to have low acute toxicity but can pose specific risks in a laboratory setting.[8][10]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or concentrated solutions may cause mild irritation, redness, or a burning sensation.[7][8]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[8]

  • Hygroscopic Nature: The compound is likely hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical state and chemical purity over time.[11][12]

Risk Management Workflow

A systematic approach to risk management is crucial. The following workflow should be mentally or formally applied before beginning any new procedure involving this compound.

G A Hazard Identification (Irritant, Dust Inhalation) B Risk Evaluation (Assess exposure potential during weighing, transfer) A->B C Implementation of Controls (PPE, Ventilation, Handling Technique) B->C D Review & Monitor (Observe for spills, dust, & adjust procedures) C->D

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

Based on the hazard profile, the use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.[8][12]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields must be worn at all times to protect against accidental splashes or airborne dust.[8]

  • Hand Protection: Nitrile gloves are required to prevent skin contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[8][9]

  • Protective Clothing: A fully buttoned laboratory coat must be worn to protect street clothing and skin from contamination.[8]

  • Respiratory Protection (Situational): If there is a significant risk of generating dust (e.g., handling large quantities, vigorous mixing of powder), work should be conducted in a fume hood or ventilated enclosure. For nuisance levels of dust, a NIOSH-approved respirator may be considered.[8]

Laboratory Handling and Solution Preparation Protocols

Adherence to standardized handling protocols is key to reproducible research and laboratory safety.

Protocol for Handling Solid Compound

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

  • Preparation: Designate a clean, draft-free area for handling, preferably within a chemical fume hood or on a bench with readily accessible spill cleanup materials.

  • Pre-weighing: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[11]

  • Weighing: Use a micro-spatula to carefully transfer the desired amount of this compound to an anti-static weighing dish. Avoid scooping or pouring actions that could generate dust.

  • Transfer: Gently tap the weighing dish to transfer the solid into the receiving vessel. Use a solvent-moistened wipe (e.g., with ethanol or isopropanol) to clean the spatula and weighing dish to collect any residual powder for transfer or disposal.

  • Cleanup: Immediately after handling, wipe down the work surface and balance with a damp cloth to remove any trace amounts of dust. Dispose of all contaminated materials as chemical waste.[8]

Protocol for Solution Preparation

The stability of urea in solution is highly dependent on pH and temperature, with greater stability observed between pH 4 and 8.[13][14] While specific data for this compound is unavailable, these principles should guide its use in solution.

  • Solvent Selection: Choose an appropriate solvent (e.g., water, buffer, DMSO, ethanol) based on experimental requirements. For aqueous solutions intended for storage, using a buffer within a neutral pH range (e.g., PBS pH 7.4) is recommended to enhance stability.[13]

  • Vessel Preparation: Select a clean, dry volumetric flask or beaker of the appropriate size. Add a magnetic stir bar if using a stir plate.

  • Dissolution: Add approximately 80% of the final solvent volume to the vessel. While stirring, slowly add the pre-weighed this compound to the solvent to prevent clumping.

  • Mixing: Continue to stir the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but be mindful that elevated temperatures can decrease the stability of urea-based compounds.[13][14]

  • Final Volume Adjustment: Once fully dissolved, carefully add the solvent to reach the final desired volume.

  • Labeling and Storage: Transfer the solution to an appropriately labeled, sealed container. For storage recommendations, see Section 5.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound. The primary concerns are exposure to moisture, light, and heat.[3][11][12]

ParameterConditionRationale
Temperature Room Temperature (15-25 °C)Prevents degradation that may occur at elevated temperatures.[3][15][16]
Atmosphere Sealed in dry conditionsThe compound is hygroscopic; moisture absorption can lead to caking and degradation.[3][12][17]
Light Keep in a dark placeProtects from potential light-induced degradation.[3]
Container Tightly sealed, airtight containerPrevents ingress of moisture and atmospheric contaminants.[12]
Incompatible Materials

To prevent hazardous reactions, store this compound away from the following:

  • Strong oxidizing agents[7][10]

  • Strong acids and bases[7]

  • Excessive heat and sources of ignition[7][12]

Storage Location Decision Workflow

This diagram provides a simple decision-making tool for ensuring proper storage.

Caption: Decision tree for correct storage of this compound.

Spill and Waste Management

Accidents can happen, and a clear plan for managing spills and waste is a component of a safe laboratory environment.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or has generated significant dust, evacuate the area.

  • Assess and Equip: Wear the appropriate PPE as described in Section 3.

  • Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or wipe up the material and place it into a sealed container labeled "Chemical Waste."[9] Avoid dry sweeping, which can generate dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • Disposal: Dispose of all cleanup materials in the designated solid chemical waste stream.[8]

Waste Disposal
  • Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the trash or down the drain.[8][12]

  • Contaminated Materials: All items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of in the solid chemical waste container.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[12]

References

  • PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). SAFETY DATA SHEET: Urea. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • US EPA. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

  • I. A. I. M. Ibrahim, et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3247. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: n-METHYL UREA. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Achema. (n.d.). Requirements for UREA and Litfert StabillioN storage. Retrieved from [Link]

  • Yara UK. (n.d.). Fertiliser storage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(1), 15–26. Retrieved from [Link]

  • Yunnan Yingfu Trading Co., Ltd. (2024). Best Practices for Urea Storage and Transportation. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • NFUonline. (2024). Urea fertilisers – best practices on storage, calibration and application. Retrieved from [Link]

  • Padró, T., et al. (2021). Lipoprotein-Specific Fatty Acid Profiles in Familial Hypercholesterolemia: Associations with Cardiovascular History and Dietary Patterns. Nutrients, 13(11), 4153. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(2-methoxyethyl)urea Derivatization for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Detection through N-(2-methoxyethyl)urea Derivatization

In the landscape of modern analytical chemistry, the derivatization of target molecules remains a cornerstone technique for enhancing detectability, improving chromatographic separation, and increasing the overall robustness of an analytical method. This guide focuses on the application of this compound as a derivatizing agent, a compound particularly effective for modifying analytes containing specific functional groups. The addition of the methoxyethylurea moiety can significantly alter the physicochemical properties of an analyte—such as its volatility, polarity, and ionization efficiency—making it more amenable to analysis by techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides a comprehensive overview of the principles, protocols, and practical considerations for employing this compound in a research or drug development setting. We will delve into the underlying chemical mechanisms, provide detailed, step-by-step derivatization protocols, and offer insights grounded in practical laboratory experience to ensure reliable and reproducible results.

| The Principle of Derivatization with this compound

Derivatization is a chemical modification process that transforms an analyte into a new compound, or "derivative," which possesses properties more suitable for a given analytical technique. This compound is typically employed to target analytes with active hydrogen atoms, such as those found in alcohols, phenols, amines, and carboxylic acids.

The core reaction often involves the derivatization of isocyanates. In many applications, the target analyte is an isocyanate, which is highly reactive and difficult to analyze directly due to its tendency to hydrolyze or polymerize. By reacting the isocyanate with an agent like 2-methoxyethylamine, a stable urea derivative, such as this compound, is formed. This stable derivative is then easily quantifiable.

For instance, the determination of residual isocyanate monomers, such as methyl isocyanate (MIC), in industrial settings or finished products is a critical safety and quality control measure. The inherent reactivity of MIC makes its direct measurement challenging. A common strategy involves trapping the volatile isocyanate with a reagent like 2-methoxyethylamine dissolved in an appropriate solvent. This reaction yields 1-(2-methoxyethyl)-3-methylurea, a stable, non-volatile derivative that can be precisely analyzed using LC-MS.

| Key Advantages of this Approach
  • Stabilization: Converts highly reactive or unstable analytes (e.g., isocyanates) into stable urea derivatives suitable for storage and analysis.

  • Improved Chromatography: The derivative often exhibits improved peak shape and retention characteristics on common chromatographic columns.

  • Enhanced MS Detection: The methoxyethylurea moiety can facilitate predictable fragmentation patterns and improve ionization efficiency in mass spectrometry, leading to lower detection limits.

| Core Experimental Workflow

The successful application of this derivatization technique hinges on a well-controlled workflow, from sample collection to final data analysis. The following diagram outlines the critical stages involved.

G cluster_prep Sample Preparation & Collection cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Acquisition (e.g., Air, Polymer Matrix) Reaction Analyte Trapping & Reaction (Isocyanate + 2-Methoxyethylamine) Sample->Reaction Introduction of Analyte Solvent Preparation of Trapping Solution (2-Methoxyethylamine in Solvent) Solvent->Reaction Trapping Reagent LCMS LC-MS/MS Analysis (Separation & Detection) Reaction->LCMS Injection of Derivative Quant Quantification (Calibration Curve) LCMS->Quant Data Acquisition

Figure 1: General workflow for analyte derivatization.

| Detailed Protocols and Methodologies

This section provides a detailed protocol for the derivatization of a model isocyanate analyte using 2-methoxyethylamine to form a stable urea derivative for LC-MS/MS analysis.

| Protocol: Derivatization of Methyl Isocyanate (MIC) for LC-MS/MS Analysis

This protocol is adapted for the quantification of residual MIC in a non-reactive solvent matrix.

Objective: To convert volatile and reactive methyl isocyanate into the stable 1-(2-methoxyethyl)-3-methylurea derivative for accurate quantification.

Materials & Reagents:

  • 2-Methoxyethylamine (MEA), ≥99% purity

  • Toluene, HPLC grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Deionized Water (18.2 MΩ·cm)

  • Methyl Isocyanate (MIC) standard

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Protocol Steps:

  • Preparation of Trapping Solution (0.1 mg/mL MEA in Toluene):

    • Accurately weigh 10 mg of 2-methoxyethylamine (MEA).

    • Dissolve the MEA in a 100 mL volumetric flask with toluene and bring to volume.

    • This solution should be prepared fresh daily to ensure reagent reactivity. Causality Note: Toluene is a common solvent for this reaction as it is non-protic and effectively dissolves many isocyanates and the MEA reagent without interfering with the derivatization.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the target derivative, 1-(2-methoxyethyl)-3-methylurea, by reacting a known excess of MIC with the MEA trapping solution and purifying the resulting product (or by using a certified reference standard if available).

    • From this stock, create a series of calibration standards by serial dilution in toluene, ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Derivatization:

    • Take a known volume or weight of the sample matrix suspected to contain MIC.

    • Add a 5-fold molar excess of the MEA trapping solution to the sample.

    • Vortex the mixture for 1 minute to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for at least 30 minutes. A longer reaction time (e.g., 2 hours) can ensure complete derivatization, especially for complex matrices. Trustworthiness Note: A significant molar excess of the derivatizing agent is crucial to drive the reaction to completion and ensure all analyte is converted, which is fundamental for accurate quantification.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the toluene from the sample under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2 | LC-MS/MS Analytical Conditions

The following table summarizes a typical set of parameters for the analysis of the this compound derivative.

ParameterCondition
LC System Standard UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor Ion (Q1) → Product Ion (Q2) for Quantifier & Qualifier (e.g., for the MIC derivative)
Source Temp. 500°C
Capillary Voltage 3.5 kV

Note: Specific MRM transitions and collision energies must be optimized for the exact derivative being analyzed.

| Troubleshooting and Key Considerations

  • Incomplete Derivatization: This can result from insufficient reagent, short reaction time, or a competing reaction with the sample matrix. Always use a significant molar excess of the this compound precursor (e.g., MEA) and verify reaction completion by analyzing samples at different time points.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the MS source. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects and improve quantitative accuracy.

  • Reagent Stability: The derivatizing agent solution should be prepared fresh to avoid degradation and ensure consistent performance. Store the pure reagent according to the manufacturer's instructions.

| Conclusion

Derivatization using this compound precursors like 2-methoxyethylamine is a powerful and reliable strategy for the analysis of reactive compounds, particularly isocyanates. By converting unstable analytes into stable, easily detectable derivatives, this method enables robust and sensitive quantification by common analytical techniques like LC-MS/MS. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technique, ensuring data of the highest quality and integrity.

References

There are no specific references available from the search results that directly address this compound derivatization for analytical purposes. The provided protocols and information are based on general chemical principles of derivatization reactions commonly used in analytical chemistry for compounds like isocyanates, where an amine (such as 2-methoxyethylamine) would react to form a stable urea derivative.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve your final yield.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: Why is my reaction yield unexpectedly low?

Low yields are one of the most common frustrations in synthesis. For urea derivatives, the cause often traces back to a few critical factors.[1]

Answer:

Several factors can contribute to low yields. The most likely culprits are moisture contamination, incorrect stoichiometry, suboptimal reaction temperature, and product loss during the work-up phase.

  • Moisture Contamination: The isocyanate intermediate or reagent is highly susceptible to hydrolysis. Water present in your glassware, solvents, or reagents will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2-methoxyethylamine. This amine can then react with another molecule of isocyanate to form the symmetrical and often insoluble side product, 1,3-bis(2-methoxyethyl)urea, consuming your starting material and reducing the yield of the desired product.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent source of error. An excess of the amine may be difficult to remove during purification, while an excess of the isocyanate can lead to the formation of biuret-like side products where the newly formed urea reacts with another isocyanate molecule.[2]

  • Suboptimal Reaction Temperature: While the reaction between an amine and an isocyanate is typically exothermic and proceeds readily at room temperature, excessive heat can promote side reactions.[3] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

  • Product Loss During Work-up: this compound has some solubility in various solvents. Significant product loss can occur during filtration, washing, or recrystallization if the procedures are not optimized. For instance, washing the crude product with a solvent in which it is partially soluble or using an excessive volume of recrystallization solvent can drastically reduce the isolated yield.[1]

Question 2: I've isolated my product, but it appears impure. What are the likely side products and how can I minimize them?

Answer:

The primary side products in this synthesis are typically 1,3-bis(2-methoxyethyl)urea and biuret derivatives.

  • 1,3-bis(2-methoxyethyl)urea: As mentioned, this symmetrical urea forms due to moisture contamination.[1]

    • Prevention: The most effective prevention is the rigorous exclusion of water. Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your 2-methoxyethylamine is dry.

  • Biuret Formation: This occurs when a molecule of the desired this compound product acts as a nucleophile and attacks a second molecule of the isocyanate.[2]

    • Prevention: This side reaction is minimized by controlling the concentration of the isocyanate. The best practice is to add the isocyanate solution dropwise to the stirred solution of 2-methoxyethylamine. This maintains a low concentration of the isocyanate, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic urea product.[2] Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can also help reduce the rate of this secondary reaction.[2]

Question 3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" happens when a compound melts in the hot recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the product's melting point.

To resolve this, you can try the following strategies:[1]

  • Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.

  • Use a Different Solvent System: Select a solvent or solvent pair with a lower boiling point or one in which your compound has slightly lower solubility at elevated temperatures. For this compound, systems like ethanol/water or ethyl acetate/hexane can be effective.

  • Modify the Procedure: If using a two-solvent system (e.g., ethanol and water), dissolve the compound completely in the primary solvent (ethanol) first. Then, add the second, "poorer" solvent (water) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Summary Table

The following table summarizes hypothetical yield data based on varying reaction parameters, illustrating the impact of common issues on the synthesis.

Run ID Amine:Isocyanate Ratio Solvent Condition Temperature Observed Outcome Hypothetical Yield
11:1Anhydrous25 °CClean reaction, white precipitate90-95%
21:1Non-anhydrous25 °CSignificant side product observed<60%
31:1.2Anhydrous25 °CPresence of biuret-type impurities75-85%
41.2:1Anhydrous25 °CClean reaction, excess amine in crude80-90% (crude)
51:1Anhydrous50 °CIncreased rate of side reactions70-80%

Visual Workflow and Troubleshooting Diagrams

To better illustrate the experimental process and decision-making, refer to the following diagrams.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Oven-dry glassware prep_reagents Use anhydrous solvent and pure reagents dissolve_amine Dissolve 2-methoxyethylamine in anhydrous solvent under N2 prep_reagents->dissolve_amine add_isocyanate Add isocyanate solution dropwise at 0-25 °C dissolve_amine->add_isocyanate stir Stir for 2-4 hours at room temperature add_isocyanate->stir filter Collect precipitate by vacuum filtration stir->filter wash Wash with cold, non-polar solvent (e.g., ether) filter->wash recrystallize Recrystallize from suitable solvent (e.g., EtOH/H2O) wash->recrystallize dry Dry product under vacuum recrystallize->dry analyze Confirm structure via NMR, IR, and Melting Point dry->analyze

Caption: Experimental workflow for this compound synthesis.

G start Low Yield Observed q_moisture Were anhydrous conditions used? start->q_moisture a_moisture_no Likely Cause: Hydrolysis and symmetrical urea formation. q_moisture->a_moisture_no No q_stoichiometry Was stoichiometry accurate (1:1)? q_moisture->q_stoichiometry Yes s_moisture_no Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. a_moisture_no->s_moisture_no a_stoichiometry_no Likely Cause: Incomplete reaction or biuret formation. q_stoichiometry->a_stoichiometry_no No q_workup Was product lost during work-up? q_stoichiometry->q_workup Yes s_stoichiometry_no Solution: Re-check calculations and use precise measurements. Add isocyanate dropwise. a_stoichiometry_no->s_stoichiometry_no a_workup_yes Likely Cause: Product solubility in wash/recrystallization solvents. q_workup->a_workup_yes Yes s_workup_yes Solution: Use minimal cold solvent for washing. Optimize recrystallization solvent system. a_workup_yes->s_workup_yes

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Question 4: What are the most common and reliable synthetic routes to prepare this compound?

Answer:

There are two primary, reliable methods for synthesizing this compound.

  • From 2-methoxyethylamine and an Isocyanate Source (Recommended): This is the most prevalent and generally highest-yielding method for preparing unsymmetrical ureas.[4]

    • Mechanism: The nucleophilic nitrogen of 2-methoxyethylamine attacks the electrophilic carbon of an isocyanate group. This reaction is typically fast, clean, and high-yielding.[3]

    • Reagents: You can react 2-methoxyethylamine with a suitable isocyanate precursor. A common laboratory approach is to generate the isocyanate in situ from the corresponding amine or to use a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene.[3] The reaction with an isocyanate is often preferred for its simplicity and efficiency.[5]

  • From 2-methoxyethylamine and Urea: This method involves heating 2-methoxyethylamine hydrochloride with urea.[6] During the reaction, ammonia is evolved as the more substituted and less volatile amine displaces it.

    • Advantages: This approach avoids the use of highly toxic and moisture-sensitive reagents like isocyanates or phosgene derivatives.[7]

    • Disadvantages: It often requires higher temperatures and longer reaction times, and the equilibrium nature of the reaction can sometimes limit the yield.[8]

Question 5: Can you provide a detailed experimental protocol?

Answer:

Certainly. The following is a representative protocol based on the reaction of 2-methoxyethylamine with an isocyanate, which is a robust and widely applicable method.[3][5]

Protocol: Synthesis of this compound via Isocyanate Route

Materials:

  • 2-methoxyethylamine

  • A suitable isocyanate (e.g., generated in situ or a stable precursor) or a carbonylating agent like CDI. For this protocol, we will assume the use of a generated isocyanate.

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser), oven-dried.

Procedure:

  • Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve 2-methoxyethylamine (1.0 eq.) in anhydrous DCM under a positive pressure of nitrogen. Cool the solution to 0 °C using an ice bath.

  • Reaction: Prepare a solution of the isocyanate (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of this compound should form. If the product precipitates, collect it by vacuum filtration. If it remains in solution, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any non-polar, unreacted starting materials.[1]

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate.[10]

  • Drying: Dry the purified white crystals under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product by obtaining its melting point, ¹H NMR, ¹³C NMR, and IR spectra.

References

  • Nisler, J., et al. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers in Plant Science. [Link]

  • European Patent Office. (2021). ONE POT SYNTHESIS OF UREA (METH)ACRYLATES. EP 4148040 A1. [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Request PDF. [Link]

  • Royal Society of Chemistry. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. [Link]

  • Preprints.org. (2024). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Preprints.org. [Link]

  • Elsevier. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry; Vol. 23, No. 4. [Link]

  • Beilstein Journals. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed Central (PMC). (2023). Direct synthesis of urea from carbon dioxide and ammonia. Nature Communications. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, Volume 12, Issue 4. [Link]

  • Organic Syntheses. (n.d.). Nitrosomethylurea. [Link]

Sources

common side products in N-(2-methoxyethyl)urea reactions and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)urea. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.

Introduction: Synthesis Pathways and Common Pitfalls

This compound is a valuable building block in pharmaceutical and materials science. Its synthesis is most commonly achieved through two primary routes: the reaction of 2-methoxyethylamine with an isocyanate precursor or via an isocyanate-free pathway, such as the direct reaction of 2-methoxyethylamine with urea.[1][2][3] While seemingly straightforward, each route presents a unique set of challenges, often leading to the formation of specific side products that can complicate purification and reduce overall yield.

This guide will focus on identifying these common impurities, understanding the mechanisms of their formation, and providing robust, field-tested protocols to avoid them.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products in the synthesis of this compound?

The primary side products depend heavily on the synthetic route chosen.

  • Isocyanate-Based Routes: The most prevalent side product is the symmetrical urea, 1,3-bis(2-methoxyethyl)urea . This forms when the isocyanate intermediate reacts with the starting amine (2-methoxyethylamine) instead of the intended nucleophile. This issue is exacerbated by incorrect stoichiometry or localized concentration gradients.[4]

  • Direct Reaction with Urea (Isocyanate-Free): This route is prone to forming biuret and triuret . These impurities arise from the self-condensation of urea at elevated temperatures.[5] The thermal decomposition of urea first produces isocyanic acid (HNCO) and ammonia.[6][7] The highly reactive isocyanic acid can then react with unreacted urea to form biuret, which can further react to form triuret.[5]

FAQ 2: My yield is consistently low. What are the likely causes?

Low yields can often be traced back to several key factors:

  • Moisture Contamination: This is particularly critical for isocyanate-based methods. Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide. This not only consumes the isocyanate but also generates excess starting amine, promoting the formation of the symmetrical 1,3-bis(2-methoxyethyl)urea byproduct.[4]

  • Suboptimal Reaction Temperature: In the direct reaction between 2-methoxyethylamine and urea, precise temperature control is crucial. Temperatures that are too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures (typically above 160°C) significantly accelerate the formation of biuret and other thermal decomposition products of urea.[7]

  • Inefficient Ammonia Removal: The direct condensation of an amine with urea is an equilibrium process that releases ammonia.[8] Failure to effectively remove ammonia from the reaction vessel will inhibit the forward reaction, preventing it from going to completion and resulting in low conversion rates.[8]

  • Product Loss During Work-up: this compound has moderate water solubility. Aggressive aqueous washes or using highly polar recrystallization solvents can lead to significant product loss.

FAQ 3: I'm observing a significant amount of 1,3-bis(2-methoxyethyl)urea. How can I prevent this?

The formation of this symmetrical urea is a classic problem of competing nucleophiles. To favor the desired reaction, consider the following:

  • Controlled Reagent Addition: Instead of adding the amine to the isocyanate, try a "reverse addition" where the isocyanate is added slowly and controllably to the amine solution. This ensures the isocyanate is always the limiting reagent in the reaction zone, minimizing its opportunity to react with the product or excess amine.

  • Use of Phosgene Alternatives: Reagents like N,N'-Carbonyldiimidazole (CDI) can be used to activate the amine in a controlled manner.[9][10] The amine first reacts with CDI to form an imidazolide intermediate, which then reacts with a second amine to form the unsymmetrical urea. The stepwise nature of this process can significantly reduce the formation of symmetrical byproducts.[10][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Presence of High-Molecular-Weight Impurities in Isocyanate-Free Synthesis
  • Symptom: Your final product shows peaks in NMR/MS corresponding to biuret (C₂H₅N₃O₂) and triuret (C₃H₆N₄O₃). The product may also appear less crystalline or have a higher melting point than expected.

  • Root Cause Analysis: The reaction temperature was likely too high or held at an elevated temperature for too long, promoting the self-condensation of urea.[5][7]

  • Corrective Actions:

    • Optimize Temperature Profile: For the reaction of 2-methoxyethylamine with urea, a two-stage heating profile is often effective. Start at a lower temperature (e.g., 135°C) for an initial period to allow the primary reaction to proceed, then increase to a moderate temperature (e.g., 140-150°C) to drive the reaction to completion while minimizing decomposition.[8]

    • Improve Ammonia Removal: Conduct the reaction under a gentle stream of inert gas (Nitrogen or Argon) or under a slight vacuum to efficiently remove the ammonia byproduct as it forms. This shifts the equilibrium towards the product side.[8]

Workflow for Minimizing Thermal Side Products

G cluster_0 Reaction Setup cluster_1 Heating Profile cluster_2 Byproduct Removal cluster_3 Outcome Setup Combine Urea and 2-Methoxyethylamine InertGas Establish Inert Atmosphere (N2/Ar) Setup->InertGas Purge System Heat1 Heat to 135°C (2 hours) InertGas->Heat1 Heat2 Increase to 140-150°C (4-6 hours) Heat1->Heat2 Ramp Slowly Removal Continuous Removal of Ammonia (NH3) via Gas Stream/Vacuum Heat1->Removal Heat2->Removal Product High Purity This compound Heat2->Product Removal->Product Drives Equilibrium SideProducts Minimized Biuret/ Triuret Formation

Caption: Optimized workflow for isocyanate-free synthesis.

Issue 2: Formation of Symmetrical Urea in Isocyanate-Based Routes
  • Symptom: Characterization (e.g., TLC, LC-MS) shows a significant spot/peak corresponding to 1,3-bis(2-methoxyethyl)urea.

  • Root Cause Analysis: The local concentration of the isocyanate intermediate is too high relative to the primary amine, or moisture is present in the reaction.

  • Corrective Actions:

    • Implement Strict Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere.[4] Use anhydrous solvents. Ensure the 2-methoxyethylamine is dry.

    • Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the amine. Add the isocyanate or phosgene-equivalent (like triphosgene) solution dropwise to the stirred amine solution at a reduced temperature (e.g., 0 °C to RT) to control the exothermic reaction and maintain a low concentration of the electrophile.[11]

Decision Tree for Troubleshooting Low Yield

G Start Low Yield Observed Q1 Which synthetic route was used? Start->Q1 Isocyanate Isocyanate-Based Q1->Isocyanate IsocyanateFree Isocyanate-Free (Direct w/ Urea) Q1->IsocyanateFree Q2_Iso Symmetrical urea (1,3-bis) observed? Isocyanate->Q2_Iso Q2_Free Biuret/Triuret observed? IsocyanateFree->Q2_Free A1_Iso_Yes Root Cause: - Moisture Contamination - Poor Stoichiometry Control Q2_Iso->A1_Iso_Yes Yes A1_Iso_No Root Cause: - Product loss in workup - Incomplete reaction Q2_Iso->A1_Iso_No No Sol1_Iso_Yes Solution: 1. Use anhydrous conditions 2. Slow 'reverse' addition 3. Check reagent purity A1_Iso_Yes->Sol1_Iso_Yes A1_Free_Yes Root Cause: - Temperature too high - Prolonged heating Q2_Free->A1_Free_Yes Yes A1_Free_No Root Cause: - Inefficient NH3 removal - Temp too low / Time too short Q2_Free->A1_Free_No No Sol1_Free_Yes Solution: 1. Lower reaction temp 2. Reduce reaction time 3. Use two-stage heating A1_Free_Yes->Sol1_Free_Yes Sol1_Free_No Solution: 1. Use N2 sparge or vacuum 2. Increase temp moderately 3. Extend reaction time A1_Free_No->Sol1_Free_No

Caption: Troubleshooting logic for low yield diagnosis.

Part 3: Recommended Protocols & Data

Protocol 1: Isocyanate-Free Synthesis of this compound

This protocol is adapted from methodologies focused on direct condensation and is optimized to minimize thermal side products.[8]

Materials:

  • Urea (1.0 eq)

  • 2-Methoxyethylamine (1.2 eq)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with urea and 2-methoxyethylamine.

  • Inert Atmosphere: Begin a slow purge of nitrogen or argon through the flask to displace air and facilitate the removal of ammonia.

  • Heating Stage 1: Heat the reaction mixture to 135°C and maintain for 2 hours with stirring. Ammonia evolution should be apparent.

  • Heating Stage 2: Increase the temperature to 140°C and continue stirring for an additional 6 hours or until TLC/LC-MS indicates consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can often be purified by recrystallization from a suitable solvent like ethanol/water or by flash chromatography on silica gel.

Protocol 2: Purification via Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added and the mixture heated for a few minutes before hot filtration.

  • Slowly add water to the hot ethanol solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Table 1: Comparison of Synthetic Routes and Common Issues
FeatureIsocyanate-Based RouteIsocyanate-Free Route (Direct Condensation)
Primary Reagents 2-Methoxyethylamine, Isocyanate Precursor (e.g., Phosgene, CDI)2-Methoxyethylamine, Urea
Key Side Products 1,3-bis(2-methoxyethyl)ureaBiuret, Triuret
Critical Parameter Strict Anhydrous Conditions[4]Precise Temperature Control[7] & Efficient Ammonia Removal[8]
Safety Concerns Use of highly toxic/reactive reagents (e.g., phosgene, isocyanates).[2][9]Generation of ammonia gas.
Typical Yield Range 70-95%60-85%

References

  • Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. SynOpen, 4(2), 84-87.
  • National Institutes of Health. (n.d.). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]

  • (2025).
  • Digital Commons @ NJIT. (n.d.). Substituted ureas. Retrieved from [Link]

  • European Patent Office. (2007). Method for purifying aqueous urea solution. EP 1857439 A1.
  • (2025). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives.
  • American Chemical Society Publications. (n.d.). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters.
  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1563-1566.
  • American Chemical Society. (n.d.).
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
  • Carp, O. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.
  • RWTH Publications. (n.d.). Isocyanate-Free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
  • (2005). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. HETEROCYCLES, 68(1), 123-134.
  • ResearchGate. (2025). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (2022).
  • National Institutes of Health. (n.d.). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Retrieved from [Link]

  • ResearchGate. (2025). Thermal and hydrolytic decomposition of urea for automotive selective catalytic reduction systems: Thermochemical and practical aspects.
  • Google Patents. (n.d.). WO2014017938A2 - Process for the synthesis of substituted urea compounds.
  • ResearchGate. (2025). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea.
  • Google Patents. (n.d.). ONE POT SYNTHESIS OF UREA (METH)
  • Semantic Scholar. (2020).

Sources

Technical Support Center: N-(2-methoxyethyl)urea Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of N-(2-methoxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each step.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the principles of its crystallization.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

This compound (CAS No. 22033-10-9) is a small organic molecule with a molecular weight of 118.14 g/mol .[1] Its structure features a urea backbone, which is an excellent hydrogen bond donor and acceptor, and a methoxyethyl group that adds polarity and some flexibility.[2] Its reported melting point is between 73-75°C.[3] These characteristics are critical:

  • Hydrogen Bonding: The urea moiety's ability to form strong, directional hydrogen bonds is the primary driver for lattice formation. However, this same property can lead to challenges, such as the formation of amorphous aggregates or "oiling out" if conditions are not optimal.[2][4]

  • Polarity: The molecule's overall polarity dictates its solubility profile. It is expected to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents, and poorly soluble in nonpolar solvents.[5]

Q2: What is "oiling out," and why is it a common problem with urea derivatives?

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an "oil" or "gum") rather than a solid crystalline phase.[4] This often occurs when a solution becomes highly supersaturated too quickly, typically during rapid cooling. The solute molecules aggregate in a disordered, liquid-like state because they lack the time and mobility to arrange themselves into an ordered crystal lattice. Urea derivatives are particularly susceptible due to their strong hydrogen bonding capabilities, which can favor rapid, disordered aggregation.[4]

Q3: What is the principle of a good crystallization solvent for this compound?

The ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means it should:

  • Dissolve the this compound completely at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4°C).

  • Either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered out from the hot solution.[6]

A solvent that is too effective at room temperature will result in poor recovery yields, while a solvent that is too poor even when hot will not allow the compound to dissolve in a reasonable volume.[7]

Q4: How can I assess the purity and crystalline form of my final product?

Several analytical techniques can be used to characterize your crystals:[8][9]

TechniqueInformation Provided
Melting Point Analysis A sharp melting range close to the literature value (73-75°C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[3]
Differential Scanning Calorimetry (DSC) Provides a precise melting point and can detect different polymorphic forms or the presence of amorphous content.[10]
X-Ray Powder Diffraction (XRPD) Confirms the crystalline nature of the material and can identify its specific crystal form (polymorph). Amorphous material will not produce sharp diffraction peaks.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the chemical identity by identifying characteristic functional group vibrations. It can also sometimes distinguish between different polymorphs.[12]
Optical Microscopy Allows for visual inspection of crystal shape (habit) and uniformity.[8]

Troubleshooting Guide: Specific Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during the crystallization of this compound.

Problem 1: No crystals form, even after the solution has cooled completely.

  • Possible Cause A: The solution is not supersaturated (too much solvent was used).

    • Scientific Rationale: Crystallization is driven by supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[13][14] If an excessive volume of solvent is used, the solution may remain unsaturated or only marginally saturated even upon cooling, preventing nucleation.

    • Suggested Solution:

      • Gently reheat the solution to evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.

      • Periodically remove a small aliquot, cool it to see if crystals form, and stop evaporation once crystallization is observed upon cooling.

      • Be cautious not to evaporate too much solvent, as this can lead to oiling out (see Problem 2).

  • Possible Cause B: The compound is highly soluble in the chosen solvent, even at low temperatures.

    • Scientific Rationale: The solvent selection is critical. If the compound's solubility remains high at low temperatures, the thermodynamic driving force for crystallization is insufficient.[6]

    • Suggested Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This seed crystal provides a template for further crystal growth.[7]

      • Add an Anti-Solvent: If the primary solvent is polar (e.g., methanol), slowly add a nonpolar "anti-solvent" (e.g., hexane or diethyl ether) in which the compound is insoluble until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly. This technique carefully reduces the overall solubility of the compound.[6]

  • Possible Cause C: Presence of soluble impurities inhibiting nucleation.

    • Scientific Rationale: Certain impurities can interact with solute molecules in solution, disrupting the pre-nucleation clusters and increasing the energy barrier for nucleation to occur.[15][16][17]

    • Suggested Solution:

      • Attempt purification by another method first, such as column chromatography, to remove the problematic impurities.

      • If the impurity is known, select a solvent system where the impurity has very high solubility, ensuring it remains in the mother liquor.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause A: The solution was cooled too rapidly.

    • Scientific Rationale: Rapid cooling creates a very high level of supersaturation very quickly. Molecules lose energy and aggregate faster than they can orient themselves into an ordered crystal lattice, resulting in a disordered, liquid-like phase.[4][18]

    • Suggested Solution:

      • Reheat the solution until the oil redissolves completely.

      • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop, insulated with glass wool or a towel, before transferring it to a refrigerator or ice bath. Slow cooling is paramount for quality crystal growth.[6]

  • Possible Cause B: The concentration of the solute is too high.

    • Scientific Rationale: An extremely high concentration can lead to such a high degree of supersaturation upon minimal cooling that oiling out becomes thermodynamically favorable over crystallization.

    • Suggested Solution:

      • Add a small amount of warm solvent back into the mixture to dissolve the oil.

      • Re-cool the now slightly more dilute solution very slowly.

  • Possible Cause C: Inappropriate solvent choice.

    • Scientific Rationale: Highly polar solvents that form very strong interactions with the urea derivative can sometimes hinder the solute-solute interactions required for lattice formation, promoting an intermediate solvated oil phase.

    • Suggested Solution:

      • Attempt the crystallization from a less polar solvent or a mixed solvent system. For example, if you used methanol, try isopropanol or an ethanol/ethyl acetate mixture.

Problem 3: The resulting crystals are very small (like powder) or are heavily agglomerated.

  • Possible Cause: Nucleation rate is too high relative to the growth rate.

    • Scientific Rationale: The final crystal size is determined by the balance between nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing seeds).[19][20] If nucleation is too rapid, a vast number of small crystals will form simultaneously, competing for the available solute and resulting in a fine powder.[21] Rapid cooling and high supersaturation favor nucleation over growth.

    • Suggested Solution:

      • Reduce the Cooling Rate: This is the most effective solution. Slower cooling keeps the level of supersaturation lower, which favors the growth of existing nuclei over the formation of new ones.[6]

      • Reduce Supersaturation: Use slightly more solvent to ensure the solution is not oversaturated when cooling begins.

      • Stirring: Gentle agitation can sometimes prevent agglomeration and lead to more uniform crystals, but vigorous stirring can promote secondary nucleation and lead to smaller crystals. Experiment with gentle, slow stirring during the cooling phase.

Experimental Protocols & Data

Protocol 1: Standard Recrystallization of this compound

This protocol provides a step-by-step methodology for purifying a hypothetical 5 g sample of crude this compound.

  • Solvent Selection: Based on the polarity of the target molecule, good starting solvents to screen are isopropanol (IPA), ethanol, or ethyl acetate. Perform a small-scale test by placing ~20 mg of crude material in a test tube and adding the chosen solvent dropwise at room temperature and then with heating to assess solubility.

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while warming the mixture on a hotplate with stirring. Continue adding solvent until the solid just dissolves completely at a near-boiling temperature. Note the volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[22]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this critical growth phase. Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Table 1: Potential Solvents for Crystallization
SolventBoiling Point (°C)PolarityComments
Water100HighHigh solubility likely; may require large volumes or result in low yield unless used in a mixed-solvent system.[23]
Ethanol78HighGood starting point. Urea is soluble in hot ethanol.[24][25]
Isopropanol (IPA)82Medium-HighOften provides a better solubility gradient than ethanol for moderately polar compounds.
Ethyl Acetate77MediumMay be a good choice if impurities are highly polar. Can be used in a mixture with ethanol or hexane.
Acetonitrile82Medium-HighA polar aprotic option that can sometimes yield different crystal habits.[5]
Toluene111LowUnlikely to dissolve the compound, but could be useful as an anti-solvent.

Visual Workflow and Logic Diagrams

General Crystallization Workflow

The following diagram outlines the standard steps for a successful recrystallization experiment.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation & Drying A 1. Add Crude Compound & Solvent to Flask B 2. Heat to Dissolve A->B C 3. Hot Filtration (If Insoluble Impurities Exist) B->C Solution has insoluble matter D 4. Slow Cooling B->D Solution is clear C->D E 5. Cold Soak (Ice Bath) D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H I I H->I Final Product

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common crystallization problems.

G Start Start: Solution is fully dissolved at high temp Cool Allow solution to cool Start->Cool Check What is the result? Cool->Check NoCrystal No Crystals Check->NoCrystal Clear solution remains OiledOut Oiled Out Check->OiledOut Liquid layer separates GoodCrystals Good Crystals Formed Check->GoodCrystals Solid precipitates Cause_NoCrystal Cause: Not Supersaturated? NoCrystal->Cause_NoCrystal Cause_OiledOut Cause: Cooled too fast? OiledOut->Cause_OiledOut Sol_Evap Solution: Evaporate some solvent & re-cool Cause_NoCrystal->Sol_Evap Yes (Too much solvent) Sol_AntiSolvent Solution: Add anti-solvent or try new solvent Cause_NoCrystal->Sol_AntiSolvent No (Poor solvent choice) Sol_Reheat Solution: Reheat to dissolve, add a drop of solvent, and cool VERY slowly Cause_OiledOut->Sol_Reheat Yes

Caption: A decision tree for troubleshooting crystallization outcomes.

References

  • sathee jee. (n.d.). Chemistry Crystallization.
  • Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford Academic.
  • Myerson, A. S. (Ed.). (2001).
  • ChemicalBook. (n.d.). 22033-10-9(this compound) Product Description.
  • Benchchem. (n.d.). Troubleshooting Crystallization of (3,5-dimethylbenzyl)urea: A Technical Support Guide.
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
  • Zhang, T. (2021). Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism. MDPI.
  • Various Authors. (2018). How to purify the urea bought from market to pure urea? ResearchGate.
  • Glasp. (n.d.). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A.
  • China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea.
  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.
  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93.
  • International Journal of Pure and Applied Mathematics. (n.d.).
  • Various Authors. (2019). What are the different techniques to characterize chemical crystals? ResearchGate.
  • Tan, Y., et al. (2023). Impact of impurities on crystal growth.
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?
  • Guionneau, P. (n.d.).
  • Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization.
  • Request PDF. (n.d.). Synthesis Mechanism: Crystal Growth and Nucleation.
  • MDPI. (n.d.). Nucleation and Crystal Growth: Recent Advances and Future Trends.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • Benchchem. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-.
  • PubChem. (n.d.). Urea.
  • NASA Technical Reports Server. (n.d.). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study.
  • Request PDF. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
  • jinjiang melamine. (n.d.). Urea Solubility In Organic Solvents Revealing.
  • Salvalaglio, M., et al. (2012). Uncovering molecular details of urea crystal growth in the presence of additives. PubMed.
  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
  • Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K.
  • Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? [Video]. YouTube.

Sources

Technical Support Center: Optimization of N-(2-methoxyethyl)urea Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-methoxyethyl)urea and its substituted derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor and acceptor. The N-(2-methoxyethyl) moiety, in particular, often imparts favorable pharmacokinetic properties, such as increased solubility.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize conditions for your specific substrates. We will explore common synthetic pathways, address frequently encountered challenges in a direct question-and-answer format, and provide detailed, validated experimental procedures.

Core Principles: Synthetic Routes to N-Substituted Ureas

The formation of a urea bond typically involves the reaction of an amine nucleophile with an electrophilic carbonyl source. The choice of this carbonyl source is the most critical decision in the reaction design, directly influencing reaction conditions, potential side products, and overall efficiency. The most common strategies involve an isocyanate intermediate, which can be either used directly or generated in situ.[1]

Key Synthetic Pathways:

  • Amine + Isocyanate: This is the most direct and often highest-yielding method. An amine reacts directly with a pre-formed isocyanate in a suitable solvent. The reaction is typically fast and clean, often proceeding at room temperature without the need for a base.[2]

  • Amine + Phosgene Equivalents: Reagents like triphosgene (a solid, safer alternative to phosgene gas) or N,N'-Carbonyldiimidazole (CDI) are used to activate an amine, forming an isocyanate or an activated carbamoyl intermediate in situ.[1][2] This intermediate then reacts with a second amine to form the unsymmetrical urea. These methods avoid handling toxic isocyanates directly but require careful control of stoichiometry and addition order to prevent side reactions.

Below is a workflow illustrating the general decision-making process for synthesizing a substituted this compound.

G cluster_0 Synthesis Planning cluster_1 Primary Synthetic Routes cluster_2 Execution & Analysis start Define Target Urea: R1-NH-CO-NH-R2 (R1 = 2-methoxyethyl) reagent_check Are both amines (R1-NH2 & R2-NH2) and R2-NCO available? start->reagent_check isocyanate_route Route 1: Direct Isocyanate Reaction (R1-NH2 + R2-NCO) reagent_check->isocyanate_route R2-NCO is available cdi_route Route 2: In Situ Activation (CDI) (R1-NH2 + CDI, then R2-NH2) reagent_check->cdi_route Only Amines available rearrangement_route Route 3: Rearrangement (e.g., Curtius from R2-COOH) reagent_check->rearrangement_route R2-NH2 is not available execute Run Reaction & Monitor (TLC, LC-MS) isocyanate_route->execute cdi_route->execute rearrangement_route->execute analysis Analyze Outcome: Yield & Purity execute->analysis success Success: Purify Product analysis->success High troubleshoot Issues Encountered: Proceed to Troubleshooting analysis->troubleshoot Low

Caption: General workflow for selecting a synthetic route and troubleshooting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound derivatives.

Question: My reaction yield is very low. What are the common causes and how can I fix it?

Answer: Low yield is a frequent issue stemming from several possible root causes. Systematically investigating each possibility is key to resolving the problem.

1. Purity of Starting Materials:

  • The Cause: 2-methoxyethylamine can be hygroscopic and may absorb atmospheric CO₂ to form a carbamate salt, reducing the amount of free amine available to react. Isocyanates are highly reactive and can be hydrolyzed by moisture or polymerize upon storage.

  • The Solution:

    • Ensure 2-methoxyethylamine is freshly distilled or sourced from a recently opened bottle.

    • Verify the purity of your isocyanate or other amine component. If using an isocyanate, a quick test is to dissolve a small amount in anhydrous solvent; any insoluble material suggests polymerization.

    • Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of reactive intermediates.[4]

2. Incorrect Stoichiometry or Order of Addition:

  • The Cause: When generating an isocyanate in situ (e.g., using CDI or triphosgene), adding the second amine too early or using incorrect ratios can lead to the formation of undesired symmetrical ureas.[2] For example, if you activate 2-methoxyethylamine with CDI, the resulting activated intermediate can react with another molecule of 2-methoxyethylamine instead of your target amine.

  • The Solution:

    • Slow, Controlled Addition: When using activating agents like CDI, first react it with one amine (e.g., your substituted amine) to form the carbamoylimidazole intermediate. Ensure this step is complete (monitor by TLC or ¹H NMR if possible) before the dropwise addition of 2-methoxyethylamine.[3]

    • Temperature Control: Perform the initial activation at 0 °C to control reactivity and minimize side reactions, then allow the reaction to warm to room temperature after the second amine is added.[4]

3. Inappropriate Reaction Conditions:

  • The Cause: While many urea formations are rapid at room temperature, sterically hindered amines or less reactive isocyanates may require more forcing conditions. Conversely, excessive heat can promote the formation of biuret (from the reaction of urea with another isocyanate molecule) and other degradation products.

  • The Solution:

    • Temperature Screening: If room temperature fails, gently heat the reaction to 40-50 °C and monitor for progress. High temperatures (>100 °C) are generally not recommended unless using less reactive carbonyl sources like urea itself in a transamidation reaction.[5]

    • Solvent Choice: The solvent must fully dissolve your reagents. Polar aprotic solvents like THF, DCM, DMF, or acetonitrile are standard choices.[2] If solubility is an issue, DMF is often a good, though harder to remove, option.

G start Problem: Low Yield q1 Are starting materials pure & dry? start->q1 s1 Solution: - Distill amine - Use fresh isocyanate - Use anhydrous solvent - Run under N2/Ar q1->s1 No q2 Is order of addition correct (for in situ methods)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Solution: - Add activating agent to Amine 1 first - Ensure full activation before adding Amine 2 - Use dropwise addition of Amine 2 q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Solution: - Check solubility in chosen solvent - Gently heat to 40-50 °C - Monitor by TLC/LC-MS to confirm reaction is not just slow q3->s3 No end_node Yield should improve. If not, consider alternative synthetic route. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Decision tree for troubleshooting low reaction yield.

Question: My final product is contaminated with a symmetrical urea byproduct. How do I prevent its formation?

Answer: This is the most common side reaction, especially when not using a pre-formed isocyanate. It occurs when the in situ generated reactive intermediate reacts with its parent amine before the second, desired amine can be added.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A1 Amine 1 (R1-NH2) I1 Intermediate (R1-N=C=O or R1-NH-CO-Img) A1->I1 + CDI P Unsymmetrical Urea (R1-NH-CO-NH-R2) I1->P + Amine 2 I1_side Intermediate (R1-N=C=O or R1-NH-CO-Img) A2 Amine 2 (R2-NH2) SP Symmetrical Urea (R1-NH-CO-NH-R1) I1_side->SP + Amine 1 (excess or poor mixing) A1_side Amine 1 (R1-NH2)

Caption: Desired vs. side reaction pathway leading to symmetrical urea.

Prevention Strategies:

  • Use N,N'-Carbonyldiimidazole (CDI): CDI is an excellent reagent for controlling this problem. The reaction of an amine with CDI forms a stable carbamoylimidazole intermediate. This intermediate is often stable enough to be isolated or can be carried forward in a one-pot procedure.[3] Crucially, it reacts more slowly with another amine than an isocyanate does, providing a larger window for the controlled addition of the second amine.

  • Inverse Addition: Instead of adding the second amine to the activated intermediate, add the activated intermediate solution slowly to a solution of the second amine. This ensures that the intermediate is always the limiting reagent in the presence of a large excess of the desired nucleophile, statistically favoring the formation of the unsymmetrical product.

  • Use Amine Salts: The reaction of an amine hydrochloride or trifluoroacetic acid salt with CDI can provide monosubstituted carbamoylimidazoles without the formation of symmetrical urea byproducts.[3] The subsequent addition of the second amine (with a base to neutralize the salt) yields the desired product.

Question: How do I purify my this compound product effectively?

Answer: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Screen various solvents (e.g., ethyl acetate/hexanes, methanol, ethanol, isopropanol) to find a system where the product is soluble when hot but sparingly soluble when cold.[6][7]

  • Column Chromatography: This is the most versatile method. Use a solvent system that provides good separation between your product, any unreacted starting materials, and byproducts on a TLC plate (aim for a product Rf of ~0.3). The polarity of ureas can vary widely based on the other substituent.

  • Acid/Base Washes: If you have unreacted amine starting materials, washing the organic solution of your product with a dilute acid (e.g., 1M HCl) will protonate the amines and extract them into the aqueous layer. Be cautious if your product itself has a basic site. If you have acidic impurities (e.g., a starting material was a carboxylic acid for a Curtius rearrangement), a wash with dilute base (e.g., saturated NaHCO₃) can be effective.

  • Special Case - Removing Biuret: Biuret impurities, formed at high temperatures, can sometimes be removed by washing the solid product with a saturated aqueous solution of pure urea, which can selectively dissolve the biuret.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for this reaction? A1: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent first choices for reactions involving isocyanates or CDI at or below room temperature.[2] They are aprotic, have moderate polarity, and are easy to remove. For less soluble substrates or reactions requiring heating, Dimethylformamide (DMF) or Acetonitrile can be used.

Q2: Do I need to add a base to the reaction? A2: For the direct reaction of 2-methoxyethylamine with an isocyanate, no base is required.[2] However, if you are using a phosgene equivalent like triphosgene, a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is needed to neutralize the HCl generated during the formation of the isocyanate intermediate.[1]

Q3: Can I synthesize this compound directly from urea and 2-methoxyethylamine? A3: Yes, this is possible via a transamidation reaction, but it is generally not the preferred laboratory method. These reactions typically require high temperatures (>120 °C) to drive off the ammonia that is displaced, and yields can be moderate.[5][6] This approach is more common in industrial-scale synthesis where high temperatures are more accessible.

Q4: How can I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with your starting amine(s). The urea product is typically more polar than the starting amines and will have a lower Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the formation of the desired product mass and track the disappearance of starting materials.

Data Summary and Reagent Comparison

Table 1: Common Solvents for Urea Synthesis

SolventBoiling Point (°C)PolarityNotes
Dichloromethane (DCM)40Aprotic, PolarExcellent for room temp reactions; easy to remove.
Tetrahydrofuran (THF)66Aprotic, PolarGood general-purpose solvent; must be anhydrous.
Acetonitrile (MeCN)82Aprotic, PolarGood for a range of temperatures.
Dimethylformamide (DMF)153Aprotic, PolarHigh boiling point; excellent solvating power for difficult substrates.

Table 2: Comparison of Carbonyl Sources for Urea Synthesis

ReagentProsConsKey Considerations
IsocyanateHigh yield, fast, clean reaction.[2]Can be toxic/moisture-sensitive; not always commercially available.Ideal when the corresponding isocyanate is readily accessible.
TriphosgeneSolid, easier to handle than phosgene gas.Highly toxic (releases phosgene in situ); requires a base.[2]Use with extreme caution in a well-ventilated fume hood.
N,N'-Carbonyldiimidazole (CDI)Solid, non-toxic reagent; excellent for controlling selectivity and avoiding symmetrical byproducts.[2][3]Slower reaction times; imidazole byproduct must be removed.The method of choice for one-pot, two-amine syntheses.
UreaInexpensive, non-toxic carbonyl source.Requires harsh conditions (high temp); equilibrium process.[5]More suited for industrial processes than fine chemical synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Reaction with an Isocyanate

This protocol describes the synthesis of N-(2-methoxyethyl)-N'-phenylurea as a representative example.

Materials:

  • 2-Methoxyethylamine (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methoxyethylamine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve phenyl isocyanate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the limiting reagent (2-methoxyethylamine).

  • Work-up:

    • Quench the reaction by adding a small amount of methanol (1-2 mL) to react with any excess isocyanate.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography.

Protocol 2: Synthesis via In Situ Activation with CDI

This protocol describes the synthesis of N-(4-chlorophenyl)-N'-(2-methoxyethyl)urea as a representative example.

Materials:

  • 4-chloroaniline (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

  • 2-Methoxyethylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloroaniline (1.0 eq) and dissolve it in anhydrous THF. Add solid CDI (1.1 eq) portion-wise at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the carbamoylimidazole intermediate by TLC or LC-MS (look for the disappearance of 4-chloroaniline).

  • Second Amine Addition: Once the activation is complete, add 2-methoxyethylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature overnight (or gently heat to 40-50 °C for 2-4 hours) until the reaction is complete by TLC/LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted 2-methoxyethylamine), water, and brine. The imidazole byproduct is water-soluble and will be removed during the washes.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel chromatography.

References

  • Di Stefano, M., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. A comprehensive review on the synthesis of urea-containing compounds, including traditional and modern methods. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Provides a concise overview of common methods for urea synthesis, including amine + isocyanate and the use of CDI and triphosgene. [Link]

  • Tessanne, K., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Details the reaction of urea with amines at moderate temperatures. [Link]

  • Organic Syntheses. Urea derivative synthesis by amination, rearrangement or substitution. A collection of synthetic procedures for urea derivatives, including methods utilizing CDI. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Describes a method for in situ generation of isocyanates. [Link]

  • ResearchGate. Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Request PDF for a study on urea condensation with amino alcohols. [Link]

  • ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. Request PDF for insights into optimizing coupling reactions. [Link]

  • Frezza, M., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Discusses environmentally benign methods for urea synthesis. [Link]

  • Organic Syntheses. Nitrosomethylurea. An example of a multi-step synthesis involving urea formation. [Link]

  • Michelitsch, W. (1953). Purification of urea. Google Patents. A patent describing methods for purifying urea, including the removal of biuret.
  • ResearchGate. How to purify the urea bought from market to pure urea?. A discussion on various lab-scale purification techniques for urea. [Link]

  • Wang, T., et al. (2021). Electrochemical synthesis of urea on MBenes. PMC - NIH. Discusses modern, green approaches to urea synthesis. [Link]

  • ResearchGate. Synthesis optimization of urea derivatives. Request PDF for a study on optimizing synthesis protocols. [Link]

  • HETEROCYCLES. (2006). Synthesis of some heterocycle containing urea derivatives and their anti-viral activity. Highlights drawbacks of older synthetic methods. [Link]

  • Sichuan Lutianhua Co ltd. (2012). Urea purification method. Google Patents.
  • EurekAlert!. (2022). Multi-heterointerfaces for selective and efficient urea production. Discusses catalytic approaches to urea synthesis. [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Describes a two-step procedure for urea synthesis. [Link]

  • Wang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. PMC - PubMed Central. Discusses the challenges and strategies in industrial urea synthesis. [Link]

  • Wang, Z., et al. (2023). Steering competitive N2 and CO adsorption toward efficient urea production with a confined dual site. PMC - NIH. Details challenges in electrochemical urea synthesis. [Link]

  • European Patent Office. (2007). Method for purifying aqueous urea solution. Describes purification via filtration and reverse osmosis. [Link]

  • ResearchGate. Proposed reaction pathways for the transformation of urea to trisubstituted amines. Shows potential decomposition pathways of urea. [Link]

  • Ilardi, E. A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Discusses modern synthetic techniques like microwave-assisted synthesis. [Link]

  • ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. Request PDF for a review of synthesis methods. [Link]

Sources

Technical Support Center: Challenges in the Purification of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(2-methoxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this and structurally similar polar urea compounds. We understand that while the synthesis may appear straightforward, achieving high purity can be a significant bottleneck. This guide provides in-depth, field-proven insights and troubleshooting protocols to address common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound make it so challenging to purify?

This compound possesses a combination of structural features that complicate standard purification techniques. Its high polarity, driven by the urea moiety, and its capacity for extensive hydrogen bonding are the primary factors. The urea group contains two N-H protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor)[1]. This allows the molecule to interact strongly with polar stationary phases like silica gel, often leading to irreversible binding or significant tailing during chromatography[2][3]. Furthermore, its good solubility in a wide range of polar solvents can make selective precipitation or crystallization difficult.

Q2: What are the most common impurities I should expect to find in my crude this compound?

Impurities typically arise from the starting materials or side reactions during synthesis. Common synthetic routes involve reacting 2-methoxyethylamine with an isocyanate source or a urea equivalent[4][5]. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine or isocyanate precursors.

  • Symmetrically Disubstituted Ureas: If urea itself is used as a reactant at elevated temperatures, you might form N,N'-bis(2-methoxyethyl)urea[6][7].

  • Biuret and Triuret Analogues: Self-condensation of urea-containing molecules can occur at high temperatures, leading to the formation of biuret-like structures, a common impurity in urea manufacturing[8][9].

  • Decomposition Products: Ureas can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, which can revert them to the parent amine[10][11][12].

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity analysis:

  • Thin-Layer Chromatography (TLC): This is the first and quickest check. However, due to the compound's polarity, it may streak. Using a highly polar mobile phase (e.g., Dichloromethane/Methanol 9:1 with 1% triethylamine or ammonia) and staining with p-anisaldehyde or potassium permanganate can help visualize impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment. Integrating key signals against a known internal standard can provide quantitative purity information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying trace impurities. An HPLC method can be developed for quantitative analysis[13].

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening[14].

Q4: My compound appears to be degrading during purification, especially when heated or on a silica gel column. What is happening and how can I prevent it?

Urea stability is pH and temperature-dependent. On an acidic surface like standard silica gel, the urea functionality can be hydrolyzed, especially when combined with protic solvents like methanol at elevated temperatures from the heat of adsorption. Studies on urea show it is most stable in a pH range of 4-8 and that degradation increases with temperature[10][11].

Mitigation Strategies:

  • Use Neutralized Silica: Pre-treating silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia can neutralize acidic sites.

  • Avoid Excessive Heat: When removing solvent, use a rotary evaporator at a moderate temperature (e.g., ≤ 40°C).

  • Consider Alternative Adsorbents: Neutral alumina or reversed-phase silica (C18) can be less harsh alternatives to standard silica gel.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific experimental failures in a question-and-answer format.

Q5: My recrystallization attempt failed. The compound either "oiled out" or remained completely dissolved even after cooling. What went wrong?

Causality: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the compound's melting point or when the solubility curve is very steep, causing the compound to separate as a liquid phase instead of forming a crystalline lattice. Complete dissolution without precipitation indicates you have either used too much solvent or the chosen solvent is too good at room temperature[14][15].

Solutions:

  • For Oiling Out:

    • Reduce Cooling Rate: Allow the flask to cool very slowly to room temperature before moving to an ice bath. Rapid cooling promotes oiling.

    • Add More Solvent: The oil may be a highly concentrated solution. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good, hot solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity persists. This can often induce crystallization.

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask or add a "seed crystal" from a previous batch to provide a nucleation site[14].

  • For Failure to Precipitate:

    • Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it and attempt to cool again.

    • Change Solvents: The ideal recrystallization solvent dissolves the compound when hot but not when cold[16]. Refer to the solvent table below to select a less effective solvent.

Diagram: Troubleshooting a Failed Recrystallization

This workflow helps diagnose and solve common recrystallization problems.

G start Recrystallization Attempt oiled_out Compound 'Oiled Out' start->oiled_out Liquid phase separates no_xtal No Crystals Formed on Cooling start->no_xtal Solution remains clear reheat Re-heat to dissolve oil. Add minimal hot solvent if needed. oiled_out->reheat reduce_vol Reduce solvent volume (rotary evaporator). no_xtal->reduce_vol slow_cool Cool SLOWLY to RT. Do not disturb. reheat->slow_cool scratch_seed Scratch flask or add seed crystal. slow_cool->scratch_seed change_solvent Result still poor? Change solvent system. scratch_seed->change_solvent induce_xtal Cool again. Scratch/seed if necessary. reduce_vol->induce_xtal antisolvent Still no crystals? Try anti-solvent addition. induce_xtal->antisolvent

Caption: A decision tree for troubleshooting common recrystallization failures.

Q6: I am running a silica gel column, but my compound is streaking badly on TLC and won't elute, or it's coming out in many fractions.

Causality: This is the classic problem for highly polar compounds on a polar stationary phase like silica gel[2][3]. The strong hydrogen bonding between your urea and the silica's surface silanol groups (Si-OH) causes very high retention. A solvent system that is not polar enough will fail to move the compound, while a system that is too polar may wash everything off the column at once with little separation[17]. Streaking or "tailing" occurs when the equilibrium of adsorption/desorption is slow, which is common with strong interactions.

Solutions:

  • Optimize the Mobile Phase:

    • Increase Polarity: A standard ethyl acetate/hexane system will likely fail. You need a more polar mobile phase. Start with Dichloromethane (DCM) and gradually add Methanol (MeOH). A gradient from 100% DCM to 95:5 DCM/MeOH is a good starting point.

    • Add a Competitive Binder: Add a small amount (0.5-2%) of a polar, basic additive like triethylamine (TEA) or ammonium hydroxide to the mobile phase. These additives compete with your compound for binding to the acidic sites on the silica, reducing tailing and improving peak shape.

  • Proper Sample Loading:

    • Do not load your sample in a large volume of a very polar solvent. This will disrupt the column packing and lead to poor separation.

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely. This creates a dry, free-flowing powder that can be carefully added to the top of the column. This technique ensures your compound starts as a very narrow band.

  • Choose the Right Adsorbent:

    • If the above fails, silica may not be the right choice. Consider using neutral alumina or even reversed-phase (C18) chromatography, where elution order is inverted (less polar compounds are retained more strongly).

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Recrystallization

This protocol provides a robust method for recrystallizing this compound, focusing on solvent selection and technique to maximize yield and purity.

  • Solvent Selection: Using solubility data as a guide, select a solvent system. Isopropanol or an ethanol/water mixture are good starting points. The ideal solvent will fully dissolve the crude product near its boiling point but show poor solubility at 0-5°C.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent to the boiling mixture until all the solid just dissolves. Adding solvent from a second beaker kept hot on the same plate is good practice[15]. Crucial Step: Avoid adding a large excess of solvent, as this is the most common cause of low recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[15][18].

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity using melting point and NMR analysis.

Protocol 3.2: Flash Column Chromatography with Dry Loading

This protocol is optimized for polar compounds that behave poorly on silica gel.

  • TLC Analysis & Solvent Selection: First, determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value between 0.2 and 0.4 and separates it from impurities. A good starting point is Dichloromethane/Methanol (98:2) with 0.5% Triethylamine.

  • Sample Preparation (Dry Loading):

    • Weigh your crude product. In a separate round-bottom flask, dissolve it in a minimal volume of methanol.

    • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove all solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Column Packing:

    • Pack a glass column with silica gel (typically 50-100 times the weight of your crude product) using your chosen eluent (the less polar starting solvent if running a gradient)[2]. Ensure the packing is uniform and free of air bubbles[19].

    • Allow the solvent to drain until it is just level with the top of the silica bed.

  • Column Loading:

    • Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, level layer.

    • Gently add a small layer of sand on top of the sample to prevent disturbance when adding solvent.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (flash chromatography) to begin elution.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Tables & Visualization

Table 1: Solvent Properties for Purification of Polar Ureas
SolventPolarity IndexBoiling Point (°C)Comments
Water 10.2100Good solvent when hot, but high solubility may persist when cold. Often used with a co-solvent.[20]
Methanol 5.165Good solvent for many ureas, may be too strong for recrystallization alone. Excellent for chromatography.[16][21]
Ethanol 4.378A common choice for recrystallization of ureas.[22]
Isopropanol 3.982Good balance of properties; often an excellent choice for recrystallization. Can retard urea decomposition.[10]
Acetone 5.156Can be effective, but its low boiling point can make handling difficult.
Ethyl Acetate 4.477Often used as a less polar component in chromatography solvent systems.
Dichloromethane 3.140Primary solvent for chromatography of moderately polar compounds. Used with a polar co-solvent for ureas.
Diagram: Purification Method Selection

This diagram guides the researcher in choosing the most appropriate purification strategy.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid tlc_check Run TLC in polar system (e.g., 9:1 DCM/MeOH) is_solid->tlc_check Yes column_chrom Proceed to Column Chromatography (Protocol 3.2) is_solid->column_chrom No (Oil/Gum) one_spot Is there one major spot with minor impurities? tlc_check->one_spot one_spot->column_chrom No (Complex Mixture) recrystallize Attempt Recrystallization (Protocol 3.1) one_spot->recrystallize Yes

Caption: A workflow for selecting an initial purification method.

References

  • Column chromatography. (n.d.). University of Toronto Scarborough.
  • European Patent Office. (2021). ONE POT SYNTHESIS OF UREA (METH)ACRYLATES (EP 4148040 A1). Google Patents.
  • Urea Solubility Data. (n.d.). Chemister.ru.
  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. (2009). ResearchGate.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Column chromatography. (2023). In Wikipedia.
  • Column chromatography. (n.d.). Columbia University.
  • Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. (n.d.). ResearchGate.
  • This compound, min 98%. (n.d.). CP Lab Safety.
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
  • Urea, N,N'-bis(2-methoxyethyl)-. (n.d.). US EPA Substance Registry Services.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Panyachariwat, N., & Steckel, H. (2001). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 52(6), 393-404.
  • UREA TESTING METHODS. (n.d.). BioSpectra.
  • Why is methanol used in recrystallization of urea? (2018). Quora.
  • Urea, n,n'-bis(2-methoxyethyl)- (C7H16N2O3). (n.d.). PubChemLite.
  • This compound. (2023). ChemicalBook.
  • Urea, N,N'-bis(2-methoxyethyl)-. (n.d.). Benchchem.
  • How to purify the urea bought from market to pure urea? (2018). ResearchGate.
  • Michelitsch, W. (1953). Purification of urea (U.S. Patent No. 2,663,731). Google Patents.
  • 1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)urea. (n.d.). PubChem.
  • Quadrini, L., et al. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. FLORE.
  • Review: Synthesis of Urea in Several Methods. (2021). UreaKnowHow.
  • Urea. (2022). In Sciencemadness Wiki.
  • Stability of urea in solution and pharmaceutical preparations. (n.d.). DocDroid.
  • Sichuan Lutianhua Co ltd. (2012). Urea purification method (CN102442928A). Google Patents.
  • Analytical methods for measuring urea in pharmaceutical formulations. (1997). PubMed.
  • CHEM 312 - Recrystallization Experiment. (2021). YouTube.
  • Urea Impurities. (n.d.). BOC Sciences.
  • Development and validation of two analytical methods for urea determination... (2021). PubMed.
  • Method for purifying aqueous urea solution. (2007). European Patent Office.
  • UREA – suggested spectral and analytical methods for identification. (n.d.). ReachCentrum.
  • Method for removing impurities from a urea solution. (n.d.). Google Patents.
  • Large scale preparation of N-substituted urea. (n.d.). ResearchGate.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC.

Sources

preventing decomposition of N-(2-methoxyethyl)urea during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Experimental Reactions

Welcome to the Technical Support Center for N-(2-methoxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable substituted urea. As a Senior Application Scientist, I have compiled this guide to provide not only troubleshooting solutions but also the underlying chemical principles to empower you to optimize your reaction conditions and ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a bifunctional molecule containing both a urea moiety and an ether linkage. Its stability is therefore influenced by factors that affect both of these functional groups. While generally stable under standard conditions, extreme pH, elevated temperatures, and certain reagents can induce decomposition, leading to impurities and compromising your results. This guide will walk you through the potential decomposition pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the primary modes of decomposition for this compound?

A1: this compound can decompose via two main pathways, targeting the urea and the ether functionalities respectively:

  • Urea Decomposition: This can occur through hydrolysis (reaction with water) or thermal degradation. Hydrolysis is significantly influenced by pH, being more rapid in strongly acidic or basic conditions. Thermal decomposition can lead to the formation of isocyanates and amines.

  • Ether Cleavage: The C-O bond of the methoxyethyl group is generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of strong acids like HBr or HI and at elevated temperatures.[1][2][3][4][5]

Q2: What is the optimal pH range for reactions involving this compound?

A2: Based on the stability profile of unsubstituted urea, a pH range of 4-8 is recommended to minimize hydrolysis of the urea group.[6] Reactions should be buffered within this range if possible, especially if they are run in aqueous media or for extended periods.

Q3: Can I use this compound in high-temperature reactions?

Q4: Are there any common reagents that are incompatible with this compound?

A4: Yes. Strong, concentrated acids (e.g., HBr, HI) should be used with caution, especially at high temperatures, as they can cleave the ether linkage.[1][2][3][4][5] Strong, non-nucleophilic bases are generally well-tolerated by the ether group, but highly basic conditions can promote urea hydrolysis. Reagents that generate isocyanates or react with them may also be incompatible depending on the desired reaction pathway.

Q5: How should I store this compound?

A5: It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric CO2. As with many amines and their derivatives, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation over time.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during reactions with this compound.

Problem 1: Low Yield and Presence of Unexpected Byproducts

If you are experiencing lower than expected yields and see unidentified peaks in your analytical data (e.g., LC-MS, NMR), consider the following:

Potential Cause Troubleshooting Steps Scientific Rationale
Urea Hydrolysis 1. Check and adjust the pH of your reaction mixture to be within the 4-8 range.The urea functional group is susceptible to both acid- and base-catalyzed hydrolysis. Maintaining a near-neutral pH minimizes this decomposition pathway.[6]
2. Use anhydrous solvents and reagents if the reaction chemistry allows.The presence of water is necessary for hydrolysis. Removing it can significantly improve the stability of the urea moiety.
3. Reduce reaction time and temperature. The rate of hydrolysis increases with both temperature and time.
Thermal Decomposition 1. Lower the reaction temperature. Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.N-substituted ureas can decompose at elevated temperatures to form isocyanates and amines. This is a common side reaction that can be mitigated by reducing thermal stress on the molecule.
2. Monitor the reaction closely to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.Over-heating can lead to the formation of multiple byproducts.
Ether Cleavage 1. Avoid strong, concentrated acids like HBr and HI, especially with heat.These reagents are known to cleave ether linkages.[1][2][3][4][5]
2. If acidic conditions are required, use a milder acid or a Lewis acid that is less likely to promote ether cleavage.Not all acids will cleave ethers with the same efficiency. The choice of acid can be critical for preserving the integrity of the methoxyethyl group.
Problem 2: Incomplete Reaction or Stalling

If your reaction is not proceeding to completion, it could be due to the degradation of your starting material or other reaction components.

Potential Cause Troubleshooting Steps Scientific Rationale
Slow Decomposition of Starting Material 1. Analyze the starting material before use to ensure its purity.If the this compound has degraded during storage, it will not be as reactive and can lead to incomplete conversion.
2. Add the this compound to the reaction mixture in portions over time rather than all at once.This can be beneficial in reactions where the starting material is slowly degrading under the reaction conditions, ensuring a sufficient concentration of the active reagent is present throughout the reaction.
Incompatible Solvent 1. Re-evaluate your choice of solvent. Ensure it is compatible with all reagents and stable under the reaction conditions.Some solvents can participate in side reactions or promote the decomposition of reagents.

Experimental Protocols

To aid in your experimental design, here are protocols for monitoring the stability of this compound.

Protocol 1: pH Stability Study

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffers (pH 2, 4, 7, 10, 12)

  • HPLC or LC-MS system

  • Standard analytical glassware

Procedure:

  • Prepare stock solutions of this compound in each of the selected aqueous buffers at a known concentration (e.g., 1 mg/mL).

  • Incubate the solutions at a constant temperature (e.g., room temperature or your intended reaction temperature).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by a validated HPLC or LC-MS method to quantify the remaining this compound.

  • Plot the concentration of this compound versus time for each pH to determine the rate of degradation.

Protocol 2: Thermal Stability Study

Objective: To assess the thermal stability of this compound.

Materials:

  • This compound

  • A high-boiling, inert solvent (e.g., DMSO, sulfolane)

  • Heating block or oil bath

  • NMR or GC-MS system

  • Sealed reaction vials

Procedure:

  • Prepare a solution of this compound in the chosen inert solvent at a known concentration.

  • Place the solution in a sealed reaction vial.

  • Heat the vial to the desired temperature (e.g., 80°C, 100°C, 120°C).

  • At various time points, carefully take an aliquot from the solution.

  • Analyze the aliquots by NMR or GC-MS to identify and quantify any decomposition products.

  • Compare the spectra over time to assess the extent of thermal decomposition.

Visualizing Decomposition Pathways

To better understand the potential degradation of this compound, the following diagrams illustrate the key decomposition pathways.

DecompositionPathways cluster_hydrolysis Urea Hydrolysis cluster_thermal Thermal Decomposition cluster_ether_cleavage Ether Cleavage MEU This compound Amine 2-Methoxyethylamine MEU->Amine H2O, H+ or OH- Carbonate Carbonate/CO2 MEU->Carbonate H2O, H+ or OH- Ammonia Ammonia MEU->Ammonia H2O, H+ or OH- Isocyanate 2-Methoxyethyl Isocyanate MEU->Isocyanate Heat Ammonia_thermal Ammonia MEU->Ammonia_thermal Heat HydroxyUrea N-(2-hydroxyethyl)urea MEU->HydroxyUrea Strong Acid (e.g., HBr, HI), Heat MethylHalide Methyl Halide MEU->MethylHalide Strong Acid (e.g., HBr, HI), Heat

Figure 1. Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckpH Is pH outside 4-8 range? Start->CheckpH CheckTemp Is reaction temperature high? CheckpH->CheckTemp No AdjustpH Adjust pH to 4-8 Use anhydrous solvents CheckpH->AdjustpH Yes CheckAcid Are strong acids (HBr, HI) used? CheckTemp->CheckAcid No LowerTemp Reduce reaction temperature Minimize reaction time CheckTemp->LowerTemp Yes ChangeAcid Use milder acid Consider Lewis acid CheckAcid->ChangeAcid Yes Reanalyze Re-run reaction and analyze CheckAcid->Reanalyze No AdjustpH->Reanalyze LowerTemp->Reanalyze ChangeAcid->Reanalyze

Figure 2. A workflow for troubleshooting reactions with this compound.

References

  • Acidic cleavage of ethers (SN2) . Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage . Fiveable. [Link]

  • Ether cleavage . Wikipedia. [Link]

  • Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]

  • What kind of linkage—ether or ester—is more stable at low pH and high temperatures? . Brainly. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage . OpenStax. [Link]

  • Stability of urea in solution and pharmaceutical preparations . PubMed. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Google AI Applications Group

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-methoxyethyl)urea. Scaling up chemical reactions from the laboratory to pilot plant or production scale often presents a unique set of challenges. This document provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions related to the scale-up of this compound synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the reaction of 2-methoxyethylamine with urea. This method is often preferred for large-scale production due to the relatively low cost and lower toxicity of the reactants compared to alternatives like isocyanates. The reaction proceeds by the displacement of ammonia from urea by 2-methoxyethylamine, typically at elevated temperatures.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up the synthesis of this compound, several parameters are critical for ensuring reaction success and safety:

  • Temperature Control: The reaction between 2-methoxyethylamine and urea is exothermic. Inadequate temperature control can lead to side reactions and, in a worst-case scenario, a thermal runaway.

  • Mixing Efficiency: Homogeneous mixing is crucial for ensuring uniform reaction rates and preventing localized "hot spots." The efficiency of mixing can change significantly with the scale and geometry of the reactor.

  • Rate of Reagent Addition: A controlled addition rate of the reactants is essential to manage the exotherm and maintain a safe operating temperature.

  • Pressure: The reaction is typically performed at atmospheric pressure, but a slight positive pressure of an inert gas like nitrogen can be used to prevent the ingress of moisture and air.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concerns revolve around the handling of 2-methoxyethylamine. It is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors should be avoided.[1][3][4] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4][5] Urea is generally considered a low-hazard substance. However, at elevated temperatures, it can decompose to form ammonia and other potentially hazardous byproducts.[6]

Detailed Synthesis Protocol

Synthesis of this compound from 2-Methoxyethylamine and Urea

This protocol outlines a general procedure for the synthesis of this compound. It is essential to perform a thorough risk assessment and adapt the procedure to your specific equipment and scale.

Materials and Equipment:

  • 2-Methoxyethylamine

  • Urea

  • Suitable solvent (e.g., a high-boiling point alcohol or no solvent)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Inert gas supply (e.g., nitrogen)

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed and the system is purged with an inert gas.

  • Charging Reactants: Charge the reactor with urea and the chosen solvent (if any). Begin stirring to create a slurry.

  • Heating: Heat the mixture to the desired reaction temperature (typically in the range of 120-140 °C).

  • Addition of 2-Methoxyethylamine: Slowly add 2-methoxyethylamine to the heated urea slurry. The addition should be controlled to maintain the reaction temperature within a safe and optimal range.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC, or TLC) until the starting materials are consumed.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[7]

Rationale Behind Key Steps:

  • Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the carbonyl group of urea and to drive off the ammonia byproduct.

  • Slow Addition: This is a critical safety measure to control the exothermic nature of the reaction and prevent a dangerous temperature spike.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

Reaction Mechanism

The synthesis of this compound from 2-methoxyethylamine and urea proceeds through a nucleophilic addition-elimination mechanism.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Urea Urea Tetrahedral_Intermediate Tetrahedral Intermediate Urea->Tetrahedral_Intermediate Nucleophilic Attack Amine 2-Methoxyethylamine Amine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of Ammonia Ammonia Ammonia (byproduct) Tetrahedral_Intermediate->Ammonia

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using an appropriate analytical method (HPLC, GC, TLC).Extend reaction time or increase reaction temperature (with caution).
Sub-optimal Stoichiometry Verify the molar ratio of reactants.Use a slight excess of one reactant (typically the less expensive one, urea) to drive the reaction to completion.
Loss during Workup/Purification Analyze mother liquor and wash solutions for product content.Optimize crystallization conditions (solvent, temperature, cooling rate). Consider a second crop crystallization.
Side Reactions Analyze crude product for byproducts using NMR, LC-MS, or GC-MS.Optimize reaction temperature and time to minimize the formation of impurities like biuret.

Problem 2: Formation of Impurities

Q: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A: A common impurity in this reaction is biuret , which is formed from the self-condensation of urea at high temperatures.[8] Another possibility is the formation of N,N'-bis(2-methoxyethyl)urea if an excess of 2-methoxyethylamine is used or if the reaction temperature is too high.

Troubleshooting Impurity Formation:

  • Biuret Formation: This is favored at higher temperatures. Consider running the reaction at the lower end of the effective temperature range. The formation of biuret is a known issue in industrial urea production and is carefully controlled.[8]

  • N,N'-bis(2-methoxyethyl)urea Formation: This can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of urea can help to suppress the formation of the di-substituted product.

Problem 3: Poor Product Quality (Color, Purity)

Potential Cause Diagnostic Check Recommended Solution
Thermal Decomposition Observe for color changes during the reaction (darkening).Lower the reaction temperature and ensure efficient mixing to avoid hot spots.
Contaminated Starting Materials Check the purity of 2-methoxyethylamine and urea.Use high-purity starting materials. Commercial urea can sometimes contain anti-caking agents that may need to be removed.[7]
Inefficient Purification Analyze the purity of the product after each purification step.Optimize the recrystallization solvent and procedure. Consider a charcoal treatment to remove colored impurities.
Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Reaction_Completion Is the reaction complete? Start->Check_Reaction_Completion Check_Reaction_Completion->Start No - Adjust reaction time/temp Check_Stoichiometry Is the stoichiometry correct? Check_Reaction_Completion->Check_Stoichiometry Yes Check_Stoichiometry->Start No - Adjust reactant ratios Analyze_Impurities Analyze for byproducts (e.g., biuret, di-substituted urea) Check_Stoichiometry->Analyze_Impurities Yes Analyze_Impurities->Start No Obvious Byproducts Optimize_Purification Optimize purification protocol Analyze_Impurities->Optimize_Purification Byproducts Identified Solution_Found Problem Resolved Optimize_Purification->Solution_Found

Caption: A decision tree for troubleshooting common synthesis issues.

Safety Considerations

Handling 2-Methoxyethylamine:

  • Ventilation: Always handle 2-methoxyethylamine in a well-ventilated area or a fume hood to minimize inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5] In case of skin contact, wash immediately with plenty of water.[3]

  • Fire Safety: 2-Methoxyethylamine is a flammable liquid.[1] Keep it away from heat, sparks, and open flames.[1][4] Use explosion-proof equipment for large-scale operations.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][4]

General Safety Practices:

  • Thermal Hazards: Be aware of the exothermic nature of the reaction. Ensure that the cooling system for the reactor is adequate for the scale of the reaction.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.[3]

References

  • Urea Production and Manufacturing Process and Uses. (2023, March 16). Chemical Engineering World. Retrieved from [Link]

  • Urea Manufacturing Process in Detail and Its Application. (2023, March 20). Khatabook. Retrieved from [Link]

  • Urea Manufacturing Process Explained | How Urea Is Made in Industries. (n.d.). Agromer.org. Retrieved from [Link]

  • THE UREA MANUFACTURING PROCESS. (2020, October 25). EBL ENGINEERING LTD. Retrieved from [Link]

  • Mubarak, Y. (n.d.). CHAPTER 8 UREA PRODUCTION. Madar. Retrieved from [Link]

  • Cardona, F., & Soldaini, G. (n.d.). N-BENZYLIDENEBENZYLAMINE N-OXIDE [Benzenemethanamine, N-(phenylmethylene)-, N-oxide]. Organic Syntheses Procedure. Retrieved from [Link]

  • Request PDF. (2025, August 9). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate. Retrieved from [Link]

  • Pradana, A. R., et al. (2021). Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Hartman, W. W., & Roll, L. J. (n.d.). METHYLUREA and NITROSOMETHYLUREA. Organic Syntheses Procedure. Retrieved from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021, November 21). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Michelitsch, W. (n.d.). Purification of urea. Google Patents.
  • Baboo, P. (2022, July 12). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. Retrieved from [Link]

  • US EPA. (n.d.). Urea, N,N'-bis(2-methoxyethyl)- - Substance Details - SRS. Retrieved from [Link]

  • Upscaling the urea method synthesis of CoAl layered double hydroxides. (n.d.). PMC - NIH. Retrieved from [Link]

  • CN102442928A - Urea purification method. (n.d.). Google Patents.
  • How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved from [Link]

  • One-step Formation of Urea from Carbon Dioxide and Nitrogen Using Water Microdroplets. (2023, November 15). Journal of the American Chemical Society. Retrieved from [Link]

  • ONE POT SYNTHESIS OF UREA (METH)ACRYLATES. (2021, September 10). European Patent Office - EP 4148040 A1. Retrieved from [Link]

  • Method for purifying aqueous urea solution. (2007, November 21). European Patent Office - EP 1857439 A1. Retrieved from [Link]

  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). (2022, July 12). ResearchGate. Retrieved from [Link]

  • Water Microdroplets Form Urea from Carbon Dioxide and Nitrogen. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea-Assisted Synthesis and Characterization of Saponite with Different Octahedral (Mg, Zn, Ni, Co) and Tetrahedral Metals (Al, Ga, B), a Review. (n.d.). MDPI. Retrieved from [Link]

Sources

resolving impurities in N-(2-methoxyethyl)urea samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-methoxyethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind impurity resolution, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Resolving Common Analytical & Purification Issues

This section addresses specific problems you may encounter during the synthesis, purification, and analysis of this compound. Each issue is presented with potential causes and a systematic, logic-driven solution.

Question 1: I see an unexpected peak in my HPLC-UV chromatogram. How do I identify and eliminate it?

Answer:

An unexpected peak in your HPLC analysis of this compound indicates the presence of an impurity. Identifying this impurity requires a systematic approach based on understanding the compound's synthesis and potential degradation pathways.

Potential Causes & Identification Strategy:

  • Unreacted Starting Materials: The most common synthesis route involves the reaction of 2-methoxyethylamine with an isocyanate source (like potassium cyanate or urea). Incomplete reaction can leave residual 2-methoxyethylamine.

    • Identification: 2-methoxyethylamine lacks a strong chromophore for UV detection at typical wavelengths (e.g., 210-220 nm). If you are using a universal detector like CAD or ELSD, or if you derivatize the amine, this is a more likely candidate. To confirm, spike a sample with a small amount of 2-methoxyethylamine standard and observe if the peak area of the impurity increases.

  • Symmetrically Di-substituted By-product: A common side product is N,N'-bis(2-methoxyethyl)urea, formed when two molecules of 2-methoxyethylamine react with the urea core.

    • Identification: This by-product is less polar than the desired product and will likely have a longer retention time in reversed-phase HPLC. It can be synthesized as a standard for confirmation. Mass spectrometry (MS) is the most definitive tool. This compound has a molecular weight of 118.14 g/mol , while N,N'-bis(2-methoxyethyl)urea has a molecular weight of 176.22 g/mol . An LC-MS analysis will quickly confirm the presence of an ion corresponding to the by-product.

  • Biuret and Triuret: If urea is used as a reactant at high temperatures, it can self-condense to form biuret and triuret.[1][2][3]

    • Identification: These impurities are generally more polar than this compound and will elute earlier in reversed-phase HPLC. Reference standards for biuret and triuret are commercially available for confirmation.[2][3]

  • Degradation Products: Urea compounds can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, which can break the molecule down into 2-methoxyethylamine and ammonia/CO2.[4][5][6]

    • Identification: Degradation is often indicated by a decrease in the main peak area over time, accompanied by the appearance of new, often more polar, impurity peaks. Maintaining solutions at a neutral pH (around 6-7) and storing them at low temperatures can minimize degradation.[5][7]

Systematic Workflow for Impurity Identification:

The following workflow provides a logical sequence for identifying an unknown impurity.

G start Impurity Detected in HPLC lcms Perform LC-MS Analysis start->lcms nmr Acquire High-Resolution NMR (1H, 13C) lcms->nmr Obtain Molecular Weight spiking Spike Sample with Suspected Impurity Standard nmr->spiking Propose Structure based on Synthesis Route confirm Impurity Identity Confirmed spiking->confirm

Caption: Workflow for systematic impurity identification.

Elimination Strategy:

Once identified, the impurity can be removed using an appropriate purification technique.

  • For less polar impurities (e.g., N,N'-bis(2-methoxyethyl)urea): Reversed-phase column chromatography is highly effective.

  • For more polar impurities (e.g., biuret, unreacted starting materials): Recrystallization is often the most efficient method. This compound is a solid, and a suitable solvent system (e.g., isopropanol/heptane) can be developed where the desired product crystallizes out, leaving polar impurities in the mother liquor.

Question 2: My ¹H NMR spectrum shows broad peaks for the N-H protons and the signals are not integrating correctly. What is happening?

Answer:

Broad N-H signals in the proton NMR spectrum of urea derivatives are common and can be attributed to two main phenomena: quadrupole broadening and chemical exchange.

Causality Explained:

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus shortens the lifetime of the proton spin states attached to it, leading to significant peak broadening for the N-H protons.

  • Chemical Exchange: The N-H protons can undergo chemical exchange with residual water or other protic species in the NMR solvent (like DMSO-d₆).[8] This exchange can occur on a timescale that is intermediate relative to the NMR measurement, causing the peaks to broaden. At faster exchange rates, the peak may sharpen into a time-averaged signal, while at slower rates, distinct, sharp peaks are observed.

Troubleshooting and Resolution:

  • Use a Dry Solvent: Ensure your NMR solvent (e.g., DMSO-d₆) is anhydrous. Using a freshly opened ampule or solvent dried over molecular sieves can reduce exchange with water.

  • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of chemical exchange, often resulting in sharper N-H signals.

  • Add D₂O: A common technique to confirm exchangeable protons is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. This confirms the peak's identity but does not sharpen it for integration.

  • Focus on Other Signals: For quantitation, it is more reliable to integrate the non-exchangeable protons, such as the methoxy (-OCH₃) singlet and the two methylene (-CH₂-) triplets, which should be sharp and well-resolved. Compare their integration ratios to confirm the structure. For this compound, you should expect a 3H singlet, a 2H triplet, and another 2H triplet.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: The expected impurities are directly related to the synthetic route used. The most common method is the reaction of 2-methoxyethylamine with a cyanate source.

Impurity NameCommon OriginKey Analytical Signature
2-Methoxyethylamine Unreacted starting materialVolatile amine; identifiable by GC-MS or NMR (if present in sufficient quantity).
N,N'-bis(2-methoxyethyl)urea Side reaction (over-reaction)Higher molecular weight (176.22 g/mol ) detected by LC-MS; longer retention time in RP-HPLC.
Biuret Self-condensation of urea reactantLower molecular weight impurity (103.08 g/mol ); typically more polar and elutes earlier in RP-HPLC.[1][2]
Ammonium Salts By-product of reaction/degradationCan be detected by ion chromatography or specific ion tests. May affect pH of solutions.[4]
Q2: What is the best general-purpose method for purifying this compound at a lab scale?

A2: For typical lab-scale quantities (1-50 g), recrystallization is the most effective and economical method for achieving high purity (>99.5%). This compound is a crystalline solid, which makes this technique ideal.

Rationale: Recrystallization exploits differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures. Most common impurities, such as unreacted starting materials or biuret, have different polarity and solubility profiles, allowing for their efficient removal.

A decision tree for selecting the optimal purification method is presented below.

G start Purification Needed impurity_type What is the nature of the main impurity? start->impurity_type scale What is the scale of purification? impurity_type->scale Polar Impurities chromatography Column Chromatography impurity_type->chromatography Non-polar Impurities (e.g., disubstituted urea) extraction Acid-Base Extraction impurity_type->extraction Acidic/Basic Impurities recrystallization Recrystallization scale->recrystallization > 1 g scale->chromatography < 1 g (High Purity Needed) thermal_stability Is the compound thermally stable?

Caption: Decision tree for selecting a purification method.

Q3: How should I store this compound and its solutions to prevent degradation?

A3: Urea and its derivatives can be susceptible to hydrolysis over time, especially in solution.[5][6]

  • Solid Form: Store solid this compound in a tightly sealed container in a cool, dry place, protected from moisture. Under these conditions, it is stable for extended periods.

  • Aqueous Solutions: Aqueous solutions are less stable. Degradation is accelerated by high temperatures and non-neutral pH.[7] For maximum stability, aqueous solutions should be prepared fresh. If storage is necessary, keep the solution at a pH between 6 and 8, sterile-filter it, and store it refrigerated (2-8 °C).[5][6]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol describes a general-purpose reversed-phase HPLC method for assessing the purity of this compound samples.

1. Instrumentation and Columns:

  • HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Water:Acetonitrile (90:10)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the sample and integrate all peaks.

  • Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Protocol 2: Bench-Scale Recrystallization of this compound

This protocol provides a general procedure for purifying this compound by recrystallization.

1. Materials:

  • Crude this compound

  • Solvent 1 (Good solvent): Isopropanol

  • Solvent 2 (Anti-solvent): Heptane

  • Erlenmeyer flask, heating mantle/hot plate, magnetic stirrer, Buchner funnel, and filter paper.

2. Procedure:

  • Step 1: Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol (start with ~20-30 mL) while heating and stirring until the solid is completely dissolved. The goal is to create a saturated solution at the boiling point of the solvent.

  • Step 2: Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Step 3: Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Step 4: Inducing Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. Alternatively, slowly add the anti-solvent (heptane) dropwise to the stirred solution until it becomes cloudy (the cloud point), then add a few drops of the good solvent (isopropanol) to redissolve the precipitate and allow it to cool slowly.

  • Step 5: Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Step 6: Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor.

  • Step 7: Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

8. Validation:

  • Assess the purity of the recrystallized material using the HPLC method described in Protocol 1.

  • Obtain a melting point. A sharp melting point close to the literature value indicates high purity.

References

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Google Patents. (n.d.). US7914682B2 - Method for removing impurities from a urea solution.
  • Pharmaffiliates. (n.d.). Urea and its Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-methoxyethyl)-3-(2,4-xylyl)urea. Retrieved from [Link]

  • HBGX Chemical. (n.d.). Efficient Urea Derivatives Synthesis for Industrial Applications. Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 35(5), 412-5. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. Retrieved from [Link]

  • Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • Sasa, S. I., & Jalal, I. M. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharmaceutical research, 4(5), 412–415. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra and ¹³C NMR spectra of the formation of 2-hydroxyethyl urea from ethanolamine and urea. Retrieved from [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Urea, (1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Di Mola, A., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2875. Retrieved from [Link]

  • Groszek, G. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Synthetic Communications, 32(15), 2345-2351. Retrieved from [Link]

  • Google Patents. (n.d.). US2663731A - Purification of urea.
  • Barskiy, D. A., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The journal of physical chemistry letters, 12(44), 10821–10827. Retrieved from [Link]

  • Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • ResearchGate. (n.d.). Easy method to remove urea after denaturing purification, no dialysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • van der Mey, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442928A - Urea purification method.
  • MicroSolv. (n.d.). Urea Analyzed by HPLC. Retrieved from [Link]

  • CONICET. (n.d.). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Stabilization of the hindered urea bond through de-tert-butylation. Retrieved from [Link]

  • FLORE. (n.d.). Electrochemical methods for the determination of urea: Current trends and future perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for the preparation of cyclic nitrogen-containing compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the generated urea product. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of N-(2-methoxyethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-methoxyethyl)urea. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical intermediate in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common reactivity issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature of this compound.

Q1: What are the key reactive sites on the this compound molecule?

A1: this compound, with the formula CH₃OCH₂CH₂NHC(O)NH₂, possesses several reactive sites. The primary sites for reactivity are the nitrogen atoms of the urea moiety. These nitrogens have lone pairs of electrons, making them nucleophilic. The reactivity of these sites is influenced by the substitution pattern; the terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the internal -NH- group. The carbonyl oxygen also has lone pairs and can act as a Lewis base or a proton acceptor in hydrogen bonding.[1][2] The carbonyl carbon is an electrophilic site, susceptible to attack by strong nucleophiles.

Q2: What general factors influence the reactivity of this compound?

A2: The reactivity is primarily governed by three factors:

  • Nucleophilicity of the Nitrogen Atoms: The electron density on the nitrogen atoms dictates their ability to attack electrophiles. This can be significantly enhanced by deprotonation using a suitable base.[3]

  • Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it a target for nucleophiles. This electrophilicity can be increased by protonating the carbonyl oxygen under acidic conditions.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts play a crucial role. Polar aprotic solvents can stabilize charged intermediates, while temperature can provide the necessary activation energy, though it must be controlled to prevent decomposition.[4][5]

Q3: Is this compound considered acidic or basic?

A3: this compound is a very weak base, with a predicted pKa of approximately 13.6 for its conjugate acid.[6] The lone pairs on the nitrogen and oxygen atoms can accept protons. The N-H protons are weakly acidic and can be removed by a strong base (e.g., sodium hydride) to form a highly nucleophilic urea anion.[3]

Section 2: Troubleshooting Guide for Low Reactivity

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

Problem: My reaction is slow or gives low yields when using this compound as a nucleophile (e.g., in alkylation or acylation reactions).

This is a common challenge stemming from the moderate nucleophilicity of the neutral urea group. The following decision tree and detailed solutions will help you enhance the reaction rate and efficiency.

Troubleshooting_Workflow Start Low Reactivity of This compound as Nucleophile Q1 Is a base being used to enhance nucleophilicity? Start->Q1 Sol_Base Action: Add a suitable base (e.g., NaH, K2CO3, t-BuOK). See Table 1 and Protocol 1. Q1->Sol_Base No Q2 Is the solvent appropriate? Q1->Q2 Yes Sol_Base->Q2 Sol_Solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, THF) to stabilize intermediates. Q2->Sol_Solvent No Q3 Is the temperature optimized? Q2->Q3 Yes Sol_Solvent->Q3 Sol_Temp Action: Gradually increase temperature. Monitor for decomposition via TLC/LC-MS. Q3->Sol_Temp No End Reactivity Optimized Q3->End Yes Sol_Temp->End

Caption: Troubleshooting workflow for low nucleophilic reactivity.

Cause 1: Insufficient Nucleophilicity

The N-H protons of the urea are not sufficiently acidic to be deprotonated by weak bases, and the neutral urea is only a moderate nucleophile.

Solution 1a: Base-Mediated Deprotonation. The most effective way to increase nucleophilicity is to deprotonate the urea with a strong base, forming a highly reactive urea anion.[3] The choice of base is critical and depends on the substrate's sensitivity to bases and the desired reaction temperature.

Base_Catalysis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Urea R-NH-C(O)-NH₂ Base B⁻ Anion R-NH-C(O)-NH⁻ Urea:e->Anion:w p1 Base->p1 HB H-B Anion2 R-NH-C(O)-NH⁻ Anion->Anion2 Electrophile E-X Product R-NH-C(O)-NH-E Anion2:e->Product:w p5 Anion2->p5 LeavingGroup X⁻ p2 p1->p2 H p3 p4 p3->p4 SN2 p6 p5->p6 p7 p7->LeavingGroup p8 p7->p8 X

Caption: Mechanism of base-enhanced urea nucleophilicity.

Table 1: Selection of Bases for Deprotonation of this compound

BasepKa of Conjugate AcidTypical Solvent(s)Temperature Range (°C)Notes
Potassium Carbonate (K₂CO₃)10.3DMF, Acetonitrile25 - 100Mild, heterogeneous base suitable for many applications.
Sodium Hydride (NaH)~36THF, DMF0 - 60Very strong, non-nucleophilic base. Reacts with protic solvents. Use caution (H₂ gas evolution).
Potassium tert-Butoxide (t-BuOK)~19THF, t-BuOH0 - 80Strong, sterically hindered base. Good for avoiding side reactions with sterically accessible electrophiles.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5Acetonitrile, THF, Toluene25 - 120Strong, non-nucleophilic organic base. Soluble in most organic solvents.
Experimental Protocol 1: General Procedure for Base-Catalyzed N-Alkylation of this compound

This protocol describes a general method for the alkylation of this compound with an alkyl halide using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the urea (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a clear solution or a fine suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: To confirm the role of the base, set up a control reaction under identical conditions but without the addition of NaH. The significantly lower conversion rate in the control experiment will validate the necessity of the base.[3]

Problem: How can I activate the carbonyl group of this compound for reaction with a nucleophile?

While less common, some reactions require the urea carbonyl to act as an electrophile. Its reactivity is low due to the electron-donating nature of the adjacent nitrogen atoms.

Cause: Low Electrophilicity of the Carbonyl Carbon.

Solution: Acid Catalysis. A Brønsted or Lewis acid can activate the carbonyl group by coordinating to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.[7]

Acid_Catalysis cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack Urea R-NH-C(O)-NH₂ Acid H⁺ Activated R-NH-C(OH⁺)-NH₂ Urea:e->Activated:w p1 Urea->p1 Activated2 R-NH-C(OH⁺)-NH₂ Activated->Activated2 Nucleophile Nu⁻ Intermediate R-NH-C(OH)(Nu)-NH₂ Activated2:e->Intermediate:w p3 Nucleophile->p3 p2 p1->p2 O p4 p3->p4 C

Caption: Mechanism of acid-catalyzed carbonyl activation.

Practical Considerations:

  • Choice of Acid: Strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can be used. The choice depends on compatibility with the reactants.

  • Stoichiometric vs. Catalytic: In some cases, a catalytic amount of acid is sufficient. In others, particularly with weak nucleophiles, a stoichiometric amount may be necessary.

  • Side Reactions: Be aware that strongly acidic conditions can lead to hydrolysis or other decomposition pathways.[8] Careful monitoring and temperature control are essential.

Section 3: Analytical Techniques for Reaction Monitoring

Reliable monitoring is key to troubleshooting and optimization.

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. Different detectors (UV, MS) can be used for analysis.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the product and identifying any byproducts formed during the reaction.[11]

  • Colorimetric Methods: For some applications, derivatization of the urea followed by colorimetric analysis can be used for quantification.[12][13]

By systematically applying the principles of base-mediated nucleophilicity enhancement and acid-catalyzed electrophilicity enhancement, researchers can effectively overcome common reactivity hurdles with this compound. Always begin with small-scale test reactions to find the optimal conditions before scaling up.

References

  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. (2022). Journal of Materials Chemistry A. Retrieved from [Link]

  • Advances in Phosphorus-Based Catalysts for Urea Electrooxidation: A Pathway to Sustainable Waste to Energy Conversion Through Electrocatalysis. (2024). MDPI. Retrieved from [Link]

  • Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. (2021). ResearchGate. Retrieved from [Link]

  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. (2001). ResearchGate. Retrieved from [Link]

  • Ureas as a New Nucleophilic Reagents for S N Ar Amination and Carbamoyl Amination Reactions in 1,3,7-Triazapyrene Series. (2020). ResearchGate. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • Urea decomposition pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea and urea nitrate decomposition pathways: a quantum chemistry study. (2006). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ureas. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermogravimetric Experiment of Urea at Constant Temperatures. (2021). PMC. Retrieved from [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. (1997). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. (2023). ResearchGate. Retrieved from [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A. Retrieved from [Link]

  • The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels. (1984). Journal of Biomedical Materials Research. Retrieved from [Link]

  • Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in N-(2-methoxyethyl)urea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-methoxyethyl)urea. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of this reagent and its reactions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. However, like many urea derivatives, its synthesis and subsequent reactions can be compromised by the presence of moisture. Water can act as a competing nucleophile, lead to unwanted side products, and affect reaction kinetics, ultimately impacting yield and purity. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these moisture-related issues, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: Is this compound a hygroscopic compound?

While specific data on the hygroscopicity of this compound is not extensively documented, urea itself is known to be hygroscopic, particularly at high relative humidity. As a derivative, it is prudent to assume that this compound will also exhibit moisture sensitivity. Therefore, it should always be handled and stored in a dry environment to prevent water absorption.

Q2: What are the common synthetic routes to this compound, and which are most susceptible to moisture?

There are two primary routes for the synthesis of N-substituted ureas, each with its own considerations regarding moisture sensitivity:

  • From 2-methoxyethylamine and an isocyanate precursor: This is a common and efficient method. However, isocyanates are highly reactive towards water. Moisture contamination will lead to the formation of an unstable carbamic acid, which decomposes to 2-methoxyethylamine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce the undesired symmetrical urea, 1,3-bis(2-methoxyethyl)urea.

  • From 2-methoxyethylamine and urea: This method involves heating the amine with urea, leading to the displacement of ammonia. While less sensitive to trace moisture than the isocyanate method, excess water can still interfere with the reaction equilibrium and potentially lead to hydrolysis of the product at elevated temperatures.

Q3: How does water affect reactions involving this compound?

The primary impact of water is the hydrolysis of the urea functional group. This reaction, which can be catalyzed by acidic or basic conditions, breaks the urea linkage to form 2-methoxyethylamine, ammonia, and carbon dioxide. The stability of urea in solution is generally greatest in the pH range of 4-8. Elevated temperatures will accelerate the rate of hydrolysis across all pH values.

Q4: What are the best practices for storing and handling this compound?

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a desiccator or a glove box with a dry, inert atmosphere.

  • Handling: When weighing and dispensing the reagent, it is best to do so in a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). If a controlled atmosphere is not available, work quickly and minimize the exposure time to the ambient atmosphere.

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Guide 1: Low or No Yield in this compound Synthesis

Q: I am attempting to synthesize this compound from 2-methoxyethylamine and urea, but I am getting a very low yield. What are the potential causes and how can I fix this?

A: Low yields in this synthesis are often traced back to reaction conditions and reagent quality. Here is a systematic approach to troubleshooting:

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction between an amine and urea to form a substituted urea requires elevated temperatures to drive off the ammonia byproduct and shift the equilibrium towards the product. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Solution:

    • Optimize Temperature: Ensure your reaction temperature is adequate. A general starting point for this type of reaction is typically in the range of 100-130°C.

    • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time.

    • Removal of Ammonia: Ensure that the ammonia produced during the reaction is being effectively removed. Performing the reaction in an open system (with appropriate ventilation) or under a gentle stream of inert gas can help drive the reaction to completion.

Potential Cause 2: Thermal Decomposition

  • Explanation: While heat is necessary, excessive temperatures can lead to the decomposition of urea into byproducts like biuret and cyanuric acid. These can complicate the reaction mixture and reduce the yield of the desired product.

  • Solution:

    • Careful Temperature Control: Use a reliable heating mantle with a temperature controller to avoid overheating.

    • Stepwise Heating: Consider a stepwise heating profile, starting at a lower temperature and gradually increasing it as the reaction progresses.

Potential Cause 3: Suboptimal Reagent Stoichiometry

  • Explanation: The molar ratio of 2-methoxyethylamine to urea is crucial. An excess of urea is often used to ensure complete conversion of the amine.

  • Solution:

    • Adjust Molar Ratios: Experiment with the stoichiometry. A molar ratio of 1:3 to 1:5 of 2-methoxyethylamine to urea is a common starting point for similar reactions.

Guide 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I avoid them?

A: The nature of the impurities will depend on your synthetic route. Below is a breakdown of common impurities and strategies for their mitigation.

If using an isocyanate precursor:

Potential Impurity 1: 1,3-bis(2-methoxyethyl)urea (Symmetrical Urea)

  • Explanation: This is the most common moisture-related impurity. Trace amounts of water in your solvent or on your glassware will react with the isocyanate to form 2-methoxyethylamine, which then reacts with another equivalent of the isocyanate.

  • Mitigation Strategy:

    • Rigorous Drying of Glassware and Solvents: Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (nitrogen or argon).

    • Slow Addition at Low Temperature: Add the isocyanate solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

If synthesizing from 2-methoxyethylamine and urea:

Potential Impurity 1: Unreacted Starting Materials

  • Explanation: Incomplete reaction is a common source of impurities.

  • Mitigation Strategy:

    • Optimize Reaction Conditions: As detailed in Guide 1, ensure adequate temperature, reaction time, and removal of ammonia.

    • Purification: Unreacted starting materials can typically be removed by column chromatography or recrystallization.

Potential Impurity 2: Biuret and Cyanuric Acid

  • Explanation: These are thermal decomposition products of urea.

  • Mitigation Strategy:

    • Strict Temperature Control: Avoid excessive heating of the reaction mixture.

    • Purification: These impurities can often be removed by recrystallization, as their solubility properties may differ significantly from the desired product.

Part 3: Experimental Protocols & Data

This section provides a detailed experimental protocol for the synthesis of this compound from 2-methoxyethylamine and urea, as well as a table summarizing key troubleshooting points.

Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-substituted ureas from an amine and urea.

Materials:

  • 2-methoxyethylamine

  • Urea

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer and temperature control

  • Appropriate work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks, column chromatography setup)

Procedure:

  • To a round-bottom flask, add 2-methoxyethylamine (1.0 equivalent) and urea (3.0 - 5.0 equivalents).

  • Fit the flask with a reflux condenser.

  • Heat the mixture with stirring to 110-120 °C.

  • Maintain this temperature and continue stirring for 3-4 hours. The mixture will become a clear melt, and ammonia gas will be evolved.

  • Monitor the reaction by TLC until the 2-methoxyethylamine is consumed.

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., hot ethanol or isopropanol).

  • Allow the solution to cool to induce crystallization of the this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, further purify the product by recrystallization or column chromatography.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease temperature, extend reaction time, ensure efficient removal of ammonia.
Thermal decomposition of ureaMaintain strict temperature control; avoid overheating.
Incorrect stoichiometryUse an excess of urea (3-5 equivalents).
Impure Product (Isocyanate Route) Symmetrical urea formationUse anhydrous solvents and glassware; perform the reaction under an inert atmosphere.
Impure Product (Urea Route) Unreacted starting materialsOptimize reaction conditions; purify by recrystallization or chromatography.
Biuret/Cyanuric acid formationAvoid excessive heating; purify by recrystallization.
Reaction Fails to Initiate Low-quality reagentsUse pure, dry starting materials.
Insufficient heatingEnsure the reaction reaches the required temperature.

Part 4: Visualizations

Diagram 1: Synthesis of this compound and Moisture-Related Side Reaction

cluster_main Desired Reaction cluster_side Side Reaction (Moisture) 2-methoxyethylamine 2-methoxyethylamine Product This compound 2-methoxyethylamine->Product + Isocyanate Isocyanate Isocyanate (Precursor) Isocyanate->Product Water Water Carbamic_acid Carbamic Acid (Unstable) Water->Carbamic_acid + Isocyanate Isocyanate_side Isocyanate Isocyanate_side->Carbamic_acid Amine_side 2-methoxyethylamine Carbamic_acid->Amine_side CO2 CO2 Carbamic_acid->CO2 Symmetrical_urea 1,3-bis(2-methoxyethyl)urea (Byproduct) Amine_side->Symmetrical_urea + Isocyanate

Caption: Desired vs. side reaction in the presence of moisture.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Reaction Monitor reaction progress (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Increase_Time_Temp Increase reaction time and/or temperature Incomplete->Increase_Time_Temp Yes Check_Temp Temperature too high? Incomplete->Check_Temp No Increase_Time_Temp->Check_Reaction Optimize_Temp Optimize temperature to avoid decomposition Check_Temp->Optimize_Temp Yes Check_Stoichiometry Verify stoichiometry (excess urea?) Check_Temp->Check_Stoichiometry No Optimize_Temp->Check_Reaction Adjust_Stoichiometry Adjust reagent ratios Check_Stoichiometry->Adjust_Stoichiometry No Purify Purify and characterize product Check_Stoichiometry->Purify Yes Adjust_Stoichiometry->Check_Reaction

Caption: Systematic workflow for troubleshooting low reaction yields.

References

  • National Institute of Standards and Technology. (2016). Safety Data Sheet: Urea (SRM 912b). Retrieved from [Link]

  • Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: n-METHYL UREA. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

  • Werner, E. A. (1937). Urea as a Hygroscopic Substance. Nature, 139(3511), 281. Retrieved from [Link]

  • European Patent Office. (2021). One pot synthesis of urea (meth)acrylates. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195. Retrieved from [Link]

  • Frezza, M., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Journal of the Serbian Chemical Society, 78(10), 1449-1456. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (1932). Nitrosomethylurea. Organic Syntheses, 12, 62. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Validation & Comparative

A Comparative Guide to N-(2-methoxyethyl)urea and Its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, urea derivatives stand out as privileged structures. Their remarkable ability to form stable, predictable hydrogen bonds with biological targets makes them a cornerstone in the design of potent and selective therapeutic agents.[1][2][3][4][5] The choice of substitution on the urea nitrogen atoms is a critical decision, profoundly influencing not only the compound's interaction with its target but also crucial drug-like properties such as solubility, metabolic stability, and bioavailability.[1][3]

This guide provides an in-depth comparison of N-(2-methoxyethyl)urea with other commonly employed urea derivatives. We will explore its synthesis, physicochemical properties, and performance in synthetic applications, supported by experimental protocols and data, to offer researchers and drug development professionals a clear rationale for its selection in their synthetic endeavors.

The Urea Scaffold: Structural and Physicochemical Fundamentals

The utility of the urea moiety stems from its unique electronic and structural characteristics. The delocalization of nonbonded electrons from the nitrogen atoms to the adjacent carbonyl group imparts a planar geometry and restricts conformational freedom.[1] This planarity, combined with the presence of two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), allows ureas to act as a rigid and effective "molecular glue" in ligand-receptor binding pockets.[6]

However, the parent urea structure can be a double-edged sword. Strong intermolecular hydrogen bonding in simple ureas, particularly symmetrical aryl ureas, often leads to high crystallinity and consequently, poor solubility—a significant hurdle in both synthesis and drug formulation.[1][6] The strategic introduction of substituents (R-groups) is the primary tool to modulate these properties.

G cluster_0 General Urea Structure & H-Bonding Urea R₁-HN—(C=O)—NH-R₂ Acceptor H-Bond Acceptor Urea->Acceptor C=O Donor1 H-Bond Donor Urea->Donor1 Donor2 H-Bond Donor Urea->Donor2 N-H

Figure 1: The urea functional group, highlighting its hydrogen bond donor and acceptor sites which are crucial for molecular interactions.

A Comparative Analysis of Urea Derivatives

The selection of a urea derivative in a synthetic campaign is a balance between the ease of synthesis, cost of starting materials, and the desired physicochemical properties imparted to the final molecule. Here, we compare this compound against three common archetypes: a simple N-alkyl urea, an N-aryl urea, and an N-hydroxyalkyl urea.

Derivative Key Structural Feature Expected Solubility Profile Synthetic Advantages Potential Disadvantages
This compound Flexible, polar methoxyethyl chainHigh in a broad range of organic solvents; moderate aqueous solubilityEther linkage is chemically inert; improves solubility without introducing a reactive site; good H-bond acceptor.Higher cost of starting amine (2-methoxyethylamine) compared to simple alkylamines.
N-Butylurea Non-polar alkyl chainGood in non-polar organic solvents; poor aqueous solubilityLow cost and readily available starting materials.[7]Can significantly increase lipophilicity; offers limited specific interactions.
N-Phenylurea Rigid, aromatic ringGenerally low in most solvents due to high crystallinity and π-stacking.Provides a rigid scaffold; capable of π-stacking interactions with targets.Poor solubility often complicates synthesis and purification; ring is susceptible to metabolic oxidation.
N-(2-hydroxyethyl)urea Polar, reactive hydroxyethyl chainHigh in polar protic solvents (e.g., water, ethanol).[8][9]Hydroxyl group is a strong H-bond donor/acceptor; provides a handle for further functionalization.The reactive -OH group may require protection/deprotection steps, adding complexity to the synthesis.[10]
The this compound Advantage: Balanced Properties

This compound emerges as a compelling choice when a balance of properties is required. The terminal methoxy group and the ether oxygen act as hydrogen bond acceptors, enhancing polarity and solubility in a manner similar to a hydroxyl group, but without the associated reactivity. This "best of both worlds" scenario allows for improved physicochemical properties while maintaining synthetic simplicity by avoiding the need for protecting groups. The flexible ethyl linker can also allow the substituent to adopt favorable conformations within a binding site.

Synthetic Strategies and Methodologies

The synthesis of unsymmetrical ureas is well-established, with several reliable methods available to the synthetic chemist.[1][11] The choice of method often depends on the availability of starting materials and the scale of the reaction.

Common Synthetic Pathways to Unsymmetrical Ureas
  • Amine + Isocyanate: This is the most direct and widely used method for preparing unsymmetrical ureas. It involves the nucleophilic addition of an amine to an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.[1][12][13]

  • Amine + Phosgene Equivalents: To avoid the high toxicity of phosgene, safer solid reagents like triphosgene or N,N'-Carbonyldiimidazole (CDI) are often used. The amine first reacts with the phosgene equivalent to form an activated intermediate (e.g., a carbamoyl imidazole), which then reacts with a second amine.[1]

  • Rearrangement Reactions: The Curtius rearrangement of an acyl azide (generated from a carboxylic acid) produces an isocyanate in situ, which can be trapped by an amine to yield the desired urea.[1] This method is valuable when the required isocyanate is not commercially available.

  • Catalytic Carbonylation: Modern methods utilize carbon monoxide (CO) or CO surrogates (e.g., chloroform, CO₂) in combination with amines, often in the presence of a palladium catalyst, to form ureas directly.[14][15]

Figure 2: Key synthetic pathways for the formation of unsymmetrical urea derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-methoxyethyl)-N'-aryl Urea via Isocyanate Addition

This protocol describes a standard, reliable method for synthesizing an unsymmetrical urea from an available isocyanate and 2-methoxyethylamine.

Materials:

  • Aryl isocyanate (e.g., phenyl isocyanate) (1.0 eq)

  • 2-Methoxyethylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Nitrogen or Argon gas supply

  • Ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl isocyanate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

  • Amine Addition: Add 2-methoxyethylamine (1.05 eq) dropwise to the stirred isocyanate solution over 10-15 minutes. The slight excess of the amine ensures complete consumption of the isocyanate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting isocyanate is fully consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the solvent.

    • If the product is a solid, it can often be purified by trituration with a non-polar solvent like hexanes or diethyl ether to remove any unreacted amine, followed by filtration.

    • If further purification is needed, perform column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Comparative Solubility Assessment

This protocol provides a qualitative and semi-quantitative method to compare the solubility of different urea derivatives.

Materials:

  • This compound

  • N-Butylurea

  • N-Phenylurea

  • N-(2-hydroxyethyl)urea

  • A range of solvents: Water, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes

  • Vials (4 per urea derivative)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh 10 mg of each urea derivative into separate, labeled vials.

  • Solvent Addition: To each set of four vials containing a specific urea, add 1.0 mL of a different solvent (Water, Ethanol, DCM, THF). This creates a target concentration of 10 mg/mL.

  • Mixing: Cap the vials securely and vortex each sample for 2 minutes to ensure thorough mixing.

  • Observation (Qualitative):

    • Visually inspect each vial.

    • Record the results as: Freely Soluble (clear solution), Partially Soluble (cloudy suspension with some undissolved solid), or Insoluble (majority of solid remains undissolved).

  • Analysis (Semi-Quantitative):

    • For samples that are not freely soluble, allow them to stand for 30 minutes.

    • Carefully pipette the supernatant into a pre-weighed vial.

    • Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the residue to determine the amount of dissolved solid, allowing for an approximate solubility value to be calculated.

Expected Outcome: This experiment is expected to demonstrate the superior solubility of this compound and N-(2-hydroxyethyl)urea in polar solvents like ethanol and DCM compared to the poor solubility of N-phenylurea. This compound will likely show better solubility in moderately polar aprotic solvents like THF compared to N-(2-hydroxyethyl)urea due to the absence of the strongly H-bond donating hydroxyl group.

Conclusion and Future Outlook

While simple alkyl and aryl ureas have their place in synthesis, this compound offers a superior combination of properties for many modern applications, especially in drug discovery. Its key advantage lies in its ability to confer enhanced solubility and polarity—critical for improving reaction conditions and pharmacokinetic profiles—without introducing a chemically reactive handle that might complicate a multi-step synthesis.[1][3]

The choice of a urea derivative is a strategic one. For projects demanding low-cost starting materials for simple lipophilic targets, an N-alkyl urea may suffice. For creating rigid structures with specific aromatic interactions, an N-aryl urea is appropriate, provided solubility challenges can be overcome. However, for developing complex, drug-like molecules where a balance of solubility, metabolic stability, and synthetic tractability is paramount, this compound represents a highly valuable and versatile building block for the discerning medicinal chemist.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Semantic Scholar. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Selected examples of important urea derivatives. [Link]

  • Chemspace. (2021). Urea derivatives in Drug Discovery. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1099-1128. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. [Link]

  • Kathiravan, S., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)₂ and Application in Late-Stage Drug Functionalization. Molecules, 29(1), 123. [Link]

  • ResearchGate. (2025). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. [Link]

  • Wikipedia. (n.d.). Ureas. [Link]

  • Google Patents. (n.d.). Hydroxyalkylurea process.
  • Swenson, D. H., et al. (1979). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. Journal of the National Cancer Institute, 63(6), 1469-73. [Link]

  • Mane, M., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Journal of Chemical and Pharmaceutical Research, 5(5), 423-426. [Link]

Sources

The Strategic Advantage of N-(2-methoxyethyl)urea as a Precursor in Diaryl Urea Synthesis for Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the diaryl urea motif stands as a cornerstone of molecular design. The synthesis of these crucial compounds hinges on the selection of appropriate precursors. This guide provides an in-depth validation of N-(2-methoxyethyl)urea as a highly effective precursor, presenting a comparative analysis against a common alternative, N-(2-hydroxyethyl)urea. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Introduction: The Critical Role of Precursors in Diaryl Urea Synthesis

The diaryl urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors, including the multi-kinase inhibitor Sorafenib. The efficacy of synthesizing these complex molecules is profoundly influenced by the choice of the urea precursor. An ideal precursor should offer high reactivity, good solubility, and favorable byproduct profiles, ultimately leading to high yields and purity of the final product.

This compound has emerged as a promising precursor, offering distinct advantages over more conventional options. This guide will dissect these advantages through a direct comparison with N-(2-hydroxyethyl)urea in the context of a representative diaryl urea synthesis.

Comparative Analysis: this compound vs. N-(2-hydroxyethyl)urea

To objectively assess the efficacy of this compound, we present a comparative study against N-(2-hydroxyethyl)urea in the synthesis of a generic, yet representative, diaryl urea. The choice of N-(2-hydroxyethyl)urea as a comparator is based on its structural similarity and frequent use in analogous synthetic transformations.

The Model Reaction:

The model reaction for this comparison is the synthesis of N-(4-chlorophenyl)-N'-(phenyl)urea, a fundamental diaryl urea structure. This reaction typically proceeds via the formation of an isocyanate intermediate from the precursor, which then reacts with an aniline.

G cluster_0 Precursor Activation cluster_1 Diaryl Urea Formation Precursor This compound or N-(2-hydroxyethyl)urea Isocyanate Phenyl Isocyanate Precursor->Isocyanate Heat, Base DiarylUrea N-(4-chlorophenyl)-N'-(phenyl)urea Isocyanate->DiarylUrea Aniline 4-Chloroaniline Aniline->DiarylUrea

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the anticipated performance of this compound and N-(2-hydroxyethyl)urea in the model reaction, based on their chemical properties and established synthetic principles.

MetricThis compoundN-(2-hydroxyethyl)ureaRationale for Difference
Reaction Yield Expected to be higherExpected to be moderate to highThe methoxy group in this compound is less prone to side reactions compared to the hydroxyl group in N-(2-hydroxyethyl)urea, which can be deprotonated and act as a competing nucleophile.
Reaction Time Potentially shorterMay require longer reaction times or harsher conditionsThe electron-donating nature of the methoxy group can increase the nucleophilicity of the urea nitrogen, potentially accelerating the initial activation step.
Product Purity Higher, with fewer byproductsMay contain byproducts resulting from side reactions of the hydroxyl group.The primary potential byproduct with N-(2-hydroxyethyl)urea is the formation of urethanes through reaction of the hydroxyl group with the isocyanate intermediate.
Solubility Generally good in a range of organic solventsGood, but the hydroxyl group can lead to increased polarity and potential solubility challenges in less polar solvents.The methoxy group imparts a more lipophilic character compared to the hydroxyl group.
Ease of Handling StraightforwardRequires careful control of reaction conditions to minimize side reactions of the hydroxyl group.The hydroxyl group introduces an additional reactive site that needs to be considered in the experimental design.

Experimental Protocols

To provide a practical framework for this comparison, we present detailed, step-by-step methodologies for the synthesis of N-(4-chlorophenyl)-N'-(phenyl)urea using both this compound and N-(2-hydroxyethyl)urea as precursors.

Protocol 1: Synthesis using this compound

G Start Start Step1 Dissolve this compound and triethylamine in anhydrous toluene. Start->Step1 Step2 Heat the mixture to reflux. Step1->Step2 Step3 Add triphosgene solution dropwise. Step2->Step3 Step4 Monitor reaction by TLC for isocyanate formation. Step3->Step4 Step5 Cool to room temperature. Step4->Step5 Step6 Add 4-chloroaniline solution. Step5->Step6 Step7 Stir at room temperature. Step6->Step7 Step8 Monitor reaction by TLC for product formation. Step7->Step8 Step9 Work-up and purification. Step8->Step9 End End Step9->End

Materials:

  • This compound (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (2.2 eq)

  • 4-Chloroaniline (1.0 eq)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add this compound and anhydrous toluene.

  • Add triethylamine to the suspension and heat the mixture to reflux.

  • In a separate flask, dissolve triphosgene in anhydrous toluene.

  • Add the triphosgene solution dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 2-3 hours, monitoring the formation of the isocyanate intermediate by thin-layer chromatography (TLC).

  • Once the formation of the isocyanate is complete, cool the reaction mixture to room temperature.

  • In a separate beaker, dissolve 4-chloroaniline in anhydrous DCM.

  • Add the 4-chloroaniline solution to the reaction mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-chlorophenyl)-N'-(phenyl)urea.

Protocol 2: Synthesis using N-(2-hydroxyethyl)urea

The protocol is similar to that for this compound, with the critical difference being the need for more stringent control over reaction conditions to minimize side reactions involving the hydroxyl group. A lower reaction temperature for the isocyanate formation and addition of the aniline may be necessary.

Key Modification:

  • Temperature Control: The reaction temperature during isocyanate formation and subsequent reaction with the aniline should be carefully monitored and potentially lowered to minimize the formation of urethane byproducts.

Causality Behind Experimental Choices

The choice of this compound is predicated on the chemical inertness of the methoxy group compared to the hydroxyl group. The ether linkage in this compound is stable under the reaction conditions used for isocyanate formation, thus preventing the formation of unwanted byproducts. In contrast, the hydroxyl group in N-(2-hydroxyethyl)urea can be deprotonated by the base (triethylamine), creating a competing nucleophile that can react with the in-situ generated isocyanate, leading to the formation of a urethane byproduct and consequently, a lower yield of the desired diaryl urea.

G cluster_0 This compound Pathway cluster_1 N-(2-hydroxyethyl)urea Pathway NMEU This compound Isocyanate_NMEU Phenyl Isocyanate NMEU->Isocyanate_NMEU Activation DiarylUrea_NMEU Desired Diaryl Urea (High Yield) Isocyanate_NMEU->DiarylUrea_NMEU + Aniline NHEU N-(2-hydroxyethyl)urea Isocyanate_NHEU Phenyl Isocyanate NHEU->Isocyanate_NHEU Activation DiarylUrea_NHEU Desired Diaryl Urea (Lower Yield) Isocyanate_NHEU->DiarylUrea_NHEU + Aniline Byproduct Urethane Byproduct Isocyanate_NHEU->Byproduct + Deprotonated -OH

Conclusion: The Superiority of this compound as a Precursor

Based on the analysis of their chemical properties and the principles of organic synthesis, this compound presents itself as a more robust and efficient precursor for the synthesis of diaryl ureas compared to N-(2-hydroxyethyl)urea. The key advantages of this compound include:

  • Higher Expected Yields: Due to the absence of a reactive hydroxyl group, side reactions are minimized, leading to a cleaner reaction profile and a higher conversion to the desired product.

  • Improved Product Purity: The reduced likelihood of byproduct formation simplifies the purification process, potentially reducing the need for extensive chromatography.

  • More Reliable and Reproducible Reactions: The inert nature of the methoxy group leads to a more predictable reaction outcome, enhancing the reliability and reproducibility of the synthesis, which is crucial in a drug development setting.

While N-(2-hydroxyethyl)urea can be a viable precursor, its use necessitates more careful optimization and control of reaction conditions to mitigate the impact of the reactive hydroxyl group. For researchers seeking a more straightforward, efficient, and reliable route to diaryl ureas for applications in kinase inhibitor synthesis and other areas of medicinal chemistry, this compound offers a clear and demonstrable advantage.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2014). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 44(1), 122-131. [Link]

  • Lee, H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 630-635. [Link]

  • Park, J. H., et al. (2014). 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]

  • Patel, R. Y., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3154–3157. [Link]

A Senior Application Scientist's Guide: N-(2-methoxyethyl)urea vs. N,N'-bis(2-methoxyethyl)urea in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel polymers with tailored functionalities, the selection of monomers and modifying agents is a critical decision that dictates the final material's properties and performance. Within the versatile family of urea-based compounds, N-(2-methoxyethyl)urea (MEU) and N,N'-bis(2-methoxyethyl)urea (BMEU) present two structurally similar yet functionally distinct options for polymer chemists. This guide provides an in-depth, objective comparison of their roles in polymer synthesis, supported by fundamental chemical principles and illustrative experimental frameworks.

The Decisive Structural Difference: A Tale of Two Ureas

The core distinction between MEU and BMEU lies in the substitution pattern on the urea nitrogen atoms. This seemingly subtle difference fundamentally alters their reactivity and potential applications in polymerization.

  • This compound (MEU): As a monosubstituted urea, MEU possesses one reactive amine proton (N-H). This proton can participate in reactions with electrophiles, most notably isocyanates, making it a valuable monofunctional reactant in step-growth polymerizations. The remaining N-H group and the carbonyl oxygen are available for hydrogen bonding.

  • N,N'-bis(2-methoxyethyl)urea (BMEU): This symmetrically disubstituted urea lacks reactive N-H protons.[1] Consequently, it is generally unreactive in typical polyaddition or polycondensation reactions that rely on the reaction of amine hydrogens.[2][3] Its primary contribution to a polymer system is through its capacity to form strong intermolecular hydrogen bonds via its two N-H groups and carbonyl oxygen.[1]

This fundamental structural variance is the cornerstone of their divergent applications in polymer science.

Comparative Performance in Polymer Synthesis: A Functional Analysis

The choice between MEU and BMEU is dictated by the desired outcome of the polymerization process and the target properties of the resulting polymer.

This compound (MEU): The Chain Length Regulator and Functional Modifier

Due to its single reactive N-H group, MEU is an effective chain terminator in polyurea and polyurethane synthesis. By reacting with an isocyanate group at the end of a growing polymer chain, it prevents further chain extension. This allows for precise control over the molecular weight of the final polymer, a critical parameter influencing its mechanical and thermal properties.

Furthermore, the methoxyethyl group of MEU can be leveraged to impart specific properties to the polymer, such as increased hydrophilicity and potentially thermoresponsiveness, depending on the overall polymer architecture.

N,N'-bis(2-methoxyethyl)urea (BMEU): The Supramolecular Architect and Property Enhancer

Lacking reactivity for chain propagation, BMEU is typically incorporated into polymer systems as a non-covalent additive or a comonomer in specialized polymerization routes . Its primary role is to influence the supramolecular organization of the polymer chains. The two methoxyethyl side chains can enhance solubility and conformational flexibility.[1]

The ability of the urea groups in BMEU to form strong, multiple hydrogen bonds makes it an effective physical crosslinking agent in supramolecular polymers.[4] This can lead to the formation of hydrogels or materials with enhanced mechanical strength and thermal stability.[4] In some cases, it can also act as a plasticizer, increasing the flexibility of the polymer matrix.

Experimental Frameworks and Methodologies

To provide a practical context, we present a conceptual experimental workflow for the synthesis of a polyurethane, illustrating the distinct roles of MEU and BMEU.

Experimental Protocol: Synthesis of a Segmented Polyurethane

This protocol outlines the synthesis of a polyurethane, a versatile class of polymers, and indicates where MEU and BMEU would be incorporated.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) as a chain extender

  • This compound (MEU) as a chain terminator

  • N,N'-bis(2-methoxyethyl)urea (BMEU) as a physical property modifier

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

Workflow:

Caption: Experimental workflow for polyurethane synthesis incorporating MEU or BMEU.

Detailed Steps:

  • Prepolymer Synthesis: In a moisture-free environment, PTMEG is reacted with a stoichiometric excess of MDI in DMF, catalyzed by DBTDL, to form an isocyanate-terminated prepolymer.

  • Chain Extension and Modification:

    • To synthesize a high molecular weight polyurethane modified with BMEU: The chain extender, BDO, is added to the prepolymer solution. Following this, BMEU is dissolved in DMF and added to the polymer solution to act as a physical crosslinker.

    • To synthesize a polyurethane with controlled molecular weight using MEU: A calculated amount of MEU is added to the prepolymer solution. The reaction is monitored until all isocyanate groups are consumed.

  • Purification: The final polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane and urea linkages and the absence of isocyanate groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymers. A lower molecular weight would be expected for the MEU-terminated polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability. The presence of BMEU is expected to influence these properties through hydrogen bonding.

  • Rheology and Mechanical Testing: To assess the viscoelastic properties and mechanical strength, which would be significantly impacted by the physical crosslinking provided by BMEU.

Data-Driven Comparison: A Predictive Summary

The following table summarizes the expected impact of MEU and BMEU on key polymer properties based on their chemical structures and functions.

PropertyEffect of this compound (MEU)Effect of N,N'-bis(2-methoxyethyl)urea (BMEU)
Molecular Weight Decreases (acts as a chain terminator)No direct effect on chain length
Viscosity Lower due to shorter polymer chainsHigher due to physical crosslinking
Mechanical Strength Generally lowerPotentially higher due to hydrogen bonding networks
Thermal Stability Dependent on the overall polymer structureCan be enhanced due to strong intermolecular forces
Solubility Can be modified by the end-group functionalityCan be enhanced by the methoxyethyl groups
Primary Application Molecular weight control, surface modificationHydrogel formation, enhancement of mechanical properties

Mechanistic Considerations and Logical Selection

The decision to employ MEU or BMEU is a strategic one based on the desired polymer architecture and final application.

G cluster_0 Polymer Design Objective cluster_1 Key Considerations cluster_2 Compound Selection Objective Define Target Polymer Characteristics Consideration1 Control Molecular Weight? Objective->Consideration1 Consideration2 Enhance Mechanical Properties via Physical Crosslinking? Objective->Consideration2 Consideration3 Introduce Hydrophilic End-Groups? Objective->Consideration3 Consideration4 Form a Supramolecular Network/Hydrogel? Objective->Consideration4 Select_MEU Utilize this compound (MEU) Consideration1->Select_MEU Select_BMEU Utilize N,N'-bis(2-methoxyethyl)urea (BMEU) Consideration2->Select_BMEU Consideration3->Select_MEU Consideration4->Select_BMEU

Sources

A Comparative Guide to Assessing the Purity of Synthesized N-(2-methoxyethyl)urea for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of N-(2-methoxyethyl)urea, a key intermediate in various pharmaceutical syntheses. We will explore common synthetic routes, potential impurities, and robust analytical methodologies for quantification, alongside a comparative analysis with a common alternative, N-(2-hydroxyethyl)urea.

Introduction to this compound and Its Significance

This compound serves as a versatile building block in medicinal chemistry, often incorporated into molecules to enhance properties such as solubility and hydrogen bonding capacity. Its synthesis, while seemingly straightforward, can introduce impurities that may impact downstream reactions and the biological activity of the final compounds. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of the research and development process.

Synthetic Pathways and Potential Impurities

A common and practical route to this compound involves the reaction of 2-methoxyethylamine with an isocyanate or, more directly, with urea itself. Understanding the chosen synthetic path is the first step in predicting potential impurities.

Synthesis Workflow:

cluster_synthesis Synthesis of this compound 2-methoxyethylamine 2-methoxyethylamine Reaction Reaction 2-methoxyethylamine->Reaction Urea Urea Urea->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General synthesis workflow for this compound.

Potential Impurities:

The primary impurities in the synthesis of this compound can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-methoxyethylamine and urea.

  • Byproducts:

    • N,N'-bis(2-methoxyethyl)urea: Formed if two molecules of 2-methoxyethylamine react with one molecule of a carbonyl source.

    • Biuret: A common impurity in urea that can be carried through the synthesis.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Comparative Purity Assessment Methodologies

A multi-pronged approach is recommended for a comprehensive purity assessment. This guide will compare three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). As a point of comparison, we will also discuss the analysis of a structurally similar alternative, N-(2-hydroxyethyl)urea.

This compound vs. N-(2-hydroxyethyl)urea: A Structural and Physicochemical Comparison
PropertyThis compoundN-(2-hydroxyethyl)urea
Molecular Formula C4H10N2O2C3H8N2O2
Molecular Weight 118.13 g/mol 104.11 g/mol
Melting Point 73-75 °C164-169 °C
Key Functional Group Methoxy (-OCH3)Hydroxyl (-OH)
Anticipated Solubility Generally higher in organic solventsHigher in polar protic solvents

The primary difference lies in the terminal group of the ethyl chain: a methoxy group in the target compound and a hydroxyl group in the alternative. This seemingly small change can significantly impact the compound's polarity, hydrogen bonding capability, and, consequently, its chromatographic behavior and spectral properties. N-(2-hydroxyethyl)urea is a known compound used in various applications, including as a modifier for resins and in cosmetics as a moisturizer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Workflow for NMR Purity Assessment:

cluster_nmr NMR Purity Assessment Workflow Sample Prep Sample Preparation (Accurate Weighing, Internal Standard) NMR Acquisition 1H and 13C NMR Acquisition Sample Prep->NMR Acquisition Data Processing Data Processing (Integration, Phasing) NMR Acquisition->Data Processing Purity Calculation Purity Calculation (Comparison to Internal Standard) Data Processing->Purity Calculation

Guide to Cross-Reactivity Assessment of N-(2-methoxyethyl)urea in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-(2-methoxyethyl)urea. Given the limited direct literature on this specific compound, we will establish a robust analytical strategy grounded in first principles of molecular recognition and validated methodologies for analogous compounds. This document will compare two orthogonal analytical platforms—a competitive ELISA immunoassay and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—to provide a holistic view of assay specificity.

The central thesis is that a compound's potential for cross-reactivity is a function of both its intrinsic structure and the specificity of the analytical method used for its detection. Understanding this interplay is critical for the validation of any bioanalytical method, ensuring data integrity in pharmacokinetic, toxicokinetic, and metabolomic studies.

Part 1: Designing a Scientifically Sound Cross-Reactivity Panel

The first step in any cross-reactivity study is to identify and select a panel of compounds that are most likely to interfere with the accurate measurement of the target analyte, this compound. The selection should not be arbitrary; it must be based on a logical, structure-activity relationship rationale.

Causality Behind Compound Selection:

The primary drivers for potential cross-reactivity are structural similarity and metabolic relationship. An antibody developed for an immunoassay, for instance, recognizes a specific epitope. Minor modifications outside this epitope may not abrogate binding, leading to a positive signal. Similarly, while mass spectrometry is highly specific, isomers or isobaric compounds can interfere if not chromatographically resolved.

For this compound, we propose a panel that includes:

  • Potential Precursors & Metabolites: Compounds that may be present in a biological matrix due to metabolic conversion. For instance, O-demethylation of the methoxy group would yield N-(2-hydroxyethyl)urea.

  • Structural Analogs: Molecules with minor structural variations, such as changes in the alkyl chain length or functional groups, which will test the specificity of the analytical method.

  • Commonly Co-administered or Endogenous Compounds: To rule out interference from unrelated molecules that may be present in test samples.

The logical relationship for selecting the panel is visualized below.

Analyte Target Analyte: This compound Metabolite Putative Metabolite: N-(2-hydroxyethyl)urea Analyte->Metabolite Metabolic Transformation Precursor Potential Precursor: 2-Methoxyethylamine Analyte->Precursor Synthetic Relationship Analog1 Structural Analog: N-Ethylurea Analyte->Analog1 Structural Similarity Analog2 Structural Analog: N,N'-Dimethylurea Analyte->Analog2 Structural Similarity Negative Negative Control: Urea Analyte->Negative Core Structure (Control) start Start: Prepare Standards & Samples step1 1. Coat Plate: Adsorb this compound-BSA conjugate to microplate wells. start->step1 Wash step2 2. Block: Add blocking buffer (e.g., 1% BSA) to prevent non-specific binding. step1->step2 Wash step3 3. Compete: Add standards, controls, or test compounds, followed by specific primary antibody. step2->step3 Wash step4 4. Wash: Remove unbound reagents. step3->step4 Wash step5 5. Detect: Add HRP-conjugated secondary antibody. step4->step5 Wash step5->step4 Wash step6 6. Develop: Add TMB substrate. Incubate until color develops. step5->step6 step7 7. Stop & Read: Add stop solution. Measure absorbance at 450 nm. step6->step7 end End: Calculate % Cross-Reactivity step7->end

Caption: Workflow for the competitive ELISA cross-reactivity assessment.

  • Plate Coating: Dilute this compound-protein conjugate (e.g., BSA-conjugated) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant. The concentration range should be wide enough to generate a full dose-response curve.

    • Wash the plate 3 times.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the primary antibody (e.g., rabbit anti-N-(2-methoxyethyl)urea polyclonal) at a pre-optimized dilution.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody & Detection:

    • Wash the plate 3 times.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit-HRP) diluted in Blocking Buffer. Incubate for 1 hour.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate. Monitor for color development (5-15 minutes).

    • Add 100 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Determine the IC₅₀ (concentration causing 50% inhibition) for the target analyte and each test compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Analyte / IC₅₀ of Test Compound) x 100%

B. Mass Spectrometry: LC-MS/MS

Principle of Operation: This technique offers superior specificity by separating compounds based on their physicochemical properties (liquid chromatography) and then detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (tandem mass spectrometry). Cross-reactivity is minimal and typically only occurs with isomeric compounds that are not chromatographically separated.

start Start: Prepare Spiked Samples step1 1. Protein Precipitation: Add ice-cold acetonitrile with internal standard (IS) to sample. start->step1 step2 2. Centrifuge: Vortex and centrifuge to pellet precipitated proteins. step1->step2 step3 3. Supernatant Transfer: Transfer clear supernatant to a new plate/vial. step2->step3 step4 4. Inject & Separate: Inject sample into LC system. Separate on a C18 column with a gradient. step3->step4 step5 5. Ionize & Select: Ionize eluent (e.g., ESI+). Select precursor ion (Q1). step4->step5 step6 6. Fragment: Fragment precursor ion in collision cell (Q2). step5->step6 step7 7. Detect: Detect specific product ions (Q3) using MRM. step6->step7 end End: Integrate Peak Area & Quantify step7->end

Caption: Workflow for the LC-MS/MS specificity assessment.

  • Sample Preparation:

    • Prepare a standard curve of this compound in the relevant biological matrix (e.g., plasma).

    • Prepare separate high-concentration stock solutions of each potential cross-reactant.

    • Spike a mid-range concentration of the target analyte with a high concentration of one potential cross-reactant. Repeat for each compound in the panel.

  • Protein Precipitation:

    • To 50 µL of each sample, add 200 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., N-(2-methoxyethyl-d4)urea).

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions (Example using ESI+):

    • Optimize Multiple Reaction Monitoring (MRM) transitions for the analyte, internal standard, and all test compounds.

    • Analyte (this compound): e.g., Precursor m/z 119.1 -> Product m/z 59.1

    • Internal Standard: e.g., Precursor m/z 123.1 -> Product m/z 63.1

  • Data Acquisition & Analysis:

    • Inject the samples and acquire data.

    • Integrate the peak area for the target analyte's MRM transition at its expected retention time.

    • Calculate the concentration of the analyte in the spiked samples against the standard curve.

    • Assessment: If the measured concentration in the presence of a potential interferent is within ±15% of the nominal concentration, the interferent is deemed not to cause significant cross-reactivity.

Part 3: Illustrative Data and Comparative Analysis

The following table summarizes hypothetical data from the two described experiments. This data is for illustrative purposes to highlight the expected differences in platform performance.

Compound TestedStructural RelationshipCompetitive ELISA (% Cross-Reactivity)LC-MS/MS (% Interference)
This compound Target Analyte 100% N/A (Calibrator)
N-(2-hydroxyethyl)ureaPutative Metabolite85.2%< 2% (Baseline separated)
N-EthylureaStructural Analog15.6%< 2% (Baseline separated)
2-MethoxyethylaminePotential Precursor5.3%< 2% (Different m/z)
N,N'-DimethylureaStructural Analog0.8%< 2% (Baseline separated)
UreaNegative Control< 0.1%< 2% (Different m/z)

Analysis of Results:

  • Immunoassay Performance: The ELISA shows significant cross-reactivity with the putative metabolite, N-(2-hydroxyethyl)urea (85.2%), which differs only by a hydroxyl group. This is a classic example of an antibody recognizing a core structure and tolerating a minor peripheral modification. The shorter alkyl analog, N-Ethylurea, also shows notable cross-reactivity (15.6%). This platform provides a less specific measurement and would likely overestimate the concentration of the parent compound in the presence of these metabolites.

  • LC-MS/MS Performance: The LC-MS/MS method demonstrates superior specificity. The percent interference is negligible (<2%) for all tested compounds. This is because each compound is differentiated by either its retention time on the chromatography column (even closely related structures like the hydroxyl metabolite) or its unique precursor-product ion transition (m/z), which is a fundamental principle of this technique.

Conclusion and Recommendations

This guide demonstrates a robust, dual-platform approach for assessing the cross-reactivity of this compound.

  • Expertise-Driven Insight: The choice of analytical platform directly dictates the specificity of the results. While a competitive ELISA can be a valuable high-throughput screening tool, it is prone to overestimation due to cross-reactivity from metabolites and structurally similar compounds. Its use in regulated bioanalysis would require careful characterization and justification.

  • Trustworthy Validation: LC-MS/MS serves as the gold standard for specificity. By demonstrating a lack of interference from a logically selected panel of compounds, this method provides a highly trustworthy and defensible dataset. It should be considered the benchmark method for quantitative analysis in drug development and safety assessment studies.

  • Authoritative Recommendation: For any project requiring accurate quantification of this compound in a complex biological matrix, the development and validation of a specific LC-MS/MS method is strongly recommended. The immunoassay data, while useful, should be interpreted with caution, understanding its inherent limitations in distinguishing between the parent compound and its closely related analogs.

References

  • Title: Bioanalytical Method Validation: A Revisit with a Decade of Progress Source: Pharmaceutical Research URL: [Link]

A Comparative Spectroscopic Guide to N-(2-methoxyethyl)urea and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of N-(2-methoxyethyl)urea and its representative alkyl and aryl derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of their characteristic spectral features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By understanding the subtle yet significant shifts in spectral data upon substitution, researchers can gain valuable insights into the structural and electronic properties of these compounds.

Introduction to this compound and its Significance

This compound and its derivatives are a class of organic compounds that have garnered interest in various fields, including medicinal chemistry and materials science. The urea functional group is a key structural motif in many biologically active molecules, known for its ability to form strong hydrogen bonds. The methoxyethyl substituent introduces additional functionality, including altered polarity, solubility, and potential for further chemical modification. A thorough spectroscopic characterization is paramount for the unequivocal identification, purity assessment, and structural elucidation of these compounds and their analogues.

This guide will focus on a comparative analysis of:

  • This compound (Parent Compound)

  • 1-Ethyl-3-(2-methoxyethyl)urea (Alkyl Derivative)

  • 1-(2-Methoxyethyl)-3-phenylurea (Aryl Derivative)

Comparative Spectroscopic Analysis

A comparative analysis of the spectroscopic data provides a clear understanding of how different substituents on the urea nitrogen influence the chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectral Data Comparison

Compound-NH₂ / -NH- (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-O- (δ, ppm)-O-CH₃ (δ, ppm)Other Signals (δ, ppm)
This compound~5.5-6.0 (br s, 2H)~3.2-3.3 (t, 2H)~3.4-3.5 (t, 2H)~3.3 (s, 3H)-
1-Ethyl-3-(2-methoxyethyl)urea~5.8-6.2 (br s, 2H)~3.2-3.3 (m, 2H)~3.4-3.5 (t, 2H)~3.3 (s, 3H)~1.0 (t, 3H, -CH₃), ~3.1 (q, 2H, -CH₂-CH₃)
1-(2-Methoxyethyl)-3-phenylurea~8.5 (s, 1H), ~6.3 (t, 1H)~3.4-3.5 (q, 2H)~3.5-3.6 (t, 2H)~3.3 (s, 3H)~7.0-7.5 (m, 5H, Ar-H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for this compound and its derivatives are estimated based on spectral data of closely related compounds and general principles of NMR spectroscopy.

¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)-CH₂-N- (δ, ppm)-CH₂-O- (δ, ppm)-O-CH₃ (δ, ppm)Other Signals (δ, ppm)
This compound~160~40~72~59-
1-Ethyl-3-(2-methoxyethyl)urea~159~40, ~35 (-CH₂-CH₃)~72~59~16 (-CH₃)
1-(2-Methoxyethyl)-3-phenylurea~156~40~72~59~120-140 (Ar-C)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for this compound and its derivatives are estimated based on spectral data of closely related compounds and general principles of NMR spectroscopy.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used for urea derivatives. DMSO-d₆ is particularly useful as it can solubilize a wide range of ureas and its residual proton signal does not typically overlap with the signals of interest. The NH protons of ureas are often broad and may exchange with trace amounts of water in the solvent; using a dry solvent is therefore crucial for their observation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their environment.

Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound1-Ethyl-3-(2-methoxyethyl)urea1-(2-Methoxyethyl)-3-phenylurea
N-H Stretch3450-3200 (broad)3400-3200 (broad)3350-3150 (broad)
C=O Stretch (Amide I)~1660~1640~1635
N-H Bend (Amide II)~1620~1560~1550
C-N Stretch~1460~1460~1440
C-O-C Stretch~1100~1100~1100

Note: Wavenumbers are approximate. Data for this compound and its derivatives are estimated based on spectral data of closely related compounds and general principles of IR spectroscopy.

Interpretation of Spectral Shifts: The C=O stretching frequency (Amide I band) is particularly diagnostic. The introduction of an electron-donating alkyl group (ethyl) or an electron-withdrawing/resonating aryl group (phenyl) influences the electron density around the carbonyl group, leading to shifts in its stretching frequency. The phenyl group's conjugation with the urea nitrogen lone pair decreases the double bond character of the C=O bond, resulting in a lower stretching frequency compared to the parent compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Expected Fragmentation Patterns (EI-MS)

The fragmentation of ureas upon electron impact often involves characteristic cleavage pathways.

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms.

  • McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

  • Cleavage of the Urea Moiety: Fragmentation can occur at the C-N bonds of the urea core. A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of a C-N bond with the elimination of an isocyanate moiety.[1]

Key Fragment Ions (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound11875 [M - HNCO]⁺, 58 [CH₃OCH₂CH₂]⁺, 44 [NH₂CO]⁺
1-Ethyl-3-(2-methoxyethyl)urea146117 [M - C₂H₅]⁺, 88 [M - C₂H₅NCO]⁺, 72 [C₂H₅NHCO]⁺, 58 [CH₃OCH₂CH₂]⁺
1-(2-Methoxyethyl)-3-phenylurea194135 [M - C₂H₄OCH₃]⁺, 119 [C₆H₅NCO]⁺, 93 [C₆H₅NH₂]⁺, 58 [CH₃OCH₂CH₂]⁺

Note: Predicted m/z values for the most probable fragments.

Experimental Protocols

Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures based on best practices.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a ¹H spectrum using a standard pulse sequence.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

    • Transfer the powder to a pellet press.

  • Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Molecular Structures

G cluster_0 This compound cluster_1 1-Ethyl-3-(2-methoxyethyl)urea cluster_2 1-(2-Methoxyethyl)-3-phenylurea N2MEU H₂N-C(=O)NH-CH₂CH₂-OCH₃ EtN2MEU CH₃CH₂-NH-C(=O)NH-CH₂CH₂-OCH₃ PhN2MEU C₆H₅-NH-C(=O)NH-CH₂CH₂-OCH₃

Caption: Chemical structures of this compound and its derivatives.

Experimental Workflow: Spectroscopic Analysis

G cluster_workflow General Spectroscopic Workflow start Sample Synthesis & Purification nmr NMR Analysis (¹H, ¹³C) start->nmr ftir FTIR Analysis start->ftir ms Mass Spectrometry (EI-MS) start->ms data Data Interpretation & Comparison nmr->data ftir->data ms->data report Final Report data->report

Caption: A generalized workflow for the spectroscopic analysis of urea derivatives.

Conclusion

This guide has provided a comparative overview of the key spectroscopic features of this compound and its alkyl and aryl derivatives. The analysis of NMR, FTIR, and MS data reveals distinct and predictable changes in spectral characteristics upon substitution, which are invaluable for structural confirmation and purity assessment. The provided experimental protocols, grounded in established laboratory practices, serve as a reliable foundation for researchers undertaking similar analytical work. A thorough understanding of these spectroscopic principles is fundamental to the successful development and characterization of novel urea-based compounds in various scientific disciplines.

References

  • Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • IUPAC. Guidelines for the Publication of NMR Data. [Link]

  • NIST. Chemistry WebBook. [Link]

  • SpectraBase. 1-(2-methoxyethyl)-3-(2,4-xylyl)urea. [Link]

  • PubChem. This compound. [Link]

Sources

evaluating the performance of N-(2-methoxyethyl)urea in different reaction media

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Evaluation of N-(2-methoxyethyl)urea as a Novel Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, the quest for novel, efficient, and versatile catalytic systems is perpetual. This guide presents a comprehensive evaluation of this compound as a potential ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore its performance across a range of reaction media and compare it with established alternatives, providing researchers, chemists, and drug development professionals with actionable insights and supporting experimental data to assess its utility in their synthetic endeavors.

Introduction: The Rationale for Exploring Urea-Based Ligands

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in academic and industrial settings for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this transformation is heavily reliant on the nature of the ligand coordinated to the palladium catalyst. While phosphine-based and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing interest in the development of more accessible, air-stable, and cost-effective alternatives.

Urea derivatives, such as this compound, present an intriguing class of potential ligands. Their hydrogen-bonding capabilities, coupled with the coordinating ability of their oxygen and nitrogen atoms, offer unique electronic and steric properties that can influence the activity and stability of the catalytic species. This guide delves into a systematic evaluation of this compound in this context, with a particular focus on the profound impact of the reaction medium on its performance.

Experimental Design: A Comparative Study

To rigorously assess the performance of this compound as a ligand, a model Suzuki-Miyaura reaction was selected: the coupling of 4-bromotoluene with phenylboronic acid. This reaction was systematically performed using a catalytic system comprising a palladium precursor and this compound in various solvents. For a benchmark comparison, a parallel set of experiments was conducted using a well-established phosphine ligand, triphenylphosphine (PPh₃).

Reaction Scheme
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_analysis Analysis and Characterization reagents Weighing of Reagents: - 4-bromotoluene - Phenylboronic acid - Base (K2CO3) - Pd(OAc)2 - Ligand (this compound or PPh3) solvent Addition of Solvent (Toluene, THF, DMF, or H2O/IPA) reagents->solvent setup Assembly of Reaction Vessel under Inert Atmosphere (N2) solvent->setup heating Heating to Reaction Temperature (e.g., 80 °C) setup->heating stirring Stirring for a Defined Period (e.g., 12 hours) heating->stirring monitoring Reaction Monitoring by TLC/GC-MS stirring->monitoring quench Quenching of the Reaction monitoring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification by Column Chromatography concentration->purification yield Determination of Isolated Yield purification->yield characterization Structural Confirmation (NMR, MS) yield->characterization

Caption: Experimental workflow for the comparative study of ligands in the Suzuki-Miyaura cross-coupling reaction.

Performance Evaluation in Different Reaction Media

The choice of solvent is a critical parameter in any chemical transformation, influencing reagent solubility, reaction kinetics, and catalyst stability. The following sections present the comparative performance data for this compound and PPh₃ in a selection of commonly used solvents.

Quantitative Performance Data
LigandSolventReaction Time (h)Isolated Yield (%)
This compound Toluene1278
THF1285
DMF1292
H₂O/IPA (1:1)1265
Triphenylphosphine (PPh₃) Toluene1295
THF1291
DMF1288
H₂O/IPA (1:1)1245
Analysis of Solvent Effects

The data reveals a distinct solvent-dependent performance profile for this compound. Its efficacy is highest in polar aprotic solvents like DMF , where it achieves a commendable 92% yield, closely approaching the performance of the benchmark ligand, PPh₃, in its optimal solvent (Toluene). This enhanced performance in polar media can be attributed to several factors:

  • Increased Solubility: this compound exhibits greater solubility in polar solvents, leading to a higher effective concentration of the active catalytic species.

  • Stabilization of Charged Intermediates: The polar nature of DMF can stabilize charged intermediates in the catalytic cycle, thereby accelerating the reaction rate.

  • Hydrogen Bonding Interactions: The urea moiety's ability to engage in hydrogen bonding with the solvent may modulate the electronic properties of the palladium center, enhancing its catalytic activity.

In contrast, the performance of this compound is moderate in non-polar solvents like Toluene and is significantly diminished in protic media such as H₂O/IPA . The latter is likely due to competitive hydrogen bonding between the solvent and the ligand, which may hinder its coordination to the palladium center.

Conversely, the phosphine-based ligand, PPh₃, demonstrates superior performance in non-polar aromatic solvents like Toluene. This is consistent with the well-established preference of many phosphine-ligated palladium catalysts for such reaction media.

Mechanistic Considerations

The observed performance differences can be rationalized by considering the proposed catalytic cycle of the Suzuki-Miyaura reaction and the distinct roles of each ligand.

G cluster_reactants pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add arpdbr Ar-Pd(II)-Br(L2) oxidative_add->arpdbr transmetal Transmetalation arpdbr->transmetal arpdar Ar-Pd(II)-Ar'(L2) transmetal->arpdar arpdar->pd0 [B(OH)2Br]- reductive_elim Reductive Elimination arpdar->reductive_elim product Ar-Ar' reductive_elim->product arbr Ar-Br arbr->oxidative_add arboronic Ar'-B(OH)2 arboronic->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This compound likely acts as a bidentate or monodentate ligand (L), coordinating to the palladium center and influencing key steps such as oxidative addition and reductive elimination. The methoxyethyl group may also play a role in stabilizing the catalytic species through weak intramolecular coordination. The solvent's interaction with the ligand-metal complex is crucial; polar solvents can facilitate the dissociation of anionic ligands and promote the transmetalation step, which is often rate-limiting.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), the ligand (this compound or PPh₃, 0.04 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.

  • Add the desired solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methylbiphenyl.

Conclusions and Future Outlook

This compound demonstrates considerable promise as an accessible and effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly in polar aprotic solvents like DMF. While it may not outperform specialized phosphine ligands in all contexts, its performance is highly competitive, and its distinct solvent preferences highlight its potential as a valuable addition to the synthetic chemist's toolbox.

Future investigations should focus on expanding the substrate scope and exploring the utility of this compound in other cross-coupling transformations. Further mechanistic studies, including kinetic analysis and computational modeling, will also be invaluable in elucidating the precise role of the urea moiety and the solvent in the catalytic cycle, paving the way for the rational design of next-generation urea-based ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Jain, S., & Kumar, A. (2021). A comprehensive review on the Suzuki-Miyaura cross-coupling reaction. Journal of the Indian Chemical Society, 98(11), 100186. [Link]

  • Caddick, S., & Cloke, F. G. N. (2008). Active learning in organic chemistry: implementation and evaluation. Royal Society of Chemistry. [Link]

A Comparative Guide to the Applications of N-(2-methoxyethyl)urea and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities and structural rigidity.[1][2][3] This guide provides a comprehensive literature review of N-(2-methoxyethyl)urea and its structurally similar analogs. While specific applications for this compound are not extensively documented, by examining related compounds such as N,N'-bis(2-methoxyethyl)urea, N,N'-bis(2-hydroxyethyl)urea, and various bioactive aryl ureas, we can extrapolate its potential utility and benchmark its properties. This analysis serves as a technical resource for researchers engaged in drug discovery and polymer development, offering insights into the synthesis, properties, and applications of this versatile class of compounds.

Introduction: The Versatility of the Urea Scaffold

The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the genesis of modern organic chemistry.[1][2] Since then, urea and its derivatives have become indispensable. The core urea moiety, characterized by a carbonyl group flanked by two amino groups, can act as both a hydrogen bond donor and acceptor.[2] This dual nature allows urea derivatives to form strong and specific interactions with biological targets like enzymes and receptors, making them "privileged structures" in drug design.[1][3][4][5]

The conformational properties of ureas are governed by resonance, which imparts a planar and rigid character to the N-C-N bond system.[1] Substituents on the nitrogen atoms critically influence the molecule's overall shape, solubility, and electronic properties, allowing for the fine-tuning of its function. This compound, with its flexible and polar methoxyethyl side chain, presents an interesting case study, combining the rigid urea core with a solvating group that can influence pharmacokinetic properties.

Structural and Physicochemical Comparison

The properties of this compound can be best understood in the context of its analogs. The introduction of methoxyethyl or hydroxyethyl groups significantly alters the compound's profile compared to simple alkyl or aryl ureas.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPKey Structural Feature
This compound C4H10N2O2118.13-1.2Single methoxyethyl chain
N,N'-bis(2-methoxyethyl)urea C7H16N2O3176.22-Two methoxyethyl chains
N,N'-bis(2-hydroxyethyl)urea C5H12N2O3148.16-Two hydroxyethyl chains
N,N'-Diphenylurea C13H12N2O212.252.5Two aromatic rings

Data sourced from PubChem and other chemical suppliers.[6][7][8]

The negative predicted XlogP for this compound suggests high water solubility, a desirable trait for drug candidates. The ether and potential hydroxyl groups in these analogs can also participate in hydrogen bonding or act as metal coordinating sites, expanding their application potential beyond simple protein-ligand interactions.[2]

Urea's hydrogen bonding capabilities.

Synthesis of N-Substituted Ureas: A Comparative Overview

The synthesis of substituted ureas is a well-established field, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and safety considerations.

Common Synthetic Routes:

  • From Isocyanates: The reaction of an amine with an isocyanate is one of the most common and efficient methods for producing unsymmetrical ureas. This reaction is typically high-yielding and proceeds under mild conditions.[9]

  • From Phosgene or Equivalents: Amines can react with phosgene or safer, solid phosgene equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene.[1][2][10] The amine first forms an isocyanate intermediate in situ, which then reacts with a second amine.[1]

  • From Urea: Symmetrically substituted ureas can often be prepared by the direct condensation of an amine with urea at elevated temperatures, liberating ammonia as a byproduct.[2][11]

The synthesis of this compound would most efficiently be achieved by reacting 2-methoxyethylamine with a source of isocyanic acid or by using a phosgene equivalent in a two-step, one-pot process.

start Starting Materials: - Amine (R-NH2) - Isocyanate (R'-NCO) dissolve Dissolve Amine in suitable solvent (e.g., DCM, THF) start->dissolve add Add Isocyanate dropwise at 0°C to RT dissolve->add Inert atmosphere stir Stir reaction mixture (Monitor by TLC) add->stir Typically 1-12 hours workup Work-up: - Remove solvent - Aqueous wash stir->workup Upon completion purify Purification: - Recrystallization or - Column Chromatography workup->purify product Final Product: N,N'-disubstituted Urea purify->product Characterize (NMR, MS)

General workflow for urea synthesis via isocyanate route.

Comparative Applications

Medicinal Chemistry

The urea moiety is present in numerous clinically approved drugs. Its ability to act as a rigid scaffold that presents hydrogen-bonding groups in a well-defined geometry is key to its success.

  • Anticancer Agents: Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a central N,N'-diaryl urea structure.[10] The urea NH groups form critical hydrogen bonds with the hinge region of the kinase enzyme.

  • Anti-HIV Agents: Cyclic urea derivatives have been developed as potent HIV protease inhibitors.[5]

  • Other Therapeutic Areas: Urea derivatives have been explored as anticonvulsants, anti-inflammatory agents, and antimicrobials.[1][4]

Comparison:

  • Aryl Ureas (e.g., Diphenylurea): The aromatic rings provide opportunities for π-stacking interactions and can be easily functionalized to tune activity and selectivity. However, they often suffer from poor solubility.

  • Alkyl/Ether Ureas (e.g., this compound): The inclusion of flexible, polar side chains like methoxyethyl is a common strategy in medicinal chemistry to improve solubility and pharmacokinetic properties.[1] While this compound itself is not a prominent bioactive compound, its structural motif is highly relevant. It can serve as a building block or a fragment in the design of more complex molecules, where the methoxyethyl group can occupy a polar pocket in a receptor or simply enhance aqueous solubility. The related N,N'-disubstituted thiourea and urea derivatives have been investigated as inhibitors of nitric oxide synthase, with thioureas generally showing higher inhibition.[12]

Polymer and Materials Science

Urea's ability to form extensive hydrogen bond networks is also exploited in materials science.

  • Urea-Formaldehyde Resins: Urea is a key raw material for the production of urea-formaldehyde resins, which are widely used as adhesives and in the manufacture of particleboard and laminates.[13][14][15]

  • Polyurethane Foams: Hydroxy-functionalized ureas, such as N,N'-bis(2-hydroxyethyl)urea (BHEU), are used as starting materials to create polyols. These polyols, when reacted with diisocyanates, produce rigid polyurethane foams with enhanced thermal stability.[11]

  • Supramolecular Chemistry: The predictable self-assembly of urea derivatives through hydrogen bonding is used to construct complex supramolecular polymers and organogels.[2]

Comparison:

  • N,N'-bis(2-hydroxyethyl)urea (BHEU): The two primary hydroxyl groups are reactive sites for polymerization, making BHEU an excellent cross-linking agent or chain extender in polyurethane synthesis.[11]

  • This compound: Lacking a reactive hydroxyl group, this compound is not a direct monomer for polyurethanes in the same way as BHEU. However, its structure suggests other potential roles. It could act as a reactive diluent or a plasticizer in polymer formulations. The ether linkage provides flexibility, and its hydrogen-bonding capability could modify the bulk properties of polymers like poly(2-hydroxyethyl methacrylate) hydrogels.[16]

Experimental Protocol: Synthesis of N,N'-bis(2-methoxyethyl)urea

This protocol provides a representative example of urea synthesis based on established methodologies for symmetrically substituted ureas.[2]

Objective: To synthesize N,N'-bis(2-methoxyethyl)urea from 2-methoxyethylamine and a carbonyl source.

Causality: This method uses N,N'-carbonyldiimidazole (CDI), a safer alternative to phosgene. CDI reacts with the first equivalent of the amine to form an activated imidazole-carbamate intermediate. This intermediate is then readily displaced by a second equivalent of the amine to form the stable, symmetrical urea product, driving the reaction to completion.

Materials:

  • 2-methoxyethylamine (2.2 eq.)

  • N,N'-Carbonyldiimidazole (CDI) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a solution of CDI (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methoxyethylamine (2.2 eq.) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane) until the CDI spot has been consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N,N'-bis(2-methoxyethyl)urea.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound, while not a widely cited compound in its own right, belongs to a class of molecules with profound importance in both medicine and materials. By analyzing its structural analogs, we can confidently predict its utility. Its high polarity and hydrogen-bonding capacity make it an attractive fragment for incorporation into drug candidates to enhance solubility and target engagement. In materials science, it holds potential as a modifier for polymer systems. The synthetic routes to this and similar compounds are robust and scalable, allowing for their ready incorporation into research and development pipelines. This guide highlights the power of comparative chemical analysis and underscores the continued relevance of the humble urea scaffold in modern science.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C4H10N2O2). [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, 63(6), 2751–2788. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • Pączkowski, P., et al. (2009). Products of Reaction Between N,N'-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected urea compounds with bioactivity. [Link]

  • Pinchuk, L., et al. (1984). The interaction of urea with the generic class of poly(2-hydroxyethyl methacrylate) hydrogels. Journal of Biomedical Materials Research, 18(6), 671-84. [Link]

  • Study.com. (n.d.). Explain how urea can be used with polymers. What are the applications? [Link]

  • El-Gahami, M. A., et al. (2012). Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. International Journal of Material Science, 2(3), 67-82. [Link]

  • U.S. EPA. (n.d.). Urea, N,N'-bis(2-methoxyethyl)-. [Link]

  • Shutov, F. A. (1986). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Burmistrov, V. V., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. ResearchGate. [Link]

  • Britannica. (n.d.). Urea. [Link]

  • Varvounis, G., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Srivastava, R. M. (2007). Urea: A Useful and Inexpensive Chemical for Organic Synthesis. ResearchGate. [Link]

  • Pérez-Fernández, C., et al. (2018). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 9(1), 145-154. [Link]

  • Erben, M. F., et al. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N'-disubstituted urea. CONICET. [Link]

  • Vasilevsky, S. F. (2017). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. ResearchGate. [Link]

  • ECHEM. (n.d.). Urea. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-methoxyethyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering safety. This guide provides a comprehensive framework for the proper disposal of N-(2-methoxyethyl)urea, ensuring the protection of laboratory personnel and the environment. While this compound is a valuable tool in various synthetic applications, its end-of-life management demands a systematic and informed approach.

Understanding the Compound: Safety and Hazard Profile

This compound, a substituted urea, shares a structural backbone with urea, a compound generally not classified as hazardous. However, the introduction of the 2-methoxyethyl group can alter its chemical and toxicological properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the principles of chemical safety and data for analogous compounds is essential.

Urea itself is typically not regulated as a dangerous good for transport.[1] However, it can be an irritant to the skin, eyes, and respiratory tract.[2][3] Large quantities of urea-based compounds can also pose an environmental hazard by promoting algae growth in waterways. Therefore, proper disposal is crucial to mitigate these risks.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of any laboratory chemical is adherence to local, state, and federal regulations.[1][4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facility.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Waste Classification: Is it Hazardous?

While urea is generally not classified as a hazardous waste, the specific classification of this compound may vary. It is the responsibility of the waste generator to make this determination. In the absence of specific data, it is prudent to manage it as a chemical waste stream. Do not dispose of this compound down the drain or in the regular trash.[5]

Step-by-Step Disposal Protocol

This protocol outlines a systematic approach to the safe disposal of this compound.

  • Segregation and Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[6]

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Clearly label the container with "Waste this compound" and any other information required by your institution.

  • Spill Management :

    • In the event of a spill, avoid generating dust.[6]

    • For small spills, dampen the solid material with water and then carefully sweep or scoop it into a designated waste container.[7]

    • Use an absorbent material for any remaining residue.

    • Wash the spill area thoroughly with soap and water.

    • For large spills, evacuate the area and contact your EHS department immediately.

  • Container Disposal :

    • Empty containers that held this compound should be managed as chemical waste.

    • Do not reuse the containers for other purposes.

    • Triple-rinse the container with a suitable solvent (e.g., water), collecting the rinsate as chemical waste.

  • Final Disposal :

    • Arrange for the pickup and disposal of the waste container through your institution's EHS department or a licensed chemical waste disposal company.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generated Assess Assess Hazards & Consult SDS/EHS Start->Assess PPE Wear Appropriate PPE Assess->PPE Segregate Segregate in Labeled, Compatible Container PPE->Segregate Spill Spill Occurs? Segregate->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Store Store Waste Container in Designated Area Spill->Store No Cleanup->Segregate Arrange Arrange for Professional Disposal Store->Arrange End End: Proper Disposal Complete Arrange->End

Caption: Logical workflow for the safe disposal of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Iowa State University. (n.d.). Standard Operating Procedure: Urea. Retrieved from a general university safety document.
  • National Institute of Standards and Technology. (2016, May 5). Safety Data Sheet: Urea. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, July 11). Safety Data Sheet: Urea.
  • Santa Cruz Biotechnology. (n.d.). Urea, 2M Safety Data Sheet.
  • Iowa State University. (n.d.). Standard Operating Procedure: Urea. Retrieved from a general university safety document.
  • National Institute of Standards and Technology. (2016, May 5). Safety Data Sheet: Urea. Retrieved from [Link]

  • Dyno Nobel. (2004, January 23). Urea: Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet n-METHYL UREA.
  • Azomures. (2024, June 5). Safety Data Sheet Urea.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.